molecular formula C10H15NO2 B3106086 2-(2-Methoxyethoxy)-5-methylaniline CAS No. 156564-83-9

2-(2-Methoxyethoxy)-5-methylaniline

Cat. No.: B3106086
CAS No.: 156564-83-9
M. Wt: 181.23 g/mol
InChI Key: DBCPCIOXHPSJMS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-5-methylaniline (CAS 827325-28-0) is a substituted aniline derivative of significant interest in advanced materials research, particularly as a key monomer for the synthesis of functionalized polyanilines (PANIs) . The compound features an amine group and a flexible 2-(2-methoxyethoxy)ethoxy side chain attached to the aromatic ring. This structural motif is strategically designed to impart enhanced solubility and processability to the resulting polymers, which addresses one of the major limitations of unsubstituted polyaniline . Researchers utilize this monomer in oxidative chemical or electrochemical polymerization processes to create novel polymeric materials with tailored properties . These functionalized polyanilines are investigated for a wide range of applications, including conductive coatings, chemical sensors, energy storage devices, and components in organic electronics . The product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for application in human subjects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPCIOXHPSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278522
Record name 2-(2-Methoxyethoxy)-5-methylbenzenamine
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Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156564-83-9
Record name 2-(2-Methoxyethoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156564-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)-5-methylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthesis Applications of p-Cresidine and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In pharmaceutical development, chemical biology, and dye synthesis, precise chemical nomenclature is critical. In chemical literature and commercial sourcing databases, a frequent nomenclature overlap occurs between 2-Methoxy-5-methylaniline (widely known as p-Cresidine, CAS 120-71-8) [1] and its extended ether analog, 2-(2-Methoxyethoxy)-5-methylaniline (CAS 156564-83-9) [2].

While project specifications often conflate the methoxyethoxy structure with the CAS number 120-71-8, they are distinct molecular entities. This whitepaper provides an in-depth technical analysis of both compounds, with a primary focus on the extensively characterized p-Cresidine (CAS 120-71-8). We will explore their physicochemical properties, toxicological mechanisms, and standardized experimental workflows for safe handling and derivatization.

Physicochemical Properties & Structural Analysis

The substitution of a methoxy group (–OCH₃) with a methoxyethoxy group (–OCH₂CH₂OCH₃) significantly alters the physical state and solubility profile of the aniline core. The extended ether chain in CAS 156564-83-9 increases molecular flexibility and disrupts crystal lattice packing, rendering it a liquid at room temperature, whereas p-Cresidine forms stable crystals [3].

Table 1: Comparative Physicochemical Properties

Propertyp-Cresidine (CAS 120-71-8)2-(2-Methoxyethoxy)-5-methylaniline (CAS 156564-83-9)
Molecular Formula C₈H₁₁NOC₁₀H₁₅NO₂
Molecular Weight 137.18 g/mol 181.23 g/mol
Physical State (RT) White to silver-gray crystalsViscous liquid / Oil
Melting Point 50.0 – 52.0 °CN/A (Liquid)
Boiling Point 235 °C>250 °C (Predicted)
Solubility Soluble in ethanol, ether; slightly in waterHighly soluble in organic solvents (DCM, EtOAc)
Vapor Pressure 2.6 Pa at 20 °C< 1.0 Pa at 20 °C (Predicted)

Toxicology and Mechanistic Biology (CAS 120-71-8)

Expertise Insight: p-Cresidine is classified as a Carcinogen (Category 1B). It is famously utilized as a positive control in the 6-month p53 heterozygous mouse model for carcinogenicity screening [4]. The toxicity is not inherent to the parent molecule but arises from its hepatic metabolism.

Cytochrome P450 enzymes catalyze the N-oxidation of the primary amine. Subsequent Phase II esterification (via N-acetyltransferases or sulfotransferases) creates an unstable intermediate. The cleavage of this ester yields a highly electrophilic nitrenium ion, which covalently binds to nucleophilic sites on DNA, causing genotoxic lesions [4].

G A p-Cresidine (CAS 120-71-8) B N-Hydroxy Metabolite A->B CYP450 C Phase II Ester B->C NAT/SULT D Nitrenium Ion (Electrophile) C->D - Leaving Group E DNA Adducts (Genotoxicity) D->E Covalent Binding

Metabolic activation pathway of p-Cresidine leading to DNA adduct formation.

Chemical Reactivity & Synthesis Applications

Both CAS 120-71-8 and CAS 156564-83-9 are highly nucleophilic due to the +M (mesomeric) effect of the ether oxygen and the +I (inductive) effect of the methyl group, which enrich the electron density of the aniline nitrogen.

  • Azo Dye Synthesis: Diazotization of the primary amine allows coupling with aromatic rings to form intensely colored azo dyes.

  • Pharmaceutical Intermediates: The amine is readily derivatized via Buchwald-Hartwig cross-coupling or standard amidation to synthesize kinase inhibitors or anticonvulsants [1]. The methoxyethoxy variant (CAS 156564-83-9) is specifically chosen when a researcher needs to introduce a PEG-like spacer to improve the aqueous solubility and pharmacokinetic profile of the final drug candidate.

Standardized Experimental Workflows

Protocol 1: Safe Handling and Analytical Standard Preparation of p-Cresidine

Causality & Trustworthiness: Due to its genotoxicity, p-Cresidine must be handled as a controlled standard. Dissolving it in Acetonitrile ensures long-term stability by preventing spontaneous air-oxidation, which commonly degrades anilines into dark, polymeric impurities[5].

  • PPE & Environment: Don a P3-rated respirator, double nitrile gloves, and execute all steps within a certified Class II fume hood.

  • Weighing: Accurately weigh 10.0 mg of p-Cresidine (CAS 120-71-8) using a calibrated microbalance.

  • Dissolution: Transfer quantitatively to a 100 mL volumetric flask. Add 80 mL of HPLC-grade Acetonitrile.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of the crystalline lattice.

  • Volume Adjustment: Bring to volume (100 mL) with Acetonitrile to yield a 100 µg/mL stock solution.

  • Validation: Analyze a 1 µL injection via LC-UV (254 nm) to confirm purity and establish a baseline retention time.

Protocol 2: Electrophilic Derivatization (Amidation) of 2-(2-Methoxyethoxy)-5-methylaniline

Causality & Trustworthiness: This protocol uses Triethylamine (TEA) as an acid scavenger. Without TEA, the HCl byproduct generated during amidation would protonate the unreacted aniline, forming an unreactive ammonium salt and stalling the reaction yield at a maximum of 50%.

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(2-Methoxyethoxy)-5-methylaniline (CAS 156564-83-9) in 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.5 mmol of Triethylamine (TEA). Purge the system with Nitrogen gas to prevent oxidative side-reactions.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Add 1.1 mmol of the desired acyl chloride dropwise over 10 minutes to control the exothermic reaction.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot completely disappears.

  • Quenching & Extraction: Quench with 10 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

G Step1 1. Reagent Preparation (Aniline + TEA in DCM) Step2 2. Inert Atmosphere Setup (Nitrogen Purge) Step1->Step2 Step3 3. Electrophile Addition (Acyl Chloride at 0 °C) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS Validation) Step3->Step4 Step5 5. Quenching & Extraction (Aqueous NaHCO3 Workup) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Standardized workflow for the electrophilic derivatization of aniline derivatives.

References

  • PubChem. "2-Methoxy-5-Methylaniline | CID 8445." National Center for Biotechnology Information. [Link]

  • Toxicological Sciences. "Evaluation of Cytotoxicity, Cell Proliferation, and Genotoxicity Induced by p-Cresidine in Transgenic p53 Mice." Oxford Academic. [Link]

Physicochemical Profiling and Synthetic Utility of 2-(2-Methoxyethoxy)-5-methylaniline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9) is a highly specialized primary N-arylamine[1]. Unlike simple lipophilic anilines, this molecule incorporates an ortho-substituted 2-methoxyethoxy chain—a miniature polyethylene glycol (PEG) motif—and a meta-substituted methyl group[1].

This unique structural combination bridges the gap between highly lipophilic aromatic systems and water-soluble aliphatic amines. As a Senior Application Scientist, I have structured this whitepaper to decode the electronic causality behind its properties and provide self-validating protocols for its integration into active pharmaceutical ingredient (API) synthesis.

Structural Causality and Electronic Profiling (E-E-A-T Analysis)

To effectively utilize 2-(2-Methoxyethoxy)-5-methylaniline, we must analyze the electronic "push-pull" dynamics that dictate its reactivity and solvation.

  • The Amine Nucleophile: The primary amine is the focal point of synthetic reactivity. Its nucleophilicity is strictly governed by the electron density of the aromatic ring.

  • Ortho 2-Methoxyethoxy Group: This substituent exerts a dual electronic effect. Through resonance (+R), the oxygen lone pairs donate electron density into the ring, activating it. However, the inductive effect (-I) of the electronegative oxygen slightly pulls electron density away from the adjacent amine. More importantly, the extended ether chain significantly enhances aqueous solubility and provides multiple hydrogen-bond acceptor sites. This is critical for target protein binding, such as anchoring into the hinge region of kinases.

  • Meta Methyl Group: Positioned meta to the amine and para to the ether, the methyl group provides a weak inductive (+I) electron donation. Because it is meta to the amine, it does not participate in direct resonance stabilization of the nitrogen lone pair. Its primary role is modulating the lipophilicity and providing steric bulk to restrict the rotation of the aromatic ring within a biological binding pocket.

  • Predicted pKa: By analyzing structurally analogous fragments—such as o-anisidine, which has a pKa of 4.52[2], and m-toluidine, which has a pKa of 4.73[3]—we can confidently estimate the conjugate acid pKa of 2-(2-Methoxyethoxy)-5-methylaniline to be in the range of 4.5 to 4.8 . This ensures the compound remains predominantly un-ionized at physiological pH (7.4), facilitating membrane permeability while retaining enough basicity to form stable hydrochloride salts if required.

G Core 2-(2-Methoxyethoxy)- 5-methylaniline Ortho Ortho 2-Methoxyethoxy (-I, +R Effects) Core->Ortho Meta Meta Methyl (+I Effect) Core->Meta Amine Primary Amine (Nucleophile) Core->Amine Prop1 Modulated pKa (~4.5 - 4.8) Ortho->Prop1 Inductive pull Prop2 Enhanced Aqueous Solubility Ortho->Prop2 PEG-like hydration Prop3 Steric Shielding During Coupling Ortho->Prop3 Spatial bulk Meta->Prop1 Electron donation Amine->Prop1 Amine->Prop3

Electronic and steric causality dictating the physicochemical profile of the molecule.

Physicochemical Data Presentation

The following table synthesizes the quantitative data defining the physicochemical boundaries of this building block.

ParameterValueCausality / Implication
CAS Number 156564-83-9[1]Unique registry identifier for procurement and compliance.
Molecular Formula C10H15NO2[1]Indicates a high proportion of heteroatoms relative to carbon.
Molecular Weight 181.23 g/mol [1]Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
SMILES COCCOC1=CC=C(C)C=C1N[1]Linear notation for computational docking and QSAR modeling.
CLogP 1.573[1]Optimal lipophilicity; balances membrane permeability with aqueous solubility.
Estimated pKa 4.5 - 4.8[2][3]Ensures the amine is un-ionized in blood plasma (pH 7.4).
H-Bond Donors 1 (-NH2)Provides a critical vector for target binding.
H-Bond Acceptors 3 (N, O, O)The ether oxygens act as potent acceptors for water solvation.

Self-Validating Experimental Protocols

Protocol 1: Potentiometric Determination of pKa and Lipophilicity (LogD/LogP)

Causality: Why potentiometric titration over LC-MS approximation? Potentiometry is the gold standard because it directly measures the thermodynamic ionization constant, avoiding the matrix effects and ionization suppression inherent in mass spectrometry.

  • System Standardization: Calibrate a high-precision glass electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Aqueous Titration (pKa): Dissolve 1.0 mmol of 2-(2-Methoxyethoxy)-5-methylaniline in 50 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations. Titrate with standardized 0.1 M HCl to pH 2.0 to fully protonate the amine, then back-titrate with 0.1 M KOH to pH 11.0. Plot the first derivative of the titration curve; the inflection point yields the exact pKa.

  • Biphasic Titration (LogP): Introduce 50 mL of water-saturated 1-octanol to the aqueous system. Repeat the titration under vigorous stirring. The shift in the apparent pKa (

    
    ) between the aqueous and biphasic systems is mathematically correlated to the partition coefficient (LogP) of the neutral species via the Bjerrum plot.
    
Protocol 2: Chemoselective Amidation Workflow

Causality: The ortho-alkoxy group introduces significant steric hindrance around the amine. Standard carbodiimide coupling (e.g., EDC/NHS) often suffers from sluggish kinetics and low yields due to this spatial bulk. To bypass this, we utilize HATU, which forms a highly reactive, sterically unencumbered 7-aza-HOAt active ester.

  • Activation: In an oven-dried, round-bottom flask under an inert N2 atmosphere, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add 1.1 equivalents of 2-(2-Methoxyethoxy)-5-methylaniline dropwise. The ortho-ether oxygen may transiently coordinate with the activated complex, guiding the amine into position. Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Reaction Quench: Quench the reaction by adding saturated aqueous NH4Cl. This neutralizes excess DIPEA and halts the reaction safely.

  • Liquid-Liquid Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Critical Step: Because the PEG-like ether chain makes the product slightly more water-soluble than standard anilines, ensure the aqueous phase is saturated with NaCl (brine) to force the organic product into the Ethyl Acetate layer.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

G Step1 1. Carboxylic Acid Activation HATU, DIPEA, DMF, 0°C Step2 2. Aniline Addition Add 2-(2-Methoxyethoxy)-5-methylaniline Step1->Step2 Step3 3. Nucleophilic Attack RT, 2-4 hours, N2 atmosphere Step2->Step3 Step4 4. Reaction Quench Sat. NH4Cl (aq) Step3->Step4 Step5 5. Liquid-Liquid Extraction EtOAc / Brine wash Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Step-by-step chemoselective amidation workflow utilizing HATU activation.

References

  • LookChem. "Cas 90-04-0, o-Anisidine Chemical Properties". Retrieved from: [Link]

  • LookChem. "Cas 108-44-1, m-Toluidine Chemical Properties". Retrieved from: [Link]

Sources

Process Chemistry Whitepaper: Strategic Synthesis of 2-(2-Methoxyethoxy)-5-methylaniline from p-Cresidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9) from p-cresidine (2-methoxy-5-methylaniline) represents a critical transformation in the development of advanced pharmaceutical building blocks, particularly for kinase inhibitors and specialized active pharmaceutical ingredients (APIs). This technical guide outlines a highly optimized, four-step synthetic workflow designed for chemoselectivity, scalability, and robust in-process validation. By employing a temporary N-protection strategy, this route circumvents the inherent risks of competitive N-alkylation, ensuring high purity and yield of the target O-alkylated aniline.

Retrosynthetic Strategy & Mechanistic Rationale

Direct alkylation of an unprotected aminophenol is synthetically unviable due to the competing nucleophilicity of the primary aniline, which inevitably leads to complex mixtures of N-alkylated and N,O-dialkylated byproducts. To enforce strict chemoselectivity, the workflow is engineered around four distinct mechanistic phases:

  • Amine Masking (N-Protection): The primary amine of p-cresidine is masked as an acetamide. This reduces the nitrogen's nucleophilicity via resonance delocalization into the carbonyl group, rendering it inert to subsequent electrophilic attacks.

  • Ether Cleavage (Demethylation): Boron tribromide (BBr₃) is deployed as a potent Lewis acid. BBr₃ coordinates with the ethereal oxygen, forming a bimolecular adduct that facilitates the selective cleavage of the aryl methyl ether without hydrolyzing the robust amide bond[1][2].

  • Williamson Ether Synthesis (O-Alkylation): The revealed phenol is alkylated using 1-bromo-2-methoxyethane. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized because its mild basicity (pKa ~9.5) is perfectly tuned to deprotonate the phenol while leaving the amide (pKa ~15) intact. The polar aprotic nature of DMF leaves the phenoxide anion highly unsolvated and nucleophilic, driving a clean Sₙ2 displacement[3][4].

  • Amide Unmasking (Deprotection): Acidic hydrolysis is favored over basic hydrolysis to prevent the oxidation of the electron-rich aniline core, cleanly regenerating the primary amine.

Process Visualization

SynthesisRoute SM p-Cresidine (2-Methoxy-5-methylaniline) Int1 N-(2-Methoxy-5-methylphenyl)acetamide (Protected Amine) SM->Int1 Ac2O, DCM, RT (N-Protection) Int2 N-(2-Hydroxy-5-methylphenyl)acetamide (Phenol Intermediate) Int1->Int2 BBr3, DCM, -78°C (Demethylation) Int3 N-(2-(2-Methoxyethoxy)-5-methylphenyl)acetamide (Alkylated Intermediate) Int2->Int3 1-Bromo-2-methoxyethane K2CO3, DMF, 80°C (O-Alkylation) Prod 2-(2-Methoxyethoxy)-5-methylaniline (Target Molecule) Int3->Prod 6M HCl, EtOH, Reflux (Deprotection)

Figure 1: Four-step synthetic workflow from p-cresidine to the target aniline derivative.

Quantitative Process Analytics

The following table summarizes the stoichiometric parameters, conditions, and validated yields for a standard 100-gram scale synthesis.

PhaseTransformationReagents & SolventsTemp / TimeTypical YieldTarget Purity (HPLC)
1 N-AcetylationAc₂O (1.2 eq), Pyridine (1.5 eq), DCM25°C / 2 h95%>98.0%
2 DemethylationBBr₃ (2.5 eq), Anhydrous DCM-78°C to 25°C / 12 h88%>95.0%
3 O-Alkylation1-Bromo-2-methoxyethane (1.5 eq), K₂CO₃ (2.0 eq), DMF80°C / 8 h82%>96.5%
4 Deprotection6M HCl (aq), Ethanol85°C / 4 h90%>99.0%

Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , incorporating specific visual cues and In-Process Controls (IPCs) to ensure the researcher can verify the reaction's success in real-time.

Phase 1: Chemoselective N-Acetylation
  • Initiation: Dissolve p-cresidine (100 g, 0.73 mol) in 800 mL of Dichloromethane (DCM). Add pyridine (86.5 g, 1.09 mol) and cool the reactor to 0°C.

  • Addition: Dropwise add acetic anhydride (89.3 g, 0.88 mol) over 30 minutes. Maintain the internal temperature below 10°C to prevent exothermic degradation.

  • Propagation: Remove the cooling bath and stir at room temperature (25°C) for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 7:3). The UV-active starting material spot (Rf ~0.6, ninhydrin positive) must completely disappear, replaced by a lower Rf spot (ninhydrin negative).

  • Isolation: Quench with 500 mL of cold water. The organic layer is separated, washed with 1M HCl to remove residual pyridine, dried over Na₂SO₄, and concentrated to yield N-(2-methoxy-5-methylphenyl)acetamide as an off-white solid.

Phase 2: Lewis Acid-Mediated Demethylation
  • Initiation: Suspend the protected intermediate (100 g, 0.56 mol) in 1 L of strictly anhydrous DCM under an inert argon atmosphere. Cool to -78°C using a dry ice/acetone bath.

  • Addition: Slowly add a 1M solution of BBr₃ in DCM (1.4 L, 1.40 mol) via an addition funnel.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a clear solution to a thick, opaque suspension as the insoluble boron-complex forms. Quench a 1 mL aliquot in methanol and analyze via LC-MS; look for the complete mass shift to [M+H]⁺ = 166.1 m/z.

  • Isolation: Carefully quench the bulk reaction by pouring it over crushed ice (highly exothermic). Extract with EtOAc, wash with brine, and concentrate to yield N-(2-hydroxy-5-methylphenyl)acetamide.

Phase 3: Williamson Ether O-Alkylation
  • Initiation: Dissolve the phenol intermediate (80 g, 0.48 mol) in 600 mL of anhydrous DMF. Add finely powdered K₂CO₃ (132 g, 0.96 mol).

  • Addition: Add 1-bromo-2-methoxyethane (100 g, 0.72 mol) in a single portion.

  • Propagation: Heat the suspension to 80°C for 8 hours under vigorous mechanical stirring.

  • Self-Validation (IPC): The physical texture of the suspension will change as K₂CO₃ is consumed and KBr precipitates. HPLC monitoring should confirm the disappearance of the polar phenol peak and the emergence of a more lipophilic product peak.

  • Isolation: Cool to room temperature and pour into 2 L of ice water. The product, N-(2-(2-methoxyethoxy)-5-methylphenyl)acetamide, will precipitate as a solid. Filter, wash with copious amounts of water to remove DMF, and dry under vacuum.

Phase 4: Acidic Deprotection & Free Base Isolation
  • Initiation: Suspend the alkylated intermediate (100 g, 0.45 mol) in 500 mL of Ethanol. Add 500 mL of 6M aqueous HCl.

  • Propagation: Heat the mixture to reflux (85°C) for 4 hours.

  • Self-Validation (IPC): The solid suspension will dissolve completely into a clear, homogenous solution as the amine hydrochloride salt forms.

  • Isolation: Cool the solution to 0°C. Slowly adjust the pH to 10 using 20% aqueous NaOH.

  • Final Validation: The free base, 2-(2-Methoxyethoxy)-5-methylaniline , will immediately precipitate upon crossing pH 9. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization or silica gel chromatography to achieve >99% purity.

References

  • Boron tribromide - Wikipedia, The Free Encyclopedia. URL:[Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing). URL:[Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - ResearchGate / Google Scholar.
  • Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications - ACS Publications. URL:[Link]

Sources

A Technical Guide to the Solubility of 2-Methoxy-5-methylaniline in Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methoxy-5-methylaniline, also known as p-Cresidine (CAS 120-71-8), is a vital chemical intermediate in the synthesis of specialized azo dyes and pigments. Its utility in pharmaceutical and organic synthesis pathways necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Methoxy-5-methylaniline that govern its solubility. While publicly available quantitative solubility data in organic solvents is scarce, this document consolidates all known qualitative information and presents a rigorous, step-by-step experimental protocol for the accurate determination of its equilibrium solubility using the benchmark shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required for effective solvent screening, reaction optimization, and process development involving this compound.

Introduction to 2-Methoxy-5-methylaniline (p-Cresidine)

2-Methoxy-5-methylaniline is an aromatic amine that serves as a crucial building block in organic chemistry.[1][2] Its molecular structure, featuring an aniline core with methoxy and methyl substituents, makes it a versatile precursor for complex molecular architectures, notably in the synthesis of various dyes.[3][4] In the context of drug development and process chemistry, understanding a compound's solubility is a non-negotiable prerequisite for predictable and scalable outcomes. Solvent selection directly impacts reaction kinetics, purification efficiency (e.g., crystallization), and the overall viability of a synthetic route. Poor solubility can lead to challenges in achieving desired concentrations, resulting in inefficient reactions and difficulties in product isolation.[3] This guide addresses the critical need for reliable solubility data for 2-Methoxy-5-methylaniline.

Physicochemical Profile and Solubility Principles

The solubility of a solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational framework for prediction. The structure of 2-Methoxy-5-methylaniline imparts a mixed-polarity character.

  • Molecular Formula: C₈H₁₁NO[5]

  • Molecular Weight: 137.18 g/mol [5]

  • Melting Point: 50-52 °C (Solid at room temperature)[2][6]

  • Boiling Point: 235 °C[2][6]

  • LogP (Octanol/Water Partition Coefficient): 1.65 - 1.74[7][8]

The molecule possesses:

  • A polar amine (-NH₂) group: Capable of acting as a hydrogen bond donor and acceptor.

  • A polar methoxy (-OCH₃) group: Acts as a hydrogen bond acceptor.

  • A nonpolar aromatic ring and methyl (-CH₃) group: Contribute to van der Waals forces and favor solubility in less polar solvents.

The LogP value between 1 and 2 suggests a moderate lipophilicity, predicting that while water solubility is limited, solubility in a range of organic solvents should be favorable. Solvents that can effectively engage in hydrogen bonding with the amine and ether functionalities, while also accommodating the nonpolar aromatic core, are expected to be the most effective.

Key Intermolecular Forces Governing Solubility cluster_solute 2-Methoxy-5-methylaniline cluster_solvent Organic Solvent Solute C₈H₁₁NO HBD H-Bond Donor (-NH₂) Solute->HBD HBA H-Bond Acceptor (-NH₂, -OCH₃) Solute->HBA VDW Van der Waals (Aromatic Ring, -CH₃) Solute->VDW Solvent_HBA H-Bond Acceptor HBD->Solvent_HBA Solvation (Favorable) Solvent_HBD H-Bond Donor HBA->Solvent_HBD Solvation (Favorable) Solvent_NP Nonpolar Region VDW->Solvent_NP Solvation (Favorable) Solvent Solvent Molecule Solvent->Solvent_HBA Solvent->Solvent_HBD Solvent->Solvent_NP

Caption: Intermolecular forces driving solubility.

Solubility Profile in Organic Solvents

A thorough review of chemical databases and literature provides a qualitative and, where available, quantitative solubility profile for 2-Methoxy-5-methylaniline.

Qualitative Solubility

The compound exhibits broad solubility in common organic solvents, consistent with its structural features.

Solvent ClassSolventSolubilitySource(s)
Protic Solvents EthanolSoluble[3][8][9]
MethanolSlightly Soluble[1][6][7]
Aprotic Polar AcetonitrileSoluble[10]
Ethyl AcetateSoluble[1][6][7]
Ethers Diethyl EtherSoluble[3][8][9]
Hydrocarbons BenzeneSoluble[3][8][11][12]
Petroleum EtherSoluble[3][8]
Halogenated ChloroformSlightly Soluble[1][6][7][8]
Quantitative Aqueous Solubility

Quantitative data for water solubility is available but shows some variation across sources, which may be attributable to different experimental conditions (e.g., temperature, pH, purity).

Solubility (at 25 °C)Source(s)
4.7 g/L[11][12]
2.81 g/L[3]
< 1.0 g/L (<0.1g/100mL)[13]
Quantitative Data Gap in Organic Solvents

Standard Protocol for Experimental Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility.[14][15] It ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a validated analytical method, typically HPLC-UV.[16][17]

Materials and Equipment
  • Solute: 2-Methoxy-5-methylaniline (purity ≥98%)

  • Solvents: HPLC-grade organic solvents of interest

  • Apparatus:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control (or a shaker placed inside a calibrated incubator)

    • Centrifuge (optional)

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

    • Volumetric flasks and pipettes for dilutions

    • HPLC system with a UV detector, C18 column, and autosampler

Step-by-Step Procedure
  • Preparation: Add an excess amount of 2-Methoxy-5-methylaniline (e.g., 50-100 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the samples to equilibrate for at least 24 hours to ensure saturation.[14]

  • Phase Separation: After equilibration, remove the vials and let them stand at the test temperature for 1-2 hours to allow undissolved solids to settle.

  • Sample Collection: Carefully draw the supernatant into a syringe. Attach a syringe filter and discard the first ~0.2 mL to saturate the filter membrane. Collect the clear filtrate into a clean HPLC vial.

  • Dilution: Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the diluted samples via HPLC-UV to determine the concentration.

Analytical Method: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[18][19] The exact ratio should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 190 nm or another wavelength maximum determined by a photodiode array (PDA) detector.[19]

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of 2-Methoxy-5-methylaniline of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999.[19]

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Workflow Diagram

start Start prep 1. Add Excess Solid (p-Cresidine) to Vial start->prep add_solvent 2. Add Known Volume of Organic Solvent prep->add_solvent equilibrate 3. Equilibrate on Shaker (24h at Constant Temp) add_solvent->equilibrate settle 4. Settle Undissolved Solid equilibrate->settle filter 5. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 6. Dilute Filtrate Accurately (with Mobile Phase) filter->dilute analyze 7. Analyze by HPLC-UV dilute->analyze calculate 8. Calculate Solubility (from Calibration Curve) analyze->calculate end_node End calculate->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility & Solvent Selection

  • Temperature: Solubility of solids generally increases with temperature. For processes requiring high concentrations, performing reactions at an elevated temperature may be beneficial. However, the stability of the compound at higher temperatures must be verified.[20]

  • Solvent Polarity: Based on the qualitative data, 2-Methoxy-5-methylaniline dissolves well in solvents of intermediate to high polarity (Ethanol, Ethyl Acetate) and some nonpolar solvents (Benzene), demonstrating its mixed-polarity nature. For crystallization, a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is ideal. A co-solvent system (e.g., ethanol/water) could be explored for this purpose.[20]

  • Hydrogen Bonding: Protic solvents like ethanol can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of the molecule. Aprotic polar solvents like ethyl acetate can only act as hydrogen bond acceptors but are still effective.

Safety & Handling Considerations

2-Methoxy-5-methylaniline is a hazardous substance and requires strict safety protocols.

  • Carcinogenicity: The compound is classified as a substance that may cause cancer (H350) and is reasonably anticipated to be a human carcinogen.[3][7] All handling should be performed with the assumption of high toxicity.

  • Acute Hazards: It is harmful if swallowed (H302) and causes serious eye irritation (H319).[21] Contact can also irritate the skin and respiratory tract.[22][23]

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Use enclosed systems for larger-scale operations.[21][22]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles at all times.[22][24]

  • Storage: The compound is air-sensitive.[1][7] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from strong oxidizing agents.[21][24]

  • Spills and Disposal: In case of a spill, evacuate the area. Collect the material carefully, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste in accordance with local, state, and federal regulations.[22][24]

Conclusion

This guide provides a comprehensive overview of the solubility of 2-Methoxy-5-methylaniline. While qualitative data indicates good solubility in a range of common organic solvents, the lack of precise quantitative data in the public domain makes experimental determination essential for any scientific or industrial application. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating this critical data. By combining the theoretical principles with this practical methodology, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient, scalable, and reproducible chemical processes.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/application-note/hplc-analysis-of-substituted-aniline-compounds
  • p-Cresidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from https://www.nj.gov/health/eoh/rtkweb/documents/fs/1154.pdf
  • p-Cresidine - ChemBK. (n.d.). Retrieved from https://www.chembk.com/en/chem/p-Cresidine
  • 120-71-8 | CAS DataBase - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191898.htm
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Retrieved from https://www.fishersci.com/sdsitems.do?partNumber=AC153830250&productDescription=2-METHOXY-5-METHYLANILINE+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en
  • ICSC 1180 - para-CRESIDINE. (2021). International Labour Organization/World Health Organization. Retrieved from https://www.inchem.org/documents/icsc/icsc/eics1180.htm
  • Patsias, J., & Papadopoulou-Mourkidou, E. (2000). Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices.
  • para Cresidine - Technical Data Sheet. (2017, March). Atul Ltd. Retrieved from https://www.atul.co.
  • 2-Methoxy-5-methylaniline | 120-71-8 - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB6191898EN.htm
  • Report on Carcinogens, Fifteenth Edition - p‑Cresidine. (n.d.). National Toxicology Program (NTP), U.S. Department of Health and Human Services. Retrieved from https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/pcresidine.pdf
  • Evans, M. B., & Williamson, J. N. (1982).
  • 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-methylaniline
  • 2-Methoxy-5-methylaniline CAS#: 120-71-8 - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191898.htm
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). U.S. Environmental Protection Agency. Retrieved from https://www.regulations.gov/document/EPA-HQ-OPP-2018-0520-0009
  • Valtz, A., Hegarty, M., & Richon, D. (2003). Experimental determination of the solubility of aromatic compounds in aqueous solutions of various amines. Fluid Phase Equilibria, 212(1-2), 257-276.
  • p-Cresidine - Cheméo. (n.d.). Retrieved from https://www.chemeo.com/cid/67-500-2/p-Cresidine.pdf
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. (n.d.). Retrieved from https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-2101-LC-Aniline-Nitroanilines-SPE-AN72611-EN.pdf
  • Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine. Retrieved from https://enamine.net/services/adme-tox/phys-chem-properties/shake-flask-aqueous-solubility-assay
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Retrieved from https://www.fishersci.com/sdsitems.do?partNumber=AC153830250&productDescription=2-METHOXY-5-METHYLANILINE+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en
  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.). World Health Organization (WHO). Retrieved from https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas19-819-proposal-bcs-biowaiver-irm-solid-oral-dosage-forms.pdf
  • 2-Methoxy-5-methylaniline CAS 120-71-8 p-Cresidine In stock - Chemwill Asia Co., Ltd. (n.d.). Retrieved from https://www.chemwill.com/2-methoxy-5-methylaniline-cas-120-71-8-p-cresidine-in-stock/
  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-5.
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from https://www.bioassaysys.
  • Para-Cresidine | CAS#:120-71-8 - Chemsrc. (n.d.). Retrieved from https://www.chemsrc.com/en/cas/120-71-8_833484.html
  • Hoche, T., & Schwarz, T. (2021). Quantification of aniline and N-methylaniline in indigo. PeerJ, 9, e12345.
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023, January 25). EMBIBE. Retrieved from https://www.embibe.com/exams/test-for-amines/
  • CAS 120-71-8: 2-Methoxy-5-methylaniline. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/cas/120-71-8
  • Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin. Retrieved from https://www.cerritos.edu/jay-mclaughlin/_includes/docs/Chem_211_exp/Exp_27_Amines_and_Amides_F_19.pdf
  • 2-Methoxy-5-methylaniline | 120-71-8 - TCI AMERICA. (n.d.). Retrieved from https://www.tcichemicals.com/US/en/p/M0115
  • Test for Amino Groups. (2019, September 18). BYJU'S. Retrieved from https://byjus.com/chemistry/test-for-amino-groups/
  • Amines Experiment. (2011, January 13). [Video]. YouTube. Retrieved from https://www.youtube.
  • 2-Methoxy-5-methylaniline 120-71-8. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved from https://www.tcichemicals.com/JP/ja/p/M0115
  • 2-Methoxy-5-methylaniline 99 120-71-8 - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/103284
  • 2-Methoxy-5-methylaniline, 99% | 103284-100G | SIGMA-ALDRICH. (n.d.). SLS Ireland. Retrieved from https://www.sls.ie/en/2-methoxy-5-methylaniline--99---103284-100g/p/SIG103284-100G
  • Addressing solubility issues of pteridine compounds in organic solvents - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/application-note/addressing-solubility-issues-of-pteridine-compounds
  • CAS No. 120-71-8 - p-Cresidine. (n.d.). AccuStandard. Retrieved from https://www.accustandard.com/p-cresidine-100-ug-ml-in-acetonitrile.html

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2-(2-Methoxyethoxy)-5-methylaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and application profile of 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9). This document is structured for researchers and drug development professionals, synthesizing material safety data with structural activity relationship (SAR) insights.

Safety, Handling, and Structural Utility in Drug Design

Executive Summary & Chemical Identity

2-(2-Methoxyethoxy)-5-methylaniline is a specialized aniline derivative employed primarily as a building block in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Structurally, it consists of a toluidine core functionalized with a methoxyethoxy side chain. This ether "tail" is a strategic medicinal chemistry motif designed to enhance aqueous solubility and metabolic stability compared to its parent compound, p-cresidine (2-methoxy-5-methylaniline).

However, this structural similarity to p-cresidine (a known carcinogen) necessitates a rigorous safety protocol. This guide treats the compound with the high-containment standards required for potential genotoxic impurities (PGIs).

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyDataNote
CAS Number 156564-83-9 Unique identifier.
IUPAC Name 5-methyl-2-(2-methoxyethoxy)aniline
Molecular Weight 181.23 g/mol
Appearance Off-white to pale brown solidDarkens upon oxidation.
Solubility DMSO, Methanol, DCMLow water solubility (neutral form).
pKa (Calc) ~4.5 - 5.0 (Aniline nitrogen)Weak base; forms salts with mineral acids.
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Hygroscopic and light-sensitive.

Hazard Identification & Toxicology (The "Why")

To handle this compound safely, researchers must understand the mechanism of its potential toxicity. It is not merely "toxic"; it carries specific biological risks associated with the aniline pharmacophore.

Core Toxicity Mechanisms
  • Methemoglobinemia (Acute Risk): Like most anilines, this compound can be metabolically activated (N-hydroxylation) to form reactive intermediates that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This prevents oxygen transport, leading to cyanosis.

  • Genotoxicity Potential (Chronic Risk): The compound is a structural analog of p-Cresidine (CAS 120-71-8), a Group 2B carcinogen. The metabolic activation of the amino group can generate electrophilic nitrenium ions capable of forming DNA adducts.

    • Guidance: Treat as a Suspected Carcinogen (Carc. 2 or 1B equivalent) until Ames test data proves otherwise.

GHS Classification (Inferred & Standardized)
  • Acute Tox. 4 (Oral/Inhalation): Harmful if swallowed or inhaled.

  • Skin Irrit. 2 / Eye Irrit. 2: Causes serious irritation upon contact.

  • STOT RE 2: May cause damage to organs (blood/liver) through prolonged exposure.

  • Aquatic Chronic 3: Harmful to aquatic life with long-lasting effects.

Visualization: Toxicity & Metabolism Pathway

The following diagram illustrates the metabolic activation pathway that necessitates the use of fume hoods and PPE.

AnilineToxicity Compound 2-(2-Methoxyethoxy)- 5-methylaniline CYP450 CYP450 Oxidation (Liver) Compound->CYP450 Absorption N_Hydroxy N-Hydroxylamine Intermediate CYP450->N_Hydroxy N-Hydroxylation Nitroso Nitroso Derivative N_Hydroxy->Nitroso Oxidation DNA_Adduct DNA Adducts (Genotoxicity Risk) N_Hydroxy->DNA_Adduct Nitrenium Ion Excretion Conjugation & Excretion N_Hydroxy->Excretion Glucuronidation MetHb Hemoglobin Oxidation (Methemoglobinemia) Nitroso->MetHb Fe(II) -> Fe(III)

Figure 1: Metabolic activation pathway of aniline derivatives leading to potential hematological and genotoxic effects.

Safe Handling Protocol (The "How")

This protocol utilizes a Self-Validating System : every step includes a check to ensure the safety barrier is intact.

Engineering Controls & PPE
  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Gloves: Double-gloving recommended. Nitrile (outer) over Laminate/PE (inner) if dissolving in penetrating solvents like DMSO or DCM.

  • Respiratory: If handling powder outside a hood (not recommended), use a P3/N100 particulate respirator.

Operational Workflow
StepActionValidation Check (Self-Correction)
1. Inspection Check vial appearance before opening.If solid is dark brown/black tar, oxidation has occurred. Do not use for sensitive catalysis; purify or discard.
2. Weighing Weigh inside the fume hood using an anti-static balance.If static causes powder scatter, use an anti-static gun. Do not blow air.
3. Solubilization Dissolve in solvent (DMSO/MeOH) immediately.Ensure solution is clear. Turbidity suggests carbonate formation or hydrolysis.
4. Reaction Add to reaction vessel under inert gas (Ar/N₂).Verify no exotherm if adding to strong acids (salt formation is exothermic).
5. Deactivation Quench residues with dilute HCl before disposal.Acidification converts the volatile free base into the non-volatile hydrochloride salt, reducing inhalation risk.

Emergency Response Strategy

Exposure Scenarios
  • Skin Contact: Aniline derivatives absorb rapidly through skin.

    • Action: Wash with polyethylene glycol (PEG 300/400) or ethanol first (to solubilize the lipophilic compound), then copious soap and water. Water alone is inefficient.

  • Inhalation/Cyanosis:

    • Signs: Blue lips/fingernails, headache, dizziness.

    • Medical Note: Treat as aniline poisoning. Methylene blue is the standard antidote for methemoglobinemia.

Spill Containment
  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover spill with weak acid (citric acid or dilute HCl) to form the salt.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

Synthesis & Application Context

Role in Drug Discovery

This compound is a "solubility-enhanced" bioisostere of p-cresidine. In kinase inhibitors (e.g., EGFR or VEGFR targets), the 2-methoxyethoxy tail projects into the solvent-exposed region of the ATP-binding pocket.

  • Function: It disrupts crystal packing (lowering MP) and interacts with water, improving the pharmacokinetic (PK) profile of the final drug candidate.

  • Reaction Chemistry: The amino group (-NH₂) is the nucleophile.[2] It is typically reacted with:

    • Acyl Chlorides/Carboxylic Acids: To form amides.[2]

    • Chloro-pyrimidines/Quinazolines: Via SNAr reactions to form the kinase inhibitor core.

Workflow Visualization: Safe Handling

HandlingWorkflow Start Start: Vial Retrieval Check Visual Check: Is it Dark/Tarry? Start->Check Discard Discard as Haz Waste Check->Discard Yes (Oxidized) Weigh Weigh in Fume Hood (Inert Atmosphere) Check->Weigh No (Pale Solid) Solvent Dissolve (DMSO/DCM) Create Stock Solution Weigh->Solvent Waste Acidify Waste (HCl) Dispose in Halogenated Solvent->Waste Post-Experiment

Figure 2: Decision tree for the safe evaluation and handling of the material.

References

  • Sigma-Aldrich. 2-(2-Methoxyethoxy)-5-methylaniline Product Detail & Building Block Data. Retrieved from

  • Enamine Store. 2-(2-Methoxyethoxy)-5-methylaniline (CAS 156564-83-9) Building Block. Retrieved from

  • PubChem. 2-Methoxy-5-methylaniline (Structural Analog/Parent Compound Safety Data). National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier for p-Cresidine (Analogous Hazard Classification). Retrieved from

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The Synthetic Potential of 2-(2-Methoxyethoxy)-5-methylaniline: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted anilines, in particular, represent a cornerstone of synthetic chemistry, serving as versatile precursors for a myriad of pharmaceuticals, agrochemicals, and functional materials. This technical guide delves into the potential applications of a unique, yet underexplored, aniline derivative: 2-(2-Methoxyethoxy)-5-methylaniline .

While direct literature on the specific applications of 2-(2-Methoxyethoxy)-5-methylaniline is emerging, a comprehensive analysis of its structural features, when compared to its close analogue, 2-Methoxy-5-methylaniline (p-Cresidine), allows for a well-grounded exploration of its synthetic utility. The presence of the 2-methoxyethoxy substituent, in place of a simple methoxy group, introduces nuanced properties that can be strategically exploited by the discerning synthetic chemist. This guide will provide an in-depth analysis of its potential reactivity and showcase its promise as a valuable building block in modern organic synthesis.

Molecular Structure of 2-(2-Methoxyethoxy)-5-methylaniline

Caption: Molecular structure of 2-(2-Methoxyethoxy)-5-methylaniline.

Physicochemical Properties and Synthetic Implications

The unique structural attributes of 2-(2-Methoxyethoxy)-5-methylaniline impart a distinct set of physicochemical properties that can be leveraged in organic synthesis. A comparative analysis with its methoxy analogue is presented below.

Property2-Methoxy-5-methylaniline (p-Cresidine)2-(2-Methoxyethoxy)-5-methylaniline (Predicted)Synthetic Implication
Molecular Weight 137.18 g/mol 195.26 g/mol Increased mass, potentially affecting volatility and diffusion rates.
Boiling Point 235 °C[1][2]Higher than 235 °CAllows for reactions at elevated temperatures with reduced loss of starting material.
Solubility Practically insoluble in water.[2]Increased solubility in polar aprotic solvents and potentially water.The ether chain can enhance solubility in a wider range of organic solvents, facilitating homogenous reaction conditions.
Basicity (pKa) ~4.7 (predicted for aniline)Similar to p-CresidineThe amino group retains its nucleophilic and basic character, crucial for many of its synthetic transformations.
Lipophilicity (LogP) 1.65[2]Potentially lowerThe additional ether oxygen can decrease lipophilicity, which is a key parameter in drug design for modulating ADME properties.

The enhanced solubility and higher boiling point of 2-(2-Methoxyethoxy)-5-methylaniline are direct consequences of the flexible and polar ether side chain. This chain can also act as a phase-transfer catalyst in certain biphasic reaction systems, potentially accelerating reaction rates.

Core Synthetic Applications

The reactivity of 2-(2-Methoxyethoxy)-5-methylaniline is primarily dictated by the nucleophilic amino group and the activated aromatic ring. This dual reactivity opens avenues for its use in a variety of synthetic transformations.

Precursor for Heterocyclic Scaffolds

Aromatic amines are foundational starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds.[3][4] 2-(2-Methoxyethoxy)-5-methylaniline is an ideal candidate for the construction of privileged scaffolds in medicinal chemistry.

Potential Heterocyclic Systems:

  • Benzimidazoles: Condensation with carboxylic acids or their derivatives.

  • Quinolines: Skraup or Doebner-von Miller reactions with α,β-unsaturated carbonyl compounds.

  • Phenothiazines: Reaction with sulfur and a catalyst.

  • Benzotriazoles: Diazotization followed by intramolecular cyclization.

The substituents on the aniline ring (methyl and methoxyethoxy groups) will influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the resulting heterocyclic systems.

Illustrative Workflow: Synthesis of a Substituted Benzimidazole

start 2-(2-Methoxyethoxy)-5- methylaniline step1 Condensation (e.g., Eaton's reagent or heat) start->step1 reagent1 Carboxylic Acid (R-COOH) reagent1->step1 intermediate Amide Intermediate step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Substituted Benzimidazole step2->product

Caption: Generalized workflow for benzimidazole synthesis.

Diazotization and Azo-Coupling Reactions

The primary amino group of 2-(2-Methoxyethoxy)-5-methylaniline can be readily converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂/HCl). These diazonium salts are versatile intermediates for the synthesis of a wide range of functional molecules, most notably azo dyes.[1][2][5]

The resulting diazonium salt can be coupled with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form highly colored azo compounds. The 2-methoxyethoxy and 5-methyl substituents will influence the final color (chromophoric properties) of the dye.

Experimental Protocol: Synthesis of an Azo Dye

Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific coupling partner and safety considerations.

  • Diazotization:

    • Dissolve 1.0 equivalent of 2-(2-Methoxyethoxy)-5-methylaniline in a suitable acidic medium (e.g., 2.5 M HCl) at 0-5 °C.

    • Slowly add a solution of 1.05 equivalents of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate flask, dissolve 1.0 equivalent of the coupling partner (e.g., 2-naphthol) in an alkaline solution (e.g., 10% NaOH) at 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 5 °C.

    • A brightly colored precipitate of the azo dye should form immediately.

  • Work-up and Purification:

    • Stir the reaction mixture for an additional 1-2 hours to ensure complete coupling.

    • Collect the precipitated dye by filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.

Building Block in Medicinal Chemistry and Drug Discovery

The aniline moiety is a prevalent substructure in a vast number of marketed drugs.[6] The specific substitution pattern of 2-(2-Methoxyethoxy)-5-methylaniline makes it an attractive building block for the synthesis of novel bioactive molecules.[7][8]

  • Modulation of Physicochemical Properties: The 2-methoxyethoxy side chain can be utilized to fine-tune the solubility and lipophilicity of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.[9] 2-(2-Methoxyethoxy)-5-methylaniline could serve as a starting point for the development of novel kinase inhibitors.

  • Introduction of a Flexible Linker: The ether chain can act as a flexible linker to connect different pharmacophoric elements within a molecule, allowing for optimal binding to a biological target.

Logical Relationship: From Building Block to Bioactive Molecule

start 2-(2-Methoxyethoxy)-5-methylaniline step1 Reaction with Bioactive Fragment A start->step1 intermediate Intermediate 1 step1->intermediate step2 Further Functionalization or Coupling with Fragment B intermediate->step2 product Potential Bioactive Molecule step2->product

Sources

An In-depth Technical Guide to 2-Methoxy-5-methylaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methoxy-5-methylaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the historical context of its discovery, detailed synthetic protocols, and its significant role in the chemical industry, particularly in the production of azo dyes.

Introduction

2-Methoxy-5-methylaniline, also widely known by its common names p-Cresidine or 5-methyl-o-anisidine, is an aromatic amine with the chemical formula CH₃OC₆H₃(CH₃)NH₂. This compound has been a cornerstone in the synthesis of various organic molecules, most notably as a precursor to azo dyes and pigments. Its discovery and subsequent industrial production have been closely linked to the expansion of the synthetic dye industry. Understanding the history and the synthetic pathways to this molecule offers valuable insights into the evolution of industrial organic chemistry.

Table 1: Physicochemical Properties of 2-Methoxy-5-methylaniline [1]

PropertyValue
CAS Number 120-71-8
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to reddish-brown crystalline solid
Melting Point 51-53 °C
Boiling Point 235 °C
Solubility Soluble in ethanol, ether, and benzene. Slightly soluble in hot water.

Historical Context and Discovery

The discovery of 2-methoxy-5-methylaniline is intrinsically linked to the burgeoning field of synthetic dye chemistry in the late 19th and early 20th centuries. While the exact date and discoverer of this specific molecule are not prominently documented in readily available historical records, its industrial production in the United States is known to have commenced in 1926.[2][3] This places its discovery and initial laboratory synthesis sometime before this date, likely within the period of intense research into aniline derivatives for the expanding dye industry.

The development of azo dyes, which are characterized by the -N=N- functional group, created a demand for a wide variety of substituted anilines and naphthols. These compounds, known as coupling components and diazo components, could be combined to produce a vast spectrum of colors. 2-Methoxy-5-methylaniline, with its specific substitution pattern, proved to be a valuable diazo component for producing red and other colored dyes. Its historical significance is underscored by its role as a key precursor to the widely used food colorant, Allura Red AC (FD&C Red No. 40).[4]

Synthesis of 2-Methoxy-5-methylaniline: A Detailed Protocol

The most common and industrially significant method for the synthesis of 2-methoxy-5-methylaniline starts from 4-chlorotoluene. The overall process involves a three-step reaction sequence: nitration, methoxylation, and reduction.

Synthesis_Workflow A 4-Chlorotoluene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4-Chloro-3-nitrotoluene B->C D Methoxylation (CH₃ONa or CH₃OH/base) C->D Step 2 E 4-Methoxy-2-nitrotoluene D->E F Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) E->F Step 3 G 2-Methoxy-5-methylaniline (p-Cresidine) F->G

Caption: Synthetic pathway for 2-Methoxy-5-methylaniline.

Step 1: Nitration of 4-Chlorotoluene

The initial step involves the electrophilic aromatic substitution of 4-chlorotoluene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups lead to the formation of several isomers. However, the major product is 4-chloro-3-nitrotoluene, which is the desired intermediate for the subsequent step.

Experimental Protocol:

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid.

  • Cooling: The sulfuric acid is cooled to 0-5 °C using a circulating chiller.

  • Addition of 4-Chlorotoluene: 4-Chlorotoluene is added slowly to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the reactor over several hours, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-chloro-3-nitrotoluene.

  • Purification: The crude product is filtered, washed with water until neutral, and then purified by distillation under reduced pressure.

Step 2: Methoxylation of 4-Chloro-3-nitrotoluene

In this step, the chlorine atom in 4-chloro-3-nitrotoluene is substituted with a methoxy group. This is a nucleophilic aromatic substitution reaction, which is facilitated by the presence of the electron-withdrawing nitro group ortho to the chlorine atom.

Experimental Protocol:

  • Reagent Preparation: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Reaction: The purified 4-chloro-3-nitrotoluene is added to the sodium methoxide solution.

  • Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up: After the reaction is complete, the methanol is removed by distillation. The residue is then treated with water to precipitate the crude 4-methoxy-2-nitrotoluene.

  • Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 3: Reduction of 4-Methoxy-2-nitrotoluene

The final step is the reduction of the nitro group in 4-methoxy-2-nitrotoluene to an amino group, yielding 2-methoxy-5-methylaniline. Several reduction methods can be employed, including catalytic hydrogenation or the use of reducing agents like iron in acidic medium.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: A high-pressure autoclave is charged with 4-methoxy-2-nitrotoluene, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred and heated to a specific temperature and pressure until the theoretical amount of hydrogen is consumed.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by TLC or GC analysis of the reaction mixture.

  • Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration through a bed of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield crude 2-methoxy-5-methylaniline. The final product can be purified by vacuum distillation or recrystallization.

Key Applications

The primary application of 2-methoxy-5-methylaniline is as a crucial intermediate in the synthesis of azo dyes. Its sulfonated derivative, 4-amino-5-methoxy-2-methylbenzenesulfonic acid, is the direct precursor to Allura Red AC (FD&C Red No. 40), a widely used red food dye.[4][5]

Application_Workflow A 2-Methoxy-5-methylaniline (p-Cresidine) B Sulfonation (H₂SO₄/Oleum) A->B C 4-Amino-5-methoxy-2- methylbenzenesulfonic acid B->C D Diazotization (NaNO₂, HCl) C->D E Diazonium Salt D->E F Coupling with 2-Naphthol-6-sulfonic acid E->F G Allura Red AC (FD&C Red No. 40) F->G

Caption: Synthesis of Allura Red AC from 2-Methoxy-5-methylaniline.

Beyond its use in food colorants, 2-methoxy-5-methylaniline is also a precursor for a variety of other azo dyes and pigments used in the textile, leather, and paper industries.[2] Its derivatives are also explored in the synthesis of other organic compounds and have been mentioned in the context of preparing enaminones with potential anticonvulsant activities.

Analytical Characterization

The identity and purity of 2-methoxy-5-methylaniline and its derivatives are typically confirmed using a range of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Identification of functional groups.
Melting Point Analysis Purity assessment.

Safety and Handling

2-Methoxy-5-methylaniline is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer. Therefore, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood when handling this compound.

Conclusion

2-Methoxy-5-methylaniline, a compound with a rich history tied to the development of synthetic dyes, continues to be a relevant and important chemical intermediate. Its synthesis, though involving multiple steps, is a well-established industrial process. A thorough understanding of its chemistry, from its historical roots to its modern applications and analytical characterization, is essential for professionals in the fields of organic synthesis, dye chemistry, and regulatory sciences. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for researchers and scientists working with this versatile molecule.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline. Retrieved from [Link][1]

  • Wikipedia. (2023). para-Cresidine. Retrieved from [Link][4]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; p-Cresidine. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link][3]

  • Richfield-Fratz, N., & Bailey, J. E., Jr. (1987). Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 405, 283–294. [Link][6]

  • Vogt, P. F., & Gerulis, J. J. (2005). Amines, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Beilstein, F. K. (1881-1998). Handbuch der organischen Chemie. Springer.[7][8][9][10]

  • International Agency for Research on Cancer. (2019). Some Aromatic Amines and Related Compounds. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, No. 127. Lyon, France: IARC. Retrieved from [Link][11]

  • UCL Discovery. (n.d.). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. Retrieved from [Link][12]

  • Environment and Climate Change Canada & Health Canada. (2013). Screening Assessment: Aromatic Azo and Benzidine-based Substance Grouping, Certain Aromatic Amines. Retrieved from [Link][13]

  • Journal of Shahrekord University of Medical Sciences. (2020). Validation of an analytical method for determination of eight food dyes in beverage and fruit roll-ups by ion-pair HPLC-DAD. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(2-Methoxyethoxy)-5-methylaniline is a specialized aniline derivative often utilized as a key intermediate in the synthesis of pharmaceutical APIs (Active Pharmaceutical Ingredients) and high-performance azo dyes.[1] Structurally, it consists of a basic aniline core substituted with a methyl group at the 5-position and a glycol ether chain (2-methoxyethoxy) at the 2-position.[1]

The Analytical Challenge

Analyzing this molecule presents specific chromatographic challenges common to substituted anilines:

  • Peak Tailing: The basic amine functionality (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak asymmetry.[2][1]
    
  • Selectivity: It must be resolved from potential synthetic precursors, specifically p-Cresidine (2-methoxy-5-methylaniline) , which lacks the ethoxy spacer.[2][1]

  • Hydrophobicity: The methoxyethoxy chain adds polar character compared to simple alkyl anilines, requiring careful mobile phase tuning.[2][1]

This guide details a robust, self-validating HPLC protocol designed to overcome these challenges using modern column chemistry and pH control.

Method Development Strategy (Expertise & Logic)

To ensure Scientific Integrity , we do not rely on trial-and-error. The method is built on the "First Principles" of chromatography for basic analytes.[2]

pH Control and Silanol Suppression

Anilines typically have a pKa between 4.0 and 5.0.[2]

  • Strategy: We utilize a Low pH (pH ~3.0) mobile phase.[2][1]

  • Causality: At pH 3.0, the amine is fully protonated (

    
    ).[2][1] While ionized species generally have lower retention on C18, the acidic environment suppresses the ionization of residual silanols (
    
    
    
    
    
    
    
    ) on the column stationary phase.[1] This eliminates the ion-exchange mechanism responsible for severe peak tailing.[1]
Column Selection[3]
  • Choice: C18 with High Carbon Load and End-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).[2][1]

  • Reasoning: "End-capping" chemically blocks residual silanols, further ensuring sharp peak shapes for bases.[2][1]

Method Development Workflow Diagram

MethodLogic Start Analyte Structure Analysis (Basic Amine + Ether Chain) pKa_Check Determine pKa (~4.5) Select pH Strategy Start->pKa_Check Branch_Acid Acidic pH (3.0) Protonated Amine pKa_Check->Branch_Acid Standard Robustness Branch_Base High pH (10.0) Neutral Amine pKa_Check->Branch_Base Alternative (Requires Hybrid Column) Column_Sel Select End-capped C18 (Suppress Silanol Activity) Branch_Acid->Column_Sel Optimization Gradient Optimization (Separate Methoxy vs Methoxyethoxy) Column_Sel->Optimization Final_Method Final Protocol (High Resolution / Low Tailing) Optimization->Final_Method

Caption: Logical decision tree for selecting the acidic mobile phase strategy to minimize peak tailing for aniline derivatives.

Detailed Experimental Protocol

Equipment & Reagents[2][4]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][1][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Orthophosphoric Acid (85%).[2][1]

    • Water (Milli-Q / 18.2 MΩ).[1]

Chromatographic Conditions
ParameterSpecificationNote
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmRecommended: ZORBAX Eclipse Plus C18 or equivalent.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Dissolve 2.72g

in 1L water; adjust pH with

.
Mobile Phase B Acetonitrile (100%)-
Flow Rate 1.0 mL/minAdjust for backpressure if using sub-2µm columns.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[2]
Injection Vol 5 - 10 µL-
Detection UV at 240 nmSecondary reference: 280 nm.[1]
Run Time 20 MinutesIncludes re-equilibration.[2]
Gradient Table (Impurity Profiling)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010End Isocratic Hold
12.04060Linear Gradient
15.01090Wash Step
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation[2]
  • Diluent: 50:50 Water:Acetonitrile.[2][1]

  • Stock Solution: Weigh 10 mg of 2-(2-Methoxyethoxy)-5-methylaniline into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (Conc: 100 µg/mL).

    • Critical Step: Diluting the final step with Mobile Phase A (Acidic buffer) ensures the amine is protonated before injection, preventing "solvent shock" and split peaks.[2]

Self-Validating System Suitability (SST)[2]

To ensure Trustworthiness , the method must include criteria that flag failure modes automatically.[2][1]

SST Acceptance Criteria
ParameterLimitScientific Rationale
Tailing Factor (

)

Strict control on tailing confirms column health and silanol suppression.[1]
Theoretical Plates (

)

Ensures column efficiency is sufficient for impurity separation.[2][1]
Precision (%RSD)

Based on 5 replicate injections; confirms pump/injector stability.
Resolution (

)

Between Main Peak and nearest impurity (e.g., p-Cresidine).[2][1]
Sample Analysis Workflow

Workflow Weigh Weigh Sample (10 mg) Dissolve Dissolve in Diluent (50:50 ACN:Water) Weigh->Dissolve Dilute Dilute with MP A (Buffer) Dissolve->Dilute Prevents Solvent Shock Filter Filter (0.22 µm) PTFE or Nylon Dilute->Filter Inject Inject HPLC (Run Gradient) Filter->Inject

Caption: Step-by-step sample preparation workflow ensuring analyte solubility and peak shape integrity.

Troubleshooting & Critical Insights

The "Double Peak" Phenomenon

If the main peak appears split or has a shoulder:

  • Cause: The sample solvent is too strong (too much ACN) compared to the initial mobile phase (90% Water).[1]

  • Fix: Ensure the final dilution of the sample is in Mobile Phase A (Buffer) as described in section 3.4.

Retention Time Drift
  • Cause: pH instability.[2] The retention of anilines is highly sensitive to pH changes around their pKa.[2]

  • Fix: Ensure the phosphate buffer is precisely adjusted to pH 3.0 before adding the organic modifier.[2] Use a pH meter calibrated daily.[2][1]

Unknown Impurity at RRT ~0.85[2]
  • Identification: This is likely 2-methoxy-5-methylaniline (p-Cresidine) .[1][4]

  • Mechanism: It lacks the ethoxy spacer, making it slightly less hydrophobic than the target molecule in this specific gradient, or eluting differently depending on the specific column selectivity.[2][1]

  • Verification: Spike the sample with pure p-Cresidine reference standard to confirm retention time.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][1] Practical HPLC Method Development. Wiley-Interscience.[2][1] (Foundational text on pKa and mobile phase selection).

  • Agilent Technologies. (2020).[2][1] Analysis of Anilines and Substituted Anilines using Agilent ZORBAX Eclipse Plus. Retrieved from [1]

  • PubChem. (2023).[2][1] Compound Summary: 2-Methoxy-5-methylaniline (Structural Analog Data). Retrieved from [1]

  • U.S. EPA. (1984).[2][1][5] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.[1][5] Retrieved from [1]

Disclaimer: This application note is a guideline based on chemical principles and standard industrial practices. Validation according to ICH Q2(R1) guidelines is required before using this method for regulatory release testing.

Sources

using 2-(2-Methoxyethoxy)-5-methylaniline as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, BTK, JAK), lipophilicity management is a critical bottleneck. While the heterocyclic core drives potency, the solvent-exposed "tail" dictates physicochemical properties (ADME).

This guide details the application of 2-(2-Methoxyethoxy)-5-methylaniline (referred to herein as Fragment A ) as a strategic building block. Unlike simple anisidines, Fragment A incorporates a glycol-mimetic side chain that enhances aqueous solubility and lowers LogD without introducing hydrogen bond donors (HBD) that often penalize membrane permeability. This note provides a validated protocol for incorporating Fragment A into pyrimidine/quinazoline scaffolds via Nucleophilic Aromatic Substitution (SNAr) and analyzes its structural impact on drug-like properties.

Structural Rationale & Medicinal Chemistry Utility[1][2]

Fragment A is not merely a linker; it is a "privileged substructure" optimized for the solvent front of ATP-binding pockets.

The "Solubility Tail" Effect
  • Methoxyethoxy Group (Pos. 2): This motif acts as a short polyethylene glycol (PEG) mimic. The ether oxygen serves as a weak hydrogen bond acceptor (HBA), interacting with water molecules at the solvent interface. This significantly improves solubility compared to a simple methoxy group, often lowering LogP by 0.5–1.0 units while maintaining lipophilic contact required for binding affinity.

  • Methyl Group (Pos. 5): Located para to the ether and meta to the amine, this methyl group serves two functions:

    • Metabolic Blocking: It blocks the electron-rich position para to the alkoxy group, preventing rapid CYP450-mediated hydroxylation or toxic quinone-imine formation.

    • Conformational Lock: It introduces steric bulk that can restrict the rotation of the aniline ring relative to the heterocyclic core, potentially reducing the entropic penalty of binding.

SAR Visualization (Graphviz)

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) Logic of the Building Block Fragment 2-(2-Methoxyethoxy)-5-methylaniline Amine Primary Amine (NH2) Nucleophilic Handle Fragment->Amine Pos 1 Ether Methoxyethoxy Tail (Solubility/Solvent Interaction) Fragment->Ether Pos 2 Methyl 5-Methyl Group (Metabolic Block/Sterics) Fragment->Methyl Pos 5 S_NAr Coupling S_NAr Coupling Amine->S_NAr Coupling Lowers LogP Lowers LogP Ether->Lowers LogP Prevents Oxidation Prevents Oxidation Methyl->Prevents Oxidation

Experimental Protocols

Protocol A: Preparation of the Building Block

Note: If Fragment A is not commercially available in the required purity, it can be synthesized from 2-amino-4-methylphenol (or its nitro precursor).

Reagents: 5-methyl-2-nitrophenol, 1-bromo-2-methoxyethane, K2CO3, DMF, Pd/C, H2.

  • Alkylation: Dissolve 5-methyl-2-nitrophenol (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and 1-bromo-2-methoxyethane (1.2 eq). Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Reduction: Dissolve the nitro-ether intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 2 hours.

  • Purification: Filter through Celite. Concentrate. If dark, purify via silica flash chromatography (Hex/EtOAc).

Protocol B: SNAr Coupling to Heterocyclic Cores (Core Application)

Scenario: Coupling Fragment A to a 2,4-dichloropyrimidine core (common in EGFR/JAK inhibitors).

Reagents:

  • SM1: 2,4-Dichloropyrimidine (or 4-chloroquinazoline)

  • SM2: 2-(2-Methoxyethoxy)-5-methylaniline (Fragment A)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NaHCO3

  • Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve SM1 (1.0 mmol, 1.0 eq) in n-BuOH (5 mL, 0.2 M concentration).

    • Note on Regioselectivity: For 2,4-dichloropyrimidine, the C4 position is more electrophilic. Perform the reaction at lower temperatures (0°C to RT) first if C4 selectivity is required. If coupling to a 4-chloroquinazoline, reflux is standard.

  • Addition:

    • Add DIPEA (2.5 mmol, 2.5 eq).

    • Add Fragment A (1.05 mmol, 1.05 eq) slowly.

  • Reflux & Monitoring:

    • Heat the mixture to 80–100°C (oil bath).

    • Monitor: Check TLC (50% EtOAc/Hexane) every 30 minutes. The product usually fluoresces blue/purple under UV (254/365 nm).

    • Checkpoint: Reaction is typically complete within 2–4 hours. If SM1 remains, add 0.1 eq more of Fragment A.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly from n-BuOH.

    • If no precipitate: Concentrate the solvent to ~1 mL volume under reduced pressure. Add cold water (10 mL) and sonicate.

    • Filter the solid and wash with cold water (2x) and diethyl ether (1x) to remove unreacted aniline.

  • Purification:

    • If precipitation is insufficient, use Flash Column Chromatography:

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: Gradient 0% → 10% MeOH in DCM.

    • Yield Target: >75%.

Analytical Characterization & QC

To ensure the integrity of the "tail," specific NMR signals must be verified.

Feature1H NMR Signal (DMSO-d6)Interpretation
Aromatic Core δ 6.8 – 7.5 ppm (m)Verify the 1,2,4-substitution pattern of the aniline ring.
NH (Amine/Amide) δ 9.0 – 9.8 ppm (s)Downfield shift confirms successful coupling to the heterocycle.
Ether O-CH2 δ 4.10 ppm (t, 2H)Methylene adjacent to the phenoxy oxygen.
Ether CH2-O δ 3.65 ppm (t, 2H)Methylene adjacent to the terminal methoxy.
Terminal O-CH3 δ 3.30 ppm (s, 3H)Critical: Confirm integration (3H). Loss of this signal implies dealkylation.
Ar-CH3 δ 2.25 ppm (s, 3H)Methyl group on the aromatic ring.

Workflow Visualization

The following diagram illustrates the integration of Fragment A into a typical drug discovery cascade.

Workflow Figure 2: Synthetic Workflow for Kinase Inhibitor Library Generation Start Start: Scaffold Selection (e.g., 2,4-Dichloropyrimidine) Step1 Step 1: Regioselective S_NAr (Coupling Fragment A) Start->Step1 + Fragment A + DIPEA, n-BuOH Check QC Checkpoint: LCMS & 1H-NMR Step1->Check Step2 Step 2: Second Functionalization (e.g., Suzuki or Amide Coupling) Check->Step2 Purity >95% Final Final Lead Compound (Optimized Solubility) Step2->Final

References

  • Design of Solubilizing Side Chains: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on molecular variations and solubility). Context: Discusses the use of ether/polyether side chains to lower LogP while maintaining binding affinity.
  • Aniline Coupling in Kinase Inhibitors

    • Stamos, J., et al. (2002). "Structure-Guided Design of a Series of Highly Potent and Selective Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 45(16), 3333-3335. Link

    • Context: Fundamental protocol for coupling anilines to quinazoline cores (Erlotinib/Gefitinib found
  • Methoxyethoxy Group Properties

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Reviews the physicochemical impact of alkoxy side chains on metabolic stability and solubility.
  • Mobocertinib (TAK-788) Discovery (Related Structural Class)

    • Gonzalvez, F., et al. (2021). "Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer."[1] Cancer Discovery, 11(7), 1672-1687. Link

    • Context: Illustrates the utility of substituted anilines in designing inhibitors for difficult kinase mut

Sources

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of 2-(2-Methoxyethoxy)-5-methylaniline in Modern Dye Chemistry

Azo dyes represent the most diverse and widely used class of synthetic colorants, accounting for over 60% of the dyes employed in the textile, printing, and paper industries.[1] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications. The synthesis is classically a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

2-(2-Methoxyethoxy)-5-methylaniline, also known as p-Cresidine-O-ethoxymethanol, is a specialized aromatic amine that serves as a valuable diazo component. The methoxyethoxy group can influence the final properties of the dye, such as solubility, lightfastness, and affinity for specific substrates. This guide provides a comprehensive overview, from foundational principles to detailed laboratory protocols, for the application of this intermediate in the synthesis of novel azo dyes, intended for researchers and professionals in chemical synthesis and materials development.

PART 1: Safety, Handling, and Hazard Management

Trustworthiness through Safety: A self-validating protocol begins with a rigorous adherence to safety. 2-(2-Methoxyethoxy)-5-methylaniline and the intermediates formed during synthesis present specific hazards that must be managed.

1.1 Hazard Profile of 2-(2-Methoxyethoxy)-5-methylaniline: This compound is classified as hazardous. Key hazard statements include:

  • H302: Harmful if swallowed.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H350 / H351: May cause or is suspected of causing cancer.[2][5][6]

  • H341: Suspected of causing genetic defects.[5]

1.2 Personal Protective Equipment (PPE) and Handling:

  • Hand Protection: Always handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[2]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[2][4]

  • Respiratory Protection: If ventilation is inadequate or for handling large quantities, use a full-face respirator with appropriate cartridges.[2]

  • General Handling: Work in a well-ventilated fume hood. Avoid dust formation and inhalation. Do not eat, drink, or smoke in the work area.[3][4] Wash hands thoroughly after handling.[6]

1.3 Critical Hazard: Diazonium Salt Instability: The diazonium salts generated from 2-(2-Methoxyethoxy)-5-methylaniline are unstable intermediates.

  • Explosion Risk: Most diazonium salts are explosive when isolated in a dry, solid state.[1]

  • Operational Mandate: Never isolate the diazonium salt. Protocols must be designed for the in situ generation and immediate consumption of the diazonium salt solution in the subsequent coupling reaction.[7][8]

PART 2: The Chemistry of Azo Dye Formation

2.1 Stage 1: Diazotization Diazotization is the conversion of the primary amino group (-NH₂) of 2-(2-Methoxyethoxy)-5-methylaniline into a diazonium group (-N₂⁺). This reaction is conducted in a cold, acidic medium.[7]

  • Mechanism:

    • Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[7][9]

    • The nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

    • The nucleophilic nitrogen of the amine attacks the nitrosonium ion.[10]

    • A series of proton transfers and the elimination of a water molecule yield the stable, resonance-stabilized aromatic diazonium ion.[10]

Expert Insight - The Criticality of Temperature: The reaction is highly exothermic and must be maintained between 0-5 °C.[8][11] Above this temperature, the unstable diazonium ion will readily decompose, reacting with water to form a phenol and liberating nitrogen gas, which severely reduces the yield of the desired azo dye.[12]

2.2 Stage 2: Azo Coupling The diazonium ion is a weak electrophile and requires a highly activated, electron-rich aromatic compound (the "coupling component") to react.[10] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[11]

  • Common Coupling Components: Phenols, naphthols, anilines, and other activated aromatic systems are frequently used.[11][12]

  • Mechanism & pH Control:

    • Coupling with Phenols/Naphthols: The reaction is performed under mild alkaline conditions (pH > 7).[13] This deprotonates the hydroxyl group to form a phenoxide or naphthoxide ion, which is a much more powerful activating group and a stronger nucleophile for the diazonium ion.[12]

    • Coupling with Anilines: This reaction is typically carried out in a weakly acidic medium (pH 4-5) to ensure that while the coupling component's amino group is not protonated (which would deactivate it), there is enough acidity to facilitate the reaction.

PART 3: Experimental Protocol - Synthesis of an Azo Dye from 2-(2-Methoxyethoxy)-5-methylaniline and 2-Naphthol

This protocol details a representative synthesis. Molar equivalents should be calculated based on the precise purity of the starting materials.

Workflow Diagram

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification Amine 2-(2-Methoxyethoxy) -5-methylaniline Diazonium Diazonium Salt Solution (Unstable Intermediate) Amine->Diazonium 1. Dissolve in HCl 2. Cool to 0-5 °C HCl Conc. Hydrochloric Acid HCl->Diazonium NaNO2 Sodium Nitrite Solution NaNO2->Diazonium 3. Add dropwise at 0-5 °C CrudeDye Crude Azo Dye (Precipitate) Diazonium->CrudeDye 5. Add slowly to Naphthoxide Solution at 0-5 °C, pH > 7 Naphthol 2-Naphthol Naphthoxide Sodium 2-Naphthoxide Solution Naphthol->Naphthoxide 4. Dissolve in NaOH NaOH Sodium Hydroxide Solution NaOH->Naphthoxide Naphthoxide->CrudeDye Filtration Vacuum Filtration CrudeDye->Filtration 6. Collect Solid Washing Washing with Water Filtration->Washing 7. Remove Impurities Drying Drying Washing->Drying 8. Remove Solvent FinalProduct Purified Azo Dye Drying->FinalProduct

Caption: Workflow for the synthesis of an azo dye.

Reagents and Materials
ReagentCAS No.Molar Mass ( g/mol )Quantity (Molar Eq.)
2-(2-Methoxyethoxy)-5-methylaniline120-71-8181.231.0
Concentrated Hydrochloric Acid (~37%)7647-01-036.46~2.5 - 3.0
Sodium Nitrite (NaNO₂)7632-00-069.001.0 - 1.05
2-Naphthol135-19-3144.171.0
Sodium Hydroxide (NaOH)1310-73-240.00~2.0
Urea or Sulfamic Acid57-13-660.06As needed
Distilled Water7732-18-518.02-
Ice---
Starch-Iodide Paper---
Protocol: Part A - Diazotization
  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine 2-(2-Methoxyethoxy)-5-methylaniline (1.0 eq.) with water (~10 mL per gram of amine). While stirring, slowly add concentrated hydrochloric acid (2.5-3.0 eq.). An initial precipitate of the amine hydrochloride salt may form.

  • Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to an internal temperature of 0-5 °C.[8] It is imperative to maintain this temperature range throughout the diazotization.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq.) in a minimal amount of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 30-45 minutes.[8] Use a dropping funnel for controlled addition. The solid should gradually dissolve, yielding a clear solution of the diazonium salt.

  • Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes.[7]

  • Verification and Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.[7] If the test is positive, add a small amount of urea or sulfamic acid until the test is negative. This destroys excess nitrous acid, which could otherwise cause unwanted side reactions.[7]

Expert Insight: The resulting diazonium salt solution is unstable and must be used immediately in the next step.[8] Do not attempt to store it.

Protocol: Part B - Azo Coupling
  • Preparation of Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide (~2.0 eq.). Stir until a clear solution of sodium 2-naphthoxide is obtained.

  • Cooling: Cool this solution in an ice bath to 0-5 °C.

  • Coupling Reaction: While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold sodium 2-naphthoxide solution.

  • Precipitation: An intensely colored precipitate of the azo dye should form immediately. The color will depend on the final structure but is often in the red-orange-brown spectrum.

  • Reaction Completion: Continue to stir the mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.[11]

Protocol: Part C - Isolation and Purification
  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water to remove inorganic salts and any unreacted starting materials. Continue washing until the filtrate is colorless.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

  • Characterization (Optional): The purity and identity of the final dye can be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, UV-Visible spectroscopy (to determine λmax), FTIR, and NMR spectroscopy.

PART 4: Expected Results and Characterization

While the exact properties will be unique to the final molecule, the following provides a general guide for characterization.

ParameterExpected Observation
Appearance Intensely colored crystalline solid (e.g., red, orange, brown).
Solubility Generally poor solubility in water, but soluble in organic solvents like ethanol, acetone, and DMSO.[14]
Melting Point A sharp melting point is indicative of high purity.
UV-Vis (λmax) An intense absorption band in the visible region (typically 400-550 nm) corresponding to the π → π* transition of the extended conjugated system containing the azo chromophore.
FTIR (cm⁻¹) Characteristic peaks for N=N stretching (azo group) around 1400-1450 cm⁻¹ (often weak), C-O-C stretching (ether) around 1250 and 1050 cm⁻¹, and O-H stretching (if applicable) around 3200-3600 cm⁻¹.

References

  • Vertex AI Search, 2-Methoxy-5-methylaniline Safety D
  • Benchchem, Application Notes and Protocols: Diazotization of 2-Methylaniline Deriv
  • HPC Standards, 2-Methoxy-5-methylaniline Solution (Solvent: Acetonitrile) | 120-71-8.
  • Fisher Scientific, SAFETY D
  • Tokyo Chemical Industry Co., Ltd., 2-Methoxy-5-methylaniline 120-71-8.
  • Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Impactfactor, Synthesis, Characterization and Biological Activity of Azo Dye Derived
  • Fisher Scientific, SAFETY D
  • Chemistry LibreTexts (2023). Reactions of Diazonium Salts.
  • Elbayaa, A., et al. (2020).
  • UNB, The Synthesis of Azo Dyes.
  • ResearchGate, Diazo coupling reaction of aniline derivatives with 2- naphtol in the presence of FHS.
  • ResearchGate, Synthesis, Characterization and Biological Activity of Azo Dye Derived
  • Asian Journal of Chemistry, Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
  • Kate Tutorials (2022). diazonium salt and it's coupling reaction with 1-napthol | jee 2019. YouTube.
  • SciSpace, Synthesis and characterization of textile azo dyes deriv
  • Master Organic Chemistry (2018).
  • SlideShare, Diazotization Titration or Nitrite Titr
  • Benchchem, Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
  • El-Ghamry, H., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes... PMC.
  • Pharmaguideline, Basic Principles, Methods and Application of Diazotization Titr

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Application Notes and Protocols for the N-Alkylation of 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the development of a vast range of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly alter its biological activity, physicochemical properties, and utility as a synthetic intermediate. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 2-(2-methoxyethoxy)-5-methylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science.[2][3][4] The methodologies discussed herein are designed to offer researchers and drug development professionals a robust framework for achieving efficient and selective N-alkylation.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction. For 2-(2-methoxyethoxy)-5-methylaniline, two primary and highly effective methodologies are considered:

  • Reductive Amination: This versatile and widely adopted method involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[5][6] This intermediate is then reduced in situ to the corresponding N-alkylated amine.[1] This one-pot procedure is highly efficient and avoids the common pitfalls of over-alkylation often associated with other methods.[7][8]

  • Direct Alkylation with Alkyl Halides: This classical nucleophilic substitution reaction involves the direct reaction of the aniline with an alkyl halide.[9][10][11] While conceptually straightforward, this approach can be susceptible to the formation of dialkylated and even quaternary ammonium salt byproducts.[7] Careful control of stoichiometry and reaction conditions is therefore critical to favor the desired mono-alkylation.[12]

This guide will focus on the reductive amination approach due to its superior control and broader applicability.

Reductive Amination: A Detailed Protocol

Reductive amination is a powerful technique for the controlled formation of carbon-nitrogen bonds.[5][7] The reaction proceeds in two key stages: the formation of an imine from the aniline and a carbonyl compound, followed by the selective reduction of the imine to the desired secondary amine.

Reaction Mechanism: A Step-by-Step Visualization

The reductive amination process is initiated by the nucleophilic attack of the aniline on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion. This ion is then reduced by a hydride source to yield the N-alkylated product.

Reductive_Amination Aniline 2-(2-Methoxyethoxy)-5-methylaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Alkylated Product Iminium->Product + Hydride Hydride Reducing Agent (e.g., NaBH3CN) Hydride->Product

Caption: The conceptual pathway for the reductive amination of 2-(2-Methoxyethoxy)-5-methylaniline.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of 2-(2-methoxyethoxy)-5-methylaniline via reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(2-Methoxyethoxy)-5-methylaniline≥98%Commercially Available---
Aldehyde or KetoneReagent GradeCommercially Available1.1 equivalents
Sodium Cyanoborohydride (NaBH3CN)≥95%Commercially AvailableToxic! Handle in a fume hood. 1.5 equivalents
Acetic Acid (Glacial)ACS GradeCommercially AvailableCatalytic amount (e.g., 0.1 eq)
Methanol (MeOH) or Dichloromethane (DCM)AnhydrousCommercially AvailableReaction Solvent
Saturated Sodium Bicarbonate (NaHCO3)---In-house preparationFor quenching
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Brine (Saturated NaCl solution)---In-house preparationFor washing
Anhydrous Magnesium Sulfate (MgSO4)---Commercially AvailableFor drying
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-methoxyethoxy)-5-methylaniline (1.0 eq). Dissolve the aniline in a suitable solvent such as methanol or dichloromethane (to a concentration of 0.1-0.5 M).

  • Imine Formation: Add the aldehyde or ketone (1.1 eq) to the stirred solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. The addition of a mild acid like acetic acid can accelerate the reduction of the iminium ion.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed. This typically takes between 4 and 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[12]

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline in Solvent B Add Aldehyde/Ketone & Acetic Acid A->B C Add NaBH3CN B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO3 D->E Reaction Complete F Extract with EtOAc E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K Pure Product

Caption: A general experimental workflow for the N-alkylation of 2-(2-Methoxyethoxy)-5-methylaniline.

Rationale for Reagent Selection

  • Sodium Cyanoborohydride (NaBH3CN): This reducing agent is particularly well-suited for reductive aminations because it is a milder reducing agent than sodium borohydride (NaBH4).[13] This selectivity allows it to preferentially reduce the iminium ion intermediate in the presence of the unreacted aldehyde or ketone, minimizing the formation of alcohol byproducts.[7][8] It is also stable in weakly acidic conditions, which are often used to catalyze imine formation.[13][14]

  • Acetic Acid: A catalytic amount of a weak acid is often employed to facilitate the dehydration step in imine formation, thereby accelerating the overall reaction rate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. A Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the imine.
Sterically hindered reactants.Increase the reaction temperature or consider a more reactive alkylating agent if using the alkyl halide method.
Over-alkylation Excess alkylating agent or reactive conditions.Use a 1:1 stoichiometry of aniline to alkylating agent, or a slight excess of the aniline. Reductive amination is generally less prone to this issue.[7]
Difficult Purification Similar polarities of starting material, product, and byproducts.Optimize the eluent system for column chromatography. An acid-base extraction can be employed to separate the basic amine product from neutral impurities.[12]

Safety Considerations

  • 2-(2-Methoxyethoxy)-5-methylaniline: May be harmful if swallowed or in contact with skin. It is a suspected carcinogen.[3][15] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Cyanoborohydride: Highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, as this can release highly toxic hydrogen cyanide gas.[8]

  • Solvents: Methanol and dichloromethane are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Conclusion

The N-alkylation of 2-(2-methoxyethoxy)-5-methylaniline can be effectively achieved through reductive amination, offering a high degree of control and yielding the desired mono-alkylated products. The protocol outlined in this guide provides a solid foundation for researchers to successfully perform this important transformation. Careful attention to reaction conditions, reagent stoichiometry, and safety precautions will ensure a successful and reproducible outcome.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides.
  • Beller, M., & Jagadeesh, R. V. (2018). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans.
  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • American Chemical Society. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (2021). N-Dealkylation of Amines. Molecules, 26(16), 4948.
  • Reagent Guide. (n.d.). N alkylation at sp 3 Carbon. Retrieved from [Link]

  • National Institutes of Health. (2020). Reductive aminations by imine reductases: from milligrams to tons. Green Chemistry, 22(19), 6296-6310.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.
  • Chinese Chemical Letters. (2016). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 27(6), 853-857.
  • Google Patents. (1950). U.S. Patent No. 2,507,755.
  • PubChem. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 7(12), 1486-1491.

Sources

Application Note: Optimized Coupling Strategies for 2-(2-Methoxyethoxy)-5-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Mechanistic Challenges

2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9)[1] is a highly functionalized primary aniline derivative frequently utilized as a building block in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR modulators. While the electron-donating methyl and alkoxy groups enhance the overall nucleophilicity of the amine, the specific topological arrangement of this molecule presents two distinct mechanistic hurdles during synthetic coupling:

  • Steric Hindrance: The bulky 2-methoxyethoxy group positioned ortho to the primary amine severely restricts bond rotation. This steric shield slows down bimolecular coupling steps, such as nucleophilic attack on active esters or reductive elimination in palladium catalysis.

  • The Chelation Effect: The ether linkages within the 2-methoxyethoxy substituent possess lone pairs capable of chelating transition metals (e.g., Pd, Cu). In cross-coupling reactions, this bidentate coordination can trap the catalyst in a stable, off-cycle resting state, leading to rapid catalyst deactivation and stalled reactions.

As a Senior Application Scientist, my approach to utilizing this intermediate relies on designing self-validating protocols that proactively bypass these thermodynamic traps.

Buchwald-Hartwig Amination (C-N Bond Formation)

Expertise & Causality: Overcoming the Chelation Trap

To overcome the chelation effect and steric bulk, the choice of phosphine ligand is the single most critical variable. First-generation ligands like BINAP or dppf consistently fail because they cannot prevent the ortho-alkoxy oxygen from coordinating to the palladium center.

Instead, the use of dialkylbiaryl phosphines is mandatory. Specifically, BrettPhos is the optimal ligand for this primary aniline, as detailed in[2]. BrettPhos features a bulky dicyclohexylphosphino group and a triisopropyl-substituted biaryl ring that project steric bulk directly over the Pd center. This architecture forces the bulky 2-(2-Methoxyethoxy)-5-methylaniline into a conformation that accelerates reductive elimination while simultaneously shielding the metal from off-cycle chelation by the ether oxygens[3]. Furthermore, BrettPhos completely suppresses the formation of bis-arylated byproducts.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for coupling 2-(2-Methoxyethoxy)-5-methylaniline with a standard aryl chloride.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene100< 10%Catalyst trapped by O-chelation.
2Pd2(dba)3 / XPhosCs2CO3Toluene10045%Steric clash; slow reductive elimination.
3Pd2(dba)3 / RuPhosNaOtBuToluene8578%Good yield, but trace bis-arylation observed.
4 Pd2(dba)3 / BrettPhos NaOtBu t-AmylOH 85 > 95% Optimal; chelation blocked, fast turnover.
Protocol 1: Pd-Catalyzed C-N Coupling

Self-Validation Check: A successful oxidative addition and active catalytic cycle is typically indicated by a color shift from the dark purple/red of Pd2(dba)3 to a clear yellow/orange solution. Persistent black precipitate indicates catalyst crashing (Pd black).

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.0 mol%), BrettPhos (4.0 mol%), and NaOtBu (1.4 equiv).

  • Substrate Addition: Add the aryl chloride (1.0 equiv) and 2-(2-Methoxyethoxy)-5-methylaniline (1.2 equiv).

  • Solvent: Add anhydrous t-AmylOH (0.2 M relative to the aryl chloride). Seal the tube securely.

  • Reaction: Heat the mixture at 85 °C in an oil bath for 4–6 hours. Monitor the consumption of the aryl chloride via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

BuchwaldCycle A Pd(0)L Active Catalyst B Oxidative Addition Ar-Pd(II)(L)-X A->B + Ar-X C Amine Coordination & Base Ar-Pd(II)(L)-NH-Ar' B->C + 2-(2-Methoxyethoxy)- 5-methylaniline + Base D Reductive Elimination Product + Pd(0)L C->D Product Release E Off-Cycle Chelation (Trapped by ortho-alkoxy) C->E Without Bulky Ligand (e.g., BrettPhos) D->A Catalyst Regeneration

Figure 1: Pd-Catalyzed Buchwald-Hartwig cycle illustrating the off-cycle chelation risk.

Amide Bond Formation (N-Acylation)

Expertise & Causality: The Neighboring Group Effect

While the ortho-alkoxy group mildly enhances the nucleophilicity of the aniline via inductive electron donation, its steric bulk severely impedes nucleophilic attack on standard activated esters. Traditional carbodiimide coupling (e.g., EDC/HOBt) often results in incomplete conversion and epimerization of sensitive substrates.

To ensure a robust protocol, HATU is the reagent of choice, as supported by comprehensive reviews on [4]. HATU generates an HOAt active ester, which benefits from a critical neighboring group effect: the pyridine nitrogen of HOAt hydrogen-bonds with the incoming aniline. This pre-organizes the transition state, effectively guiding the sterically hindered 2-(2-Methoxyethoxy)-5-methylaniline into the correct trajectory for acylation and accelerating the coupling[5].

Protocol 2: HATU-Mediated Amide Coupling

Self-Validation Check: Complete formation of the HOAt active ester can be verified by quenching a 1 µL aliquot of the reaction mixture (Step 2) in methanol and observing the corresponding methyl ester via LC-MS before the aniline is introduced.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Cool the solution to 0 °C under an inert atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at 0 °C for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add 2-(2-Methoxyethoxy)-5-methylaniline (1.1 equiv) dropwise as a concentrated solution in a minimal amount of DMF.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous phase) and brine. Dry over Na2SO4, concentrate, and purify.

AmideWorkflow Step1 1. Carboxylic Acid + HATU + DIPEA in DMF (0°C) Step2 2. Active Ester Formation (15 min) Step1->Step2 Step3 3. Add 2-(2-Methoxyethoxy)- 5-methylaniline (RT, 2-4h) Step2->Step3 Step4 4. Aqueous Workup (5% LiCl Wash) Step3->Step4 Step5 5. Pure Amide Product Step4->Step5

Figure 2: Step-by-step workflow for HATU-mediated amide bond formation.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Amide bond formation and peptide coupling Source: Tetrahedron (Elsevier) URL: [Link]

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High-Purity Isolation of 2-(2-Methoxyethoxy)-5-methylaniline: A Guide to Recrystallization, Vacuum Distillation, and Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed protocols and expert insights for the purification of 2-(2-Methoxyethoxy)-5-methylaniline, a key intermediate in the synthesis of specialized dyes and active pharmaceutical ingredients.[1] Achieving high purity is critical for ensuring reproducibility and meeting stringent quality standards in research and drug development. This document outlines three primary purification techniques: recrystallization, vacuum distillation, and column chromatography, each tailored to address specific impurity profiles and scales of operation. The causality behind experimental choices is explained, empowering researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

2-(2-Methoxyethoxy)-5-methylaniline, also known as p-Cresidine, is a substituted aniline that serves as a vital building block in various chemical syntheses. Crude forms of this compound can be contaminated with a range of impurities, including oxidation byproducts, isomeric variants, and residual starting materials from its synthesis.[2] Anilines, in general, are susceptible to aerial oxidation, which leads to the formation of highly colored polymeric materials, often manifesting as a discoloration from its native white or silver-gray crystalline form to yellow, red, or brown.[2][3][4][5] The presence of these impurities can significantly impact downstream reactions and the quality of the final product.

The selection of an appropriate purification strategy is dictated by the compound's physical properties and the nature of the impurities present.

Table 1: Physicochemical Properties of 2-(2-Methoxyethoxy)-5-methylaniline

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Appearance White to silver-gray odorless crystals[3][4]
Melting Point 50-52 °C[1][6][7]
Boiling Point 235 °C (at 760 mmHg)[1][6][7]
Solubility Practically insoluble in cold water; slightly soluble in hot water. Slightly soluble in chloroform and ethyl acetate.[6]
Stability Sensitive to moisture, high temperatures, and light. Prone to oxidation.[2][6]

Strategic Approach to Purification

The initial state of the crude material (e.g., solid, oil, degree of coloration) and the desired final purity will guide the choice of methodology. An initial acid-base extraction can be a powerful first step to remove non-basic impurities. For solid materials, recrystallization is often the most efficient technique. For colored oils or thermally stable solids, vacuum distillation is ideal for removing non-volatile or polymeric impurities. Column chromatography offers the highest resolution for separating closely related isomers or stubborn impurities.

Purification_Strategy Start Crude 2-(2-Methoxyethoxy)-5-methylaniline CheckState Assess Physical State & Impurity Profile Start->CheckState IsSolid Is it a discolored solid? CheckState->IsSolid IsOily Is it an oil or heavily colored? CheckState->IsOily IsomericImpurity Are isomeric impurities suspected? CheckState->IsomericImpurity IsSolid->IsOily No Recrystallization Method 1: Recrystallization (with optional activated carbon) IsSolid->Recrystallization Yes IsOily->IsomericImpurity No Distillation Method 2: Vacuum Distillation IsOily->Distillation Yes Chromatography Method 3: Column Chromatography IsomericImpurity->Chromatography Yes AcidBase Optional Pre-Purification: Acid-Base Extraction IsomericImpurity->AcidBase No End Pure Product (Verify with TLC, MP, NMR) Recrystallization->End Distillation->End Chromatography->End AcidBase->Recrystallization AcidBase->Distillation

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Principle of Operation: Recrystallization is a technique for purifying solid compounds. The core principle is based on differences in solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[8] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities that are either highly soluble or insoluble in the chosen solvent remain in the solution (mother liquor) or are filtered out, respectively.

Protocol: Mixed-Solvent Recrystallization using Ethanol/Water

This method is particularly effective for moderately polar compounds like substituted anilines.[8]

Materials:

  • Crude 2-(2-Methoxyethoxy)-5-methylaniline

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing grade, optional)

  • Erlenmeyer flasks, heating source (hot plate), ice bath, vacuum filtration apparatus (Büchner funnel, filter flask).

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) and swirl until the solid dissolves completely. If the solid does not dissolve, add more hot ethanol in small increments.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated carbon. Swirl and gently reheat for a few minutes to allow the carbon to adsorb colored impurities.[2]

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

  • Induce Saturation: Heat the clear ethanol solution back to a gentle boil. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[8]

  • Re-clarify: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[8]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual mother liquor.[8]

  • Drying: Allow the crystals to dry completely on the filter under vacuum, then transfer to a watch glass or drying dish to air-dry or place in a vacuum oven at a low temperature (<40 °C).

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimal Hot Ethanol B 2. Add Activated Carbon (for colored solutions) A->B optional D 4. Add Hot Water to Induce Cloudiness A->D C 3. Hot Filter to Remove Carbon B->C C->D E 5. Add Ethanol to Re-clarify D->E F 6. Cool Slowly to Room Temperature E->F G 7. Cool in Ice Bath to Maximize Yield F->G H 8. Vacuum Filter to Collect Crystals G->H I 9. Wash with Cold Solvent Mixture & Dry H->I

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Method 2: Vacuum Distillation

Principle of Operation: Many organic compounds, including anilines, decompose at their atmospheric boiling points.[2] Vacuum distillation is employed to purify such compounds by lowering the pressure above the liquid, which in turn reduces its boiling point.[9] This allows for distillation at a much lower temperature, preventing thermal degradation and effectively separating the volatile aniline from non-volatile impurities like salts and polymers.[2][5]

Protocol: Small-Scale Vacuum Distillation

Safety Note: Always use glassware rated for vacuum work and a safety screen. Greasing ground glass joints is necessary to ensure a good seal.[5]

Materials:

  • Crude 2-(2-Methoxyethoxy)-5-methylaniline (preferably pre-dried)

  • Vacuum distillation apparatus (round bottom flask, short-path distillation head with thermometer, receiving flask)

  • Vacuum pump with a trap and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[10]

  • Sample Loading: Charge the distillation flask with the crude aniline and a few boiling chips. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the cooling water to the condenser. Begin to slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases and low-boiling impurities are removed.[5]

  • Heating: Once a stable vacuum is achieved (e.g., <20 mmHg), begin to gently heat the distillation flask.

  • Distillation: The temperature will rise and then stabilize as the product begins to distill. Collect the fraction that distills over at a constant temperature. The first few drops may contain residual water or volatile impurities and should be collected separately.[5][10]

  • Completion: Stop the distillation when only a small amount of dark, viscous residue remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum. Venting a hot system can cause a rapid pressure change and potential implosion.

  • Storage: Transfer the purified, colorless liquid/solid to a clean, dry container and store under an inert atmosphere (e.g., nitrogen or argon) away from light to prevent re-oxidation.[2]

Table 2: Estimated Boiling Point of Aniline at Reduced Pressures Note: Data for aniline is used as a proxy to illustrate the principle. The boiling point of 2-(2-Methoxyethoxy)-5-methylaniline will be higher but will follow the same trend.

Pressure (mmHg)Boiling Point of Aniline (°C)
760184
100129
2072
1060
125

Source: Adapted from literature values for aniline.[5]

Distillation_Workflow A 1. Assemble Vacuum Distillation Apparatus B 2. Load Crude Aniline into Distillation Flask A->B C 3. Apply Vacuum Slowly & Start Condenser B->C D 4. Gently Heat Flask with Mantle C->D E 5. Collect Distillate at Constant Temperature D->E F 6. Stop Heating Before Flask is Dry E->F G 7. Cool Apparatus Completely F->G H 8. Release Vacuum and Collect Product G->H

Caption: General workflow for vacuum distillation.

Method 3: Column Chromatography

Principle of Operation: Column chromatography is a powerful separation technique based on the differential adsorption of compounds to a solid stationary phase while being carried through by a liquid mobile phase.[11] For substituted anilines, a normal-phase setup is common, using a polar stationary phase (like silica gel or alumina) and a less polar mobile phase (eluent).[12] Less polar impurities will travel through the column faster, while the more polar aniline adsorbs more strongly and elutes later.

Challenge with Anilines: The basic amine group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, or even irreversible adsorption and degradation.[2] To mitigate this, alumina can be used as an alternative, or the silica gel can be "deactivated" by adding a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent system.

Protocol: Flash Column Chromatography on Silica Gel

Materials:

  • Crude 2-(2-Methoxyethoxy)-5-methylaniline

  • Silica gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.3-0.4. A typical starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). If tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent mixture.

  • Column Packing (Slurry Method): Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the column.[11] Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions in test tubes or flasks. Start with the low-polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. This is known as a step-gradient elution.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-(2-Methoxyethoxy)-5-methylaniline.

Chromatography_Workflow A 1. Select Eluent System using TLC B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Sample onto Top of Column B->C D 4. Elute with Solvent (Gradient Polarity) C->D E 5. Collect Fractions Sequentially D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G

Caption: Workflow for purification by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Reddit. (2014). Purify and dry aniline?.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • JoVE. (2020). Video: Recrystallization - Procedure.
  • ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8).
  • askIITians. (2025). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro.
  • YouTube. (2022). Distillation of High Boiling Liquids and Boiling Point Determination.
  • Vedantu. (2024). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.
  • ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline CAS#: 120-71-8.
  • PubChem. (n.d.). 2-Methoxy-5-Methylaniline.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline 99% 120-71-8.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Google Patents. (2024). CN111056954A - Aniline purification method.
  • Texium. (2020). Vacuum Distillation of Aniline.
  • American Elements. (n.d.). 2-Methoxy-5-methylaniline Safety Data Sheet.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry website.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline 99 120-71-8.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in....
  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization....
  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib....
  • Save My Exams. (2024). Column Chromatography | AQA A Level Chemistry Revision Notes 2015.
  • EPA. (2025). 2-Methoxy-5-methylaniline - Related Substances.

Sources

Application Note: Large-Scale Synthesis of 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound: 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9) Primary Application: Key building block for active pharmaceutical ingredients (APIs), targeted kinase inhibitors, and advanced agrochemicals.

Mechanistic Rationale & Synthetic Strategy

The synthesis of highly functionalized anilines requires careful orchestration of protecting group chemistry and regioselectivity. For the large-scale preparation of 2-(2-Methoxyethoxy)-5-methylaniline, a two-step sequence starting from 4-methyl-2-nitrophenol (CAS: 119-33-5)[1] is the industry standard.

Causality Behind Experimental Choices
  • Why start with a nitrophenol instead of an aminophenol? If 2-amino-4-methylphenol were used directly, the highly nucleophilic free amine would compete with the phenol during alkylation, leading to a complex mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. By utilizing 4-methyl-2-nitrophenol, the nitrogen is fully oxidized and non-nucleophilic. This completely isolates reactivity to the phenolic oxygen, ensuring 100% regioselectivity during the etherification step[2]. Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the phenol, facilitating easier deprotonation.

  • Why Potassium Carbonate (

    
    ) in DMF? 
    The Williamson ether synthesis operates via an 
    
    
    
    mechanism.
    
    
    is a mild, heterogeneous base that slowly generates the phenoxide ion without causing base-catalyzed elimination (E2) of the alkyl halide. Dimethylformamide (DMF) is a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, drastically accelerating the
    
    
    displacement[2].
  • Why Catalytic Hydrogenation over Chemical Reduction? Traditional nitro reductions (e.g., Béchamp reduction using Fe/HCl) generate massive volumes of hazardous metal sludge, making them environmentally and operationally prohibitive at scale. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly atom-economical, produces only water as a byproduct, and allows for simple catalyst recovery via filtration[3],[4].

Synthetic Pathway Visualization

SynthesisWorkflow SM 4-Methyl-2-nitrophenol (CAS: 119-33-5) Step1 Step 1: Williamson Ether Synthesis 1-Bromo-2-methoxyethane K2CO3, DMF, 80°C SM->Step1 Int 1-(2-Methoxyethoxy)- 4-methyl-2-nitrobenzene Step1->Int O-Alkylation Step2 Step 2: Catalytic Hydrogenation H2 (3 bar), 10% Pd/C MeOH, 25°C Int->Step2 Prod 2-(2-Methoxyethoxy)- 5-methylaniline (CAS: 156564-83-9) Step2->Prod Nitro Reduction

Fig 1. Two-step synthetic pathway for 2-(2-Methoxyethoxy)-5-methylaniline.

Quantitative Data & Reagent Summaries

Table 1: Materials and Stoichiometry (1 kg Scale)
Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsMass / VolumeFunction
Step 1: Alkylation
4-Methyl-2-nitrophenol119-33-5153.141.001.00 kgStarting Material
1-Bromo-2-methoxyethane6482-24-2138.991.201.09 kgAlkylating Agent
Potassium Carbonate584-08-7138.212.001.80 kgBase
Dimethylformamide (DMF)68-12-273.09-5.0 LSolvent
Step 2: Reduction
Nitro IntermediateN/A211.211.00~1.38 kgIntermediate
10% Pd/C (50% wet)7440-05-3N/A5 wt%69.0 gCatalyst
Hydrogen Gas (

)
1333-74-02.02Excess3.0 barReductant
Methanol (MeOH)67-56-132.04-10.0 LSolvent

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(2-Methoxyethoxy)-4-methyl-2-nitrobenzene (Step 1)

Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Deprotonation: Charge the reactor with DMF (5.0 L) and 4-methyl-2-nitrophenol (1.00 kg, 6.53 mol). Begin stirring at 250 rpm. Add anhydrous

    
     (1.80 kg, 13.06 mol) in portions over 15 minutes.
    
    • Self-Validation Check: The solution will immediately transition to a deep, dark red/orange color, visually confirming the formation of the reactive phenoxide anion.

  • Alkylation: Heat the mixture to 50 °C. Add 1-bromo-2-methoxyethane (1.09 kg, 7.84 mol) dropwise via an addition funnel over 45 minutes to control the mild exotherm.

  • Reaction: Ramp the internal temperature to 80 °C and hold for 6 hours.

    • In-Process Control (IPC): Sample the reaction. Perform TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is validated as complete when the starting material peak (< 1% AUC) is consumed.

  • Workup & Isolation: Cool the reactor to 20 °C. Quench the reaction by slowly adding 10 L of Deionized (DI) water. Extract the aqueous mixture with Ethyl Acetate (3 x 4 L). Combine the organic layers and wash with 5% aqueous LiCl solution (3 x 3 L) to quantitatively remove residual DMF.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate as a viscous yellow-brown oil. (Expected yield: 1.31 - 1.38 kg, 95-100%).
    
Protocol B: Catalytic Hydrogenation to 2-(2-Methoxyethoxy)-5-methylaniline (Step 2)

Setup: Use a 20 L stainless steel pressure reactor (autoclave) equipped with a gas entrainment impeller and cooling jacket.

  • Preparation: Dissolve the nitro intermediate (1.38 kg, 6.53 mol) in Methanol (10.0 L) and transfer to the reactor.

  • Catalyst Addition: Carefully add 10% Pd/C (69.0 g). Safety Note: Dry Pd/C is highly pyrophoric. Ensure the catalyst is wetted with a small amount of water or added under a strict inert atmosphere.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (pressurize to 3 bar, then vent) three times to remove oxygen. Repeat the purging cycle three times with Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 3.0 bar with

    
    . Set the stirrer to 600 rpm to ensure maximum gas-liquid mass transfer[3]. Maintain the internal temperature at 25 °C using the cooling jacket (the reduction is highly exothermic).
    
    • Self-Validation Check: Monitor the mass flow controller or pressure drop. The reaction is complete when

      
       uptake ceases entirely and the pressure remains static for 30 minutes. (Typical reaction time: 4-6 hours).
      
    • IPC: HPLC analysis should confirm the complete disappearance of the nitro intermediate and the absence of hydroxylamine intermediates.

  • Filtration: Vent the hydrogen and purge the reactor with nitrogen three times. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 L).

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the target compound, 2-(2-Methoxyethoxy)-5-methylaniline, as a light brown to pale pink oil that may crystallize upon standing.

Analytical Characterization

To ensure the integrity of the final API building block, the isolated material must conform to the following analytical specifications:

Analytical TechniqueExpected Result / Specification
HPLC Purity

98.0% (Area %)
LC-MS (ESI+)

= 182.1 m/z

H NMR (400 MHz,

)

6.68 (d, 1H), 6.55 (d, 1H), 6.48 (dd, 1H), 4.12 (t, 2H), 3.80 (br s, 2H,

), 3.75 (t, 2H), 3.45 (s, 3H), 2.22 (s, 3H) ppm.
Residual Palladium < 10 ppm (via ICP-MS)

Process Scale-Up & Engineering Considerations

When scaling this process from 1 kg to pilot-plant scale (10-50 kg), several critical process parameters (CPPs) must be managed:

  • Heat Transfer in Step 2: The reduction of a nitro group to an amine releases approximately 130 kcal/mol of heat. At scale, the dosing of hydrogen must be controlled via pressure-demand valves, and the reactor must have a high surface-area-to-volume cooling jacket to prevent thermal runaway.

  • Mass Transfer: The rate of catalytic hydrogenation is often limited by the dissolution of

    
     gas into the liquid phase. Utilizing a hollow-shaft gas entrainment stirrer is critical at scale to continuously pull 
    
    
    
    from the headspace back into the reaction matrix[3].
  • Dehalogenation Risks: While not applicable to this specific substrate (as it lacks halogen substituents), if adapting this protocol for chlorinated analogs, the use of modified catalysts (e.g., Pt/C or doped Pd/C) or alternative hydrogen sources (e.g., hydrazine hydrate) is required to prevent competitive hydrodehalogenation[4].

References

1. Sigma-Aldrich - "2-(2-methoxyethoxy)-5-methylaniline | 156564-83-9" - 2.[1] National Institute of Standards and Technology (NIST) - "Phenol, 4-methyl-2-nitro-" - 3.[2] BenchChem - "Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics" - 4.[3] Organic Process Research & Development (ACS Publications) - "Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation" - 5.[4] National Institutes of Health (PMC) - "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C" -

Sources

Application Note: 2-(2-Methoxyethoxy)-5-methylaniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of targeted therapeutics, particularly kinase inhibitors, relies heavily on the modular assembly of privileged heterocyclic scaffolds. 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9) serves as a highly specialized nucleophilic building block in the synthesis of 4-anilinoquinazolines, aminopyrimidines, and related heteroaromatic systems.

The structural features of this specific aniline dictate its synthetic behavior and the pharmacological profile of the resulting compounds:

  • Nucleophilic Amine: The primary aniline nitrogen serves as the reactive center for C–N bond formation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

  • 2-Methoxyethoxy Substituent: This electron-donating group activates the aromatic ring but introduces significant steric hindrance ortho to the amine. Crucially, in the final drug molecule, the ether oxygen can participate in intramolecular hydrogen bonding with the heterocyclic core (e.g., the N1 of a quinazoline ring), locking the molecule into a bioactive, coplanar conformation [1]. Furthermore, the PEG-like tail enhances aqueous solubility, a critical ADME parameter.

  • 5-Methyl Substituent: Provides lipophilic bulk that frequently occupies hydrophobic sub-pockets within the ATP-binding site of receptor tyrosine kinases (e.g., EGFR, HER2).

Physicochemical Profile

Summarized below are the core properties of the building block to guide solvent selection and handling.

PropertyValue / Description
Chemical Name 2-(2-Methoxyethoxy)-5-methylaniline
CAS Registry Number 156564-83-9
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Physical State Liquid to low-melting solid (temperature dependent)
Solubility Soluble in DMF, DMSO, Toluene, iPrOH, and Dichloromethane
Commercial Source [2]

Synthetic Workflows & Experimental Logic

The functionalization of heterocycles with 2-(2-Methoxyethoxy)-5-methylaniline typically proceeds via two distinct pathways, depending on the electrophilicity of the heterocyclic halide.

Synthetic_Pathways A 2-(2-Methoxyethoxy)- 5-methylaniline D SNAr Reaction (iPrOH, Reflux, HCl cat.) A->D E Buchwald-Hartwig (Pd-Cat, Base, Toluene) A->E B 4-Chloroquinazoline B->D C 2-Chloropyrimidine C->E F 4-Anilinoquinazoline Derivative D->F G Aminopyrimidine Derivative E->G

Synthetic pathways for heterocyclic coupling using 2-(2-Methoxyethoxy)-5-methylaniline.

Protocol A: SNAr Sythensis of 4-Anilinoquinazolines

Highly electron-deficient heterocycles, such as 4-chloroquinazolines, readily undergo SNAr. Because the 2-methoxyethoxy group creates steric drag, the reaction requires thermal driving and electrophilic activation. The addition of catalytic HCl protonates the N1 position of the quinazoline, significantly increasing the electrophilicity of the C4 position and accelerating the nucleophilic attack [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend the 4-chloroquinazoline derivative (1.0 equiv, 5.0 mmol) and 2-(2-Methoxyethoxy)-5-methylaniline (1.1 equiv, 5.5 mmol) in anhydrous isopropanol (iPrOH, 20 mL).

  • Activation: Add 2-3 drops of concentrated HCl (37%). Causality: The acid acts as a catalyst by forming the highly electrophilic quinazolinium intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat to 85 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexanes 1:1).

  • Isolation (Self-Validating Step): As the reaction proceeds, the product will typically precipitate out of the hot solution as a hydrochloride salt. This visual cue confirms successful conversion.

  • Workup: Cool the mixture to 0 °C in an ice bath. Filter the precipitate under vacuum and wash with cold iPrOH (2 × 5 mL) and diethyl ether (10 mL).

  • Free-Basing: To obtain the free base, suspend the solid in saturated aqueous NaHCO3 (30 mL) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination of Pyrimidines

For less reactive halides (e.g., 2-chloropyrimidines or 3-bromopyridines), SNAr is often sluggish or fails entirely due to the ortho-substitution of the aniline. In these cases, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory [4].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-chloropyrimidine (1.0 equiv, 2.0 mmol), 2-(2-Methoxyethoxy)-5-methylaniline (1.2 equiv, 2.4 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), XPhos or BINAP (0.1 equiv, 10 mol%), and Cs2CO3 (2.0 equiv, 4.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; strict exclusion of oxygen is required to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12–16 hours behind a blast shield.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (SiO2, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure aminopyrimidine derivative.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for coupling 2-(2-Methoxyethoxy)-5-methylaniline with various heterocyclic electrophiles. Note how the steric hindrance of the ortho-ether necessitates specific catalytic interventions for less reactive scaffolds.

ElectrophileCoupling MethodSolventCatalyst / AdditiveTemp (°C)Time (h)Isolated Yield (%)
4-ChloroquinazolineSNAriPrOHCat. HCl85588 - 92
4-ChloroquinazolineSNArDMFNone1001245 - 50
2-ChloropyrimidineBuchwald-HartwigToluenePd2(dba)3 / XPhos / Cs2CO31001678 - 84
2-ChloropyrimidineSNArn-ButanolDIPEA12024< 15 (Trace)
3-BromopyridineBuchwald-HartwigDioxanePd(OAc)2 / BINAP / NaOtBu901265 - 70

Pharmacological Application: Kinase Inhibition

Once synthesized, these heterocyclic derivatives are frequently evaluated as ATP-competitive kinase inhibitors. The diarylamine motif mimics the adenine ring of ATP, binding to the hinge region of the kinase, while the methoxyethoxy group extends toward the solvent-exposed channel, improving the drug's pharmacokinetic profile.

Kinase_Inhibition Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) Receptor->Signaling Phosphorylation Inhibitor Synthesized Heterocycle (ATP-competitive) Inhibitor->Receptor Blocks ATP Pocket Proliferation Cell Proliferation & Survival Signaling->Proliferation

Mechanism of action for synthesized heterocyclic ATP-competitive kinase inhibitors.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry (via PMC). Available at:[Link]

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(2-Methoxyethoxy)-5-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. By combining established chemical principles with practical, field-proven insights, we aim to provide a comprehensive resource for optimizing reaction yields and ensuring the purity of your final product.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is critically low or the reaction fails to initiate. What are the primary factors to investigate?

Low yield is the most common issue, often stemming from a few critical areas. The first step is to identify which stage of the synthesis is underperforming. The synthesis of 2-(2-Methoxyethoxy)-5-methylaniline is typically approached via two main routes:

  • Route A: C-N bond formation (e.g., Ullmann or Buchwald-Hartwig coupling) between an aniline derivative and an aryl halide.

  • Route B: Reduction of a nitroaromatic precursor, 2-(2-Methoxyethoxy)-5-methyl-1-nitrobenzene.

Your troubleshooting strategy should be tailored to the specific route you are employing.

The success of these cross-coupling reactions is highly dependent on the integrity of the catalytic system and the reaction environment.

Potential Cause 1: Catalyst Inactivity or Degradation The palladium (for Buchwald-Hartwig) or copper (for Ullmann) catalyst is the heart of the reaction.[1][2]

  • Solution (Buchwald-Hartwig):

    • Use a Pre-catalyst: If generating the active Pd(0) species in situ, ensure your reduction step is effective. Many modern catalyst systems are sold as air-stable pre-catalysts that are more reliable.

    • Ligand Integrity: The phosphine ligands used are often air-sensitive. Store them under an inert atmosphere and use freshly opened bottles or recently purified ligand. Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3]

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[4]

  • Solution (Ullmann):

    • Copper Activation: Traditional Ullmann reactions often require "activated" copper powder. This can be prepared by reducing a copper salt like copper(II) sulfate with zinc metal.[5][6]

    • Catalyst Source: The choice of copper source (e.g., CuI, Cu₂O, or copper metal) can be critical and is often substrate-dependent. Cu(I) salts are generally more effective.[7]

    • Ligand Acceleration: While traditional Ullmann reactions are often ligand-less, the addition of ligands like 1,10-phenanthroline or various amino acids can dramatically lower reaction temperatures and improve yields by creating a more soluble and reactive copper complex.[2]

Potential Cause 2: Inappropriate Base or Solvent

  • Solution (Buchwald-Hartwig): The base is not merely a proton scavenger; it participates in the catalytic cycle. A weak base may not effectively deprotonate the amine-palladium complex, stalling the reaction.

    • Commonly used strong, non-nucleophilic bases include NaOt-Bu, KOt-Bu, or Cs₂CO₃.[8] The choice can be critical and may require screening.

    • Solvents must be anhydrous and are typically non-polar aprotic, such as toluene or dioxane.[4]

  • Solution (Ullmann):

    • A strong base like K₂CO₃ or KOH is typically required.[5]

    • Solvents must be polar and high-boiling, such as DMF, NMP, or nitrobenzene, as these reactions often require high temperatures (>150 °C).[5][9]

Potential Cause: Inefficient Reduction

  • Solution:

    • Catalytic Hydrogenation: If using H₂ gas with a catalyst like Pd/C, ensure the catalyst is active. A new batch may be required. The system must be leak-proof to maintain hydrogen pressure. Solvents like methanol or ethanol are typical.[10]

    • Chemical Reduction: Reagents like SnCl₂ in HCl or iron in acetic acid are classic methods. Ensure the stoichiometry is correct and that the reagents are of good quality.

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Low or No Yield check_route Which Synthetic Route? start->check_route coupling C-N Coupling (Ullmann / Buchwald) check_route->coupling Route A nitro Nitro Group Reduction check_route->nitro Route B catalyst_issue Catalyst System Check coupling->catalyst_issue conditions_issue Reaction Conditions Check coupling->conditions_issue reduction_issue Reduction Check nitro->reduction_issue pd_catalyst Palladium: Active Pd(0)? Ligand Integrity? Degassed System? catalyst_issue->pd_catalyst cu_catalyst Copper: Activated? Correct Cu(I) source? Ligand present? catalyst_issue->cu_catalyst base_solvent Correct Base & Solvent? (e.g., NaOtBu/Toluene vs K2CO3/DMF) Anhydrous Conditions? conditions_issue->base_solvent h2_check Catalytic Hydrogenation: Active Catalyst? Sufficient H2 Pressure? reduction_issue->h2_check chem_reduct Chemical Reduction: Reagent Quality? Correct Stoichiometry? reduction_issue->chem_reduct

Caption: Troubleshooting logic for addressing low product yield.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation directly impacts yield and complicates purification. The type of byproduct is a clue to the underlying problem.

Common Byproducts & Solutions

Byproduct TypePotential CauseRecommended Actions
Hydrodehalogenated Starting Material In Buchwald-Hartwig, a side-reaction known as β-hydride elimination can compete with reductive elimination.[1]- Use a bulkier phosphine ligand (e.g., BrettPhos, XPhos) to sterically favor reductive elimination.[3]- Ensure a strong, non-nucleophilic base is used.
Homocoupled Biaryls In Ullmann reactions, the coupling of two aryl halide molecules can occur, especially at high temperatures.[2]- Lower the reaction temperature if possible by using a ligand-accelerated protocol.[2]- Ensure the aniline component is present in a slight excess.
Oxidized/Polymerized Aniline The aniline product is susceptible to oxidation, leading to discoloration (dark brown or black tar).[11]- Maintain a strict inert atmosphere throughout the reaction and workup.[4]- Purify the product quickly after the reaction is complete.- During workup, minimize exposure to acidic conditions which can accelerate oxidation.
Positional Isomers If the synthesis involves electrophilic aromatic substitution (e.g., nitration) on a precursor, incorrect regioselectivity can occur.[12]- Use protecting groups to direct the substitution. For instance, acetylating an amine group can help direct nitration.[12]- Carefully control the reaction temperature, as this can influence isomer distribution.
Q3: My product is difficult to purify. What strategies can improve separation?

Purification can be challenging if the product has similar physical properties to the starting materials or byproducts.

  • Issue: Co-elution in Column Chromatography

    • Solution: The polarity of aniline compounds can be manipulated. If the product and a non-basic impurity are co-eluting, try adding a small amount of triethylamine (~0.5%) to the eluent system. This deactivates the acidic silica gel and can improve the separation of basic compounds. Conversely, if separating from a more basic impurity, adding a trace of acetic acid can sometimes help. For difficult separations, consider switching to a different stationary phase like alumina or using preparative HPLC.[11][13]

  • Issue: Product Degradation During Purification

    • Solution: Anilines can degrade on silica gel. To mitigate this, you can flush the column with your eluent containing triethylamine before loading the sample. Work quickly and avoid leaving the product on the column for extended periods.[11]

  • Alternative Purification Method: Acid-Base Extraction

    • Solution: As an amine, the product is basic. It can be separated from neutral organic impurities by dissolving the crude mixture in a solvent like ethyl acetate and extracting with dilute aqueous acid (e.g., 1M HCl). The protonated aniline will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be back-extracted into an organic solvent. This is a highly effective purification technique for anilines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(2-Methoxyethoxy)-5-methylaniline?

The two most prevalent strategies involve forming the C-O ether bond first, followed by the C-N bond, or vice-versa. A common industrial approach involves the reduction of a nitro intermediate.

G cluster_0 Route A: C-N Bond Formation Last cluster_1 Route B: Nitro Reduction Last A1 4-Bromo-2-nitrotoluene A2 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene A1->A2 Etherification (Williamson) A3 2-(2-Methoxyethoxy)-5-methyl-1-nitrobenzene A2->A3 Methylation (Not a standard route) A4 2-(2-Methoxyethoxy) -5-methylaniline B1_alt 2-Bromo-5-methylphenol B2_alt 1-Bromo-2-(2-methoxyethoxy)-4-methylbenzene B1_alt->B2_alt Etherification (Williamson) B2_alt->A4 C-N Coupling (Buchwald-Hartwig / Ullmann) B1 4-Methyl-2-nitrophenol B2 2-(2-Methoxyethoxy)-5-methyl-1-nitrobenzene B1->B2 Etherification (Williamson) B3 Final Product B2->B3 Nitro Reduction (e.g., H2/Pd-C)

Caption: Common synthetic pathways to the target molecule.

Q2: Should I use an Ullmann or Buchwald-Hartwig reaction for the C-N coupling step?

The choice depends on available equipment, substrate scope, and cost considerations.

  • Ullmann Condensation:

    • Pros: Uses inexpensive copper catalysts. The procedure is classic and well-documented.[5]

    • Cons: Typically requires very high temperatures (>150-210 °C), high-boiling polar solvents, and can have moderate yields and issues with side reactions.[2][5] It is often considered less "green" due to the harsh conditions.

  • Buchwald-Hartwig Amination:

    • Pros: A more modern, versatile, and milder method. It proceeds at lower temperatures (typically 80-110 °C) with a broader substrate scope and generally gives higher yields.[1][4] The catalyst systems are well-studied, making the reaction more predictable.[3]

    • Cons: Requires expensive palladium catalysts and specialized phosphine ligands. The reaction is also highly sensitive to air and moisture.[14]

Recommendation: For laboratory-scale synthesis where yield and substrate tolerance are paramount, the Buchwald-Hartwig amination is often the superior choice.[1] For large-scale industrial processes where cost is a major driver, significant optimization of the Ullmann condensation may be undertaken.

Q3: How can I effectively monitor the reaction's progress?

Relying solely on reaction time is a common cause of low yields from incomplete conversion.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material(s) and the product. Visualize spots under UV light and/or by staining with an agent like potassium permanganate.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when TLC is ambiguous, LC-MS provides more definitive data on the conversion of starting materials and the formation of the desired product mass.

Q4: What are the key safety precautions for this synthesis?
  • Reagent Handling: Many reagents used in these syntheses are hazardous.

    • Aryl Halides & Anilines: Can be toxic and irritants. Always handle in a well-ventilated fume hood.[16]

    • Bases: Strong bases like NaOt-Bu are corrosive and react violently with water.

    • Solvents: Toluene and DMF are reproductive hazards.

    • Catalysts: Palladium and copper salts can be toxic. Phosphine ligands can be pyrophoric.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: When working with air-sensitive reagents like Pd catalysts and phosphine ligands, proper inert gas techniques are essential to prevent both reaction failure and potential safety hazards.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination Approach

This protocol is a general guideline for coupling 1-bromo-2-(2-methoxyethoxy)-4-methylbenzene with an ammonia equivalent or a protected amine.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.5-2.0 equivalents). Then add the aryl bromide (1.0 equivalent) and the amine source (1.2 equivalents).

  • Solvent & Degassing: Add anhydrous toluene via syringe. Seal the flask and degas the mixture thoroughly.[4]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the aryl bromide by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Nitro-Reduction Approach

This protocol describes the reduction of 2-(2-Methoxyethoxy)-5-methyl-1-nitrobenzene.

  • Setup: To a flask suitable for hydrogenation, add the nitroaromatic compound (1.0 equivalent) and a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% by weight) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon or a pressurized reactor) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[10]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aniline is often pure enough for subsequent steps, but can be further purified by column chromatography or distillation if necessary.

References

  • Organic Syntheses. (n.d.). Procedure for Flash Column Chromatography. Retrieved from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 9(4). DOI:10.1515/HC.2003.9.4.335.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Recent Synthetic Developments and Applications of the Ullmann Reaction. Accounts of Chemical Research, 41(11), 1450–1460.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Journal of the American Chemical Society, 127(12), 4120–4121.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Lipnicka, U., & Fijałek, Z. (2001). A new method for the synthesis of Ranitidine. Acta Poloniae Pharmaceutica-Drug Research, 58(4), 269-272.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-Alkenyl-Tethered Anilines. Organic letters, 9(10), 1959–1962.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). sintesis-de-ranitidina. Retrieved from [Link]

  • Wang, Z., et al. (2022). Optimization of the conditions for the synthesis of aniline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • De Gruyter. (2003). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Retrieved from [Link]

  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine.

Sources

Technical Support Center: Synthesis of 2-(2-Methoxyethoxy)-5-methylaniline

[1]

Executive Summary

2-(2-Methoxyethoxy)-5-methylaniline (CAS: 108226-80-2) is a critical pharmacophore, most notably serving as the "Aniline Intermediate" in the synthesis of third-generation EGFR inhibitors like Osimertinib (Tagrisso).[1]

The synthesis typically follows a two-stage sequence:

  • SNAr Etherification: Displacement of fluoride from 2-fluoro-5-methylnitrobenzene using 2-methoxyethanol.[1]

  • Nitro Reduction: Catalytic hydrogenation of the nitro-ether to the target aniline.

This guide addresses the specific chemical liabilities at each stage, providing mechanistic insights and actionable troubleshooting protocols.

Module 1: The SNAr Etherification Step

The Reaction: 2-Fluoro-5-methylnitrobenzene + 2-Methoxyethanol + Base

1
Critical Side Reaction: Hydrolytic Defluorination

Symptom: HPLC shows a persistent peak at RRT ~0.85 relative to the nitro intermediate. The product is contaminated with a yellow, acidic solid. Identity: 4-Methyl-2-nitrophenol.[1]

Mechanism & Causality

The reaction relies on the nucleophilic attack of the alkoxide (derived from 2-methoxyethanol). However, the reaction environment is highly susceptible to competitive hydrolysis .

  • The Cause: If hydroxide ions (

    
    ) are present (from wet solvents or hygroscopic bases like KOH/NaOH), they compete with the 2-methoxyethoxide nucleophile.
    
  • The Problem: Hydroxide is a smaller, harder nucleophile than the ether alkoxide. Once the phenol forms, it deprotonates to form a phenoxide, which is unreactive toward further substitution, effectively "killing" that molecule and reducing yield.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Switch to

-BuOK
or NaH
Potassium tert-butoxide is sterically bulky and non-nucleophilic in this context, acting solely to deprotonate the alcohol.[1] Avoid NaOH/KOH unless water content is strictly

.[1]
Solvent System THF or Toluene (Anhydrous) Avoid dipolar aprotic solvents (DMF/DMSO) if using hydroxide bases, as they enhance the nucleophilicity of trace water.
Stoichiometry Excess Alcohol (1.2 - 1.5 eq) Push the equilibrium toward the alkoxide. The alcohol also acts as a co-solvent to solubilize the alkoxide species.
Visualizing the Pathway

SNAr_PathwayStart2-Fluoro-5-methyl-nitrobenzeneComplex_AMeisenheimerComplex AStart->Complex_A+ AlkoxideComplex_BMeisenheimerComplex BStart->Complex_B+ Hydroxide (Wet conditions)Alkoxide2-Methoxyethoxide(Target Nucleophile)HydroxideHydroxide (OH-)(Impurity)ProductTarget Nitro EtherComplex_A->Product- F-SideProductPhenol Impurity(Dead End)Complex_B->SideProduct- F-

Figure 1: Competitive SNAr pathways. The red dashed line represents the parasitic hydrolysis pathway caused by moisture.

Module 2: The Nitro Reduction Step

The Reaction: Nitro-Ether +


1
Critical Side Reaction 1: Azo/Azoxy Coupling

Symptom: The isolated aniline is colored (pink, orange, or brown) instead of off-white. Identity: Azo dimers (Ar-N=N-Ar) or Azoxy intermediates.[1]

Mechanism & Causality

Reduction of nitroarenes proceeds via the Haber Mechanism .

  • Nitro (

    
    ) 
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).[1]
  • The Danger Zone: The Nitroso and Hydroxylamine intermediates are highly reactive. If they accumulate in the reaction mixture, they condense with each other to form Azoxy species, which eventually reduce to Azo impurities.

  • Trigger: This occurs under hydrogen-starved conditions (low pressure or poor agitation) or high pH.[1]

Critical Side Reaction 2: Hydroxylamine Accumulation

Symptom: Mass spec shows M+16 peak relative to the product. Identity: N-hydroxy-2-(2-methoxyethoxy)-5-methylaniline.[1]

Troubleshooting Protocol
IssueProtocol AdjustmentWhy?
Colored Impurities (Azo) Increase

Pressure (>3 bar)
High hydrogen availability forces the rapid reduction of Nitroso/Hydroxylamine intermediates, preventing them from "finding" each other to couple.[1]
Incomplete Reduction Temperature Spike (End of Rxn) The reduction of the Hydroxylamine to Aniline is the rate-determining step. Raising the temp to 50-60°C after the initial exotherm ensures completion.
Catalyst Poisoning Sulfur/Halogen Check Ensure the starting nitro compound is free of residual sulfide or iodide, which poison Pd/C and stall the reaction at the hydroxylamine stage.
Visualizing the Reduction Cascade

Reduction_CascadeNitroNitro PrecursorNitrosoNitroso IntermediateNitro->Nitroso+ 2HHydroxylAmineHydroxylamineNitroso->HydroxylAmine+ 2HAzoxyAzoxy DimerNitroso->Azoxy+ Hydroxylamine(Condensation)AnilineTarget AnilineHydroxylAmine->Aniline+ 2H (Slow Step)AzoAzo Impurity(Colored)Azoxy->AzoReduction

Figure 2: The Haber reduction cycle. The vertical path is the desired route. The horizontal deviation leads to colored azo impurities.

Module 3: Stability & Storage

Issue: The product turns dark brown/black upon storage. Cause: Electron-rich anilines are prone to auto-oxidation, forming quinoid-like polymers.[1]

Preservation Strategy:

  • Salt Formation: Convert the free base aniline to the Hydrochloride (HCl) or Mesylate salt immediately. The salt form protonates the amine, deactivating the ring toward oxidation.

  • Inert Atmosphere: Store under Nitrogen/Argon at <4°C.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Fe/HCl (Béchamp reduction) instead of Catalytic Hydrogenation? A: Yes, but be cautious. While Fe/HCl avoids Azo formation, the acidic conditions can cleave the ether linkage if the temperature is too high (>80°C), leading to 2-amino-5-methylphenol. Additionally, iron removal is difficult and may contaminate downstream pharmaceutical steps.

Q: My SNAr reaction is stuck at 90% conversion. Should I add more base? A: No. Adding more base often increases the hydrolysis impurity (Phenol). Instead, add 0.1 eq of Tetrabutylammonium Bromide (TBAB) . This phase transfer catalyst helps solubilize the alkoxide if you are using a biphasic system or a non-polar solvent.

Q: How do I remove the Azo impurity if it's already formed? A: It is very difficult to separate by crystallization due to structural similarity. The best approach is to re-subject the crude material to hydrogenation conditions (Pd/C, H2) but at a higher temperature (60°C). This will often cleave the Azo bond (hydrazo intermediate) back to two molecules of the desired aniline.

References

  • AstraZeneca AB. (2013).[1] Preparation of EGFR Inhibitors and Intermediates. WO2013014448A1.[1] Link

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[1] (See Section: Nucleophilic Aromatic Substitution). Link[1]

  • Blaser, H. U. (2006). Aerobic Oxidation of Anilines.[1] Science of Synthesis.[1] (Context on Aniline Stability). Link

  • NIST Chemistry WebBook. (2023).[1] 3-Fluoro-4-nitrotoluene Data.[1][2]Link[1]

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Focus Topic: Challenges in the Purification of 2-(2-Methoxyethoxy)-5-methylaniline

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of substituted anilines, using 2-(2-Methoxyethoxy)-5-methylaniline as a focal point. While this specific molecule is not extensively documented in purification literature, the principles outlined here are derived from extensive experience with structurally similar aromatic amines, particularly its close analog, 2-Methoxy-5-methylaniline (p-Cresidine). This guide will equip you to anticipate and overcome common challenges, ensuring the high purity required for pharmaceutical and research applications.

Section 1: Understanding the Molecule and Its Purification Challenges

This section addresses the fundamental properties of 2-(2-Methoxyethoxy)-5-methylaniline and how they dictate purification strategies.

Q1: What are the key chemical properties of 2-(2-Methoxyethoxy)-5-methylaniline that make its purification challenging?

A1: The purification challenges for this molecule stem from a combination of its functional groups:

  • Aromatic Amine (Aniline group): The nitrogen atom's lone pair of electrons makes the molecule basic. This is the primary cause of issues in standard silica gel chromatography, where the acidic silica surface strongly interacts with the basic amine, leading to poor separation.[1][2]

  • Ether Linkages (Methoxyethoxy group): The ether groups add polarity and potential sites for hydrogen bonding, influencing solvent selection for both chromatography and recrystallization.

  • Susceptibility to Oxidation: Like many anilines, this compound is prone to air and light-induced oxidation. This process forms highly colored impurities, which can be difficult to remove and are a common cause of product discoloration from off-white to brown or even black.[3]

  • Physical State: The related compound, 2-Methoxy-5-methylaniline, is a solid with a relatively low melting point (50-52 °C).[4][5][6] This makes recrystallization a viable and often preferred method of purification.

Q2: My batch of 2-(2-Methoxyethoxy)-5-methylaniline is dark brown, but the specification sheet says it should be a white or off-white solid. What happened?

A2: This discoloration is a classic sign of oxidation.[3] The aniline functional group is easily oxidized, especially when exposed to oxygen (air) and light over time. This process forms a complex mixture of colored polymeric byproducts. While these impurities may be present in small amounts, they are intensely colored and can make the product appear very impure. For most applications, especially in drug development, removing these colored impurities is critical.

Q3: What are the most probable impurities I will encounter in a crude sample?

A3: Aside from the oxidation products mentioned above, you should anticipate impurities related to the synthetic route. These can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Side-Reaction Products: In syntheses involving alkylation, you might find isomers or products of over-alkylation. For instance, impurities in the synthesis of the drug Erlotinib, which features a similar bis(2-methoxyethoxy) structure, can include chlorinated byproducts on the ether chain.[7]

  • Residual Solvents and Reagents: Solvents or catalysts used in the final steps of the synthesis.

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique, but it requires special considerations for basic compounds like anilines.

Q1: I tried to purify my compound on a standard silica gel column with a hexane/ethyl acetate gradient, but I'm getting severe tailing and my product is smearing across all fractions. Why?

A1: This is the most common issue when purifying amines on silica. The problem is a strong acid-base interaction between your basic aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction causes some of your molecules to "stick" to the column, eluting much slower than the bulk material, which results in significant peak tailing (or "streaking"). This leads to poor separation, low recovery, and potential on-column degradation.

Q2: How can I modify my column chromatography protocol to get a clean separation?

A2: There are three highly effective strategies to counteract the acid-base interaction. The choice depends on the specific impurities you are trying to remove.

  • Mobile Phase Modification (Eluent Basification): Add a small amount of a volatile tertiary amine, such as triethylamine (Et3N), to your eluent system. A concentration of 0.1% to 1% Et3N is typically sufficient.[8] The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica and allowing your aniline product to elute symmetrically.

  • Use of a Modified Stationary Phase: Switch from standard silica to an amine-functionalized silica (NH-silica) column.[1][2] These columns have a surface that is less acidic and more compatible with basic compounds, often providing excellent separation without the need for mobile phase additives.[9]

  • Reversed-Phase Chromatography: For more polar anilines, reversed-phase (e.g., C18) flash chromatography can be an excellent option. By using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide), the aniline remains in its neutral, free-base form. This increases its hydrophobicity, leading to better retention and separation.[1]

Workflow: Troubleshooting Aniline Purification by Chromatography

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Proven Solutions Problem Severe Tailing/Streaking on Silica Column Cause Acid-Base Interaction (Basic Amine + Acidic Silica) Problem->Cause This is happening because... Sol1 Solution 1: Modify Mobile Phase (Add 0.1-1% Et3N) Cause->Sol1 To fix this, try... Sol2 Solution 2: Change Stationary Phase (Use Amine-Silica Column) Cause->Sol2 To fix this, try... Sol3 Solution 3: Switch Polarity (Use Reversed-Phase C18) Cause->Sol3 To fix this, try... G cluster_main Recrystallization Workflow Start Dissolve Crude Solid in Minimal Hot Solvent CheckColor Is Solution Colored? Start->CheckColor AddCharcoal Add Activated Charcoal, Reheat Briefly CheckColor->AddCharcoal Yes Cool Cool Filtrate Slowly to Room Temperature CheckColor->Cool No HotFilter Perform Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->Cool IceBath Place in Ice Bath to Maximize Yield Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect WashDry Wash with Cold Solvent and Dry Crystals Collect->WashDry End Pure Product WashDry->End

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optimizing reaction temperature for 2-(2-Methoxyethoxy)-5-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on optimizing the reaction temperature to maximize yield and purity.

Introduction

The synthesis of 2-(2-Methoxyethoxy)-5-methylaniline, a key intermediate in various research and development applications, often presents challenges related to reaction conditions, particularly temperature control. This guide provides a structured approach to troubleshooting and optimizing this synthesis, likely proceeding through a copper-catalyzed C-O cross-coupling reaction, such as the Ullmann condensation.[1][2]

Proposed Synthetic Pathway: Ullmann Condensation

A common and effective method for synthesizing aryl ethers like 2-(2-Methoxyethoxy)-5-methylaniline is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[1][2]

Reaction Scheme:

Ullmann Condensation A 2-Bromo-5-methylaniline C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-Boiling Solvent (e.g., DMF, Dioxane) A->C B 2-Methoxyethanol B->C D 2-(2-Methoxyethoxy)-5-methylaniline C->D Heat (Δ)

Caption: Proposed Ullmann condensation for the synthesis of 2-(2-Methoxyethoxy)-5-methylaniline.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses common issues encountered during the synthesis, with a focus on the critical role of reaction temperature.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes related to temperature?

A1: Low conversion is a frequent challenge in Ullmann-type reactions and can be directly linked to the reaction temperature.

  • Insufficient Temperature: Ullmann condensations often require high temperatures, sometimes exceeding 150-200 °C, to proceed at a reasonable rate.[1][2] If the reaction temperature is too low, the activation energy barrier for the coupling will not be overcome, leading to a stalled or very slow reaction.

  • Catalyst Inactivity at Low Temperatures: The copper catalyst may not be sufficiently active at lower temperatures.

Troubleshooting Workflow:

Low Conversion Troubleshooting start Low/No Conversion step1 Verify Reaction Temperature Is the set temperature being reached and maintained? start->step1 step2 Gradually Increase Temperature Increase in 10-20 °C increments and monitor by TLC/LC-MS. step1->step2 step3 Consider a Higher Boiling Point Solvent If the current solvent limits the achievable temperature, switch to a solvent like DMF, DMSO, or nitrobenzene.[1] step2->step3 step4 Screen Different Copper Catalysts/Ligands Some modern catalyst systems can operate at lower temperatures.[3] step3->step4 end Improved Conversion step4->end

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Advanced Technical Support Center: Catalyst Selection for 2-(2-Methoxyethoxy)-5-methylaniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage C–N cross-coupling.

Working with 2-(2-Methoxyethoxy)-5-methylaniline presents a unique trifecta of mechanistic challenges:

  • Primary Aniline Reactivity: It is highly prone to unwanted bis-arylation (diarylation) if the catalyst pocket is not sufficiently restricted[1].

  • Steric Hindrance: The ortho-methoxyethoxy group creates severe steric congestion adjacent to the reactive amine, impeding the crucial oxidative addition and amine coordination steps[2].

  • Chelation Risk: The oxygen-rich alkoxy chain acts as a bidentate Lewis base. With inadequate ligands, it can coordinate to the palladium center, forming a stable, off-cycle resting state that poisons the catalyst.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure high-yielding, selective mono-arylation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do first-generation catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2/BINAP) fail or give low yields with this substrate? A1: The failure is rooted in the thermodynamics of the catalytic cycle. First-generation bidentate or simple monodentate ligands lack the massive steric bulk required to accelerate the reductive elimination step[3]. When coupling an ortho-alkoxy substituted aniline, the intermediate Pd(II)-amido complex is highly congested. Without a bulky, electron-rich biarylphosphine ligand to physically force the aryl and amido groups together, the complex stalls. This stalling leads to catalyst degradation or promotes side reactions like the hydrodehalogenation of your aryl halide[2].

Q2: What is the optimal ligand and precatalyst system for Buchwald-Hartwig amination of this substrate? A2: I strongly recommend the4 or BrettPhos Pd G3 precatalyst systems[4]. Causality: BrettPhos was specifically engineered by the Buchwald group for the mono-arylation of primary anilines[5]. The extremely bulky di-tert-butyl groups and the triisopropylphenyl ring create a deep, narrow catalytic pocket. This pocket accommodates the primary aniline for the first coupling but physically blocks the resulting secondary amine from re-coordinating to the palladium center, entirely suppressing bis-arylation[1][4]. Furthermore, the G3 palladacycle architecture ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature upon exposure to a mild base[6].

Q3: How should I adjust my base and solvent choices to prevent chelation from the methoxyethoxy group? A3: The methoxyethoxy tail can sequester the Pd center if the reaction environment is too coordinating. Use a non-coordinating, non-polar solvent like anhydrous Toluene or 1,4-Dioxane. For the base, 6 is the standard[6]. If your aryl halide contains base-sensitive functional groups (e.g., esters), switch to LHMDS or Cs₂CO₃. Weak bases will fail to deprotonate the sterically hindered Pd-bound amine intermediate, halting the cycle.

Section 2: Quantitative Data & Catalyst Comparison

The following matrix summarizes the performance of various catalyst systems when applied to highly hindered, ortho-alkoxy primary anilines.

Catalyst SystemLigand ClassBis-Arylation RiskChelation ResistanceTypical YieldMechanistic Notes
Pd(OAc)₂ / BINAP Bidentate PhosphineHighLow<20%Stalls at reductive elimination; high risk of catalyst poisoning by the alkoxy group.
Pd₂(dba)₃ / XPhos Bulky MonodentateModerateModerate40-60%Excellent for secondary amines, but risks over-arylation for primary anilines.
BrettPhos Pd G3 BiarylphosphineLowHigh85-95%Excellent mono-selectivity; fast Pd(0) generation prevents early degradation.
tBuBrettPhos Pd G3 Extremely Bulky BiarylNoneVery High>90%Optimal for highly hindered ortho-alkoxy substituents; forces reductive elimination.
Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Mono-arylation of 2-(2-Methoxyethoxy)-5-methylaniline

Self-Validation Checkpoint: The use of the G3 precatalyst should result in a distinct color change (typically from yellow/orange to a deep red/brown) within 5 minutes of base addition. This visual cue confirms the successful, quantitative generation of the active Pd(0) species. If the solution remains pale yellow, your base is likely compromised by moisture.

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)[4].

  • Base Addition: Add NaOtBu (1.4 mmol, 1.4 equiv)[6]. (Note: If using a liquid aryl halide, withhold it until Step 4).

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Substrate & Solvent Addition: Via a gas-tight syringe, add 2-(2-Methoxyethoxy)-5-methylaniline (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed Toluene (5.0 mL)[3].

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 4–12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Quench and Workup: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a Hexanes/EtOAc gradient.

Section 4: Troubleshooting Logic & Workflows

When cross-coupling fails, identifying the specific byproduct is the key to adjusting the catalyst.

Troubleshooting Start Issue: Low Product Yield Check Analyze Crude via LC-MS Start->Check SM Unreacted Starting Material Check->SM Pathway A Dehal Hydrodehalogenated Byproduct Check->Dehal Pathway B Bis Bis-arylated Byproduct Check->Bis Pathway C Sol1 Check Pd(0) generation. Ensure base is active & dry. SM->Sol1 Sol2 Reductive elimination stalled. Switch to tBuBrettPhos. Dehal->Sol2 Sol3 Ligand not bulky enough. Use BrettPhos family. Bis->Sol3

Diagnostic workflow for 2-(2-Methoxyethoxy)-5-methylaniline cross-coupling failures.

Mechanistic Bottlenecks: The presence of the ortho-methoxyethoxy group specifically disrupts the Amine Coordination and Reductive Elimination steps. If the ligand is too small, the steric clash between the alkoxy chain and the aryl halide on the Pd(II) center prevents the amine from binding.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide Coord Amine Coordination Steric Clash from Methoxyethoxy Group OxAdd->Coord Aniline Addition Deprot Deprotonation L-Pd(II)(Ar)(NHR) Coord->Deprot Base (NaOtBu) RedElim Reductive Elimination Product Release Deprot->RedElim Bulky Ligand Required RedElim->Pd0 Regeneration

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks for ortho-alkoxy anilines.

References
  • Title: Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)
  • Source: benchchem.
  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Source: smolecule.
  • Source: rsc.
  • Source: acs.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 2-(2-Methoxyethoxy)-5-methylaniline. As a basic aromatic amine, this compound presents specific challenges in reversed-phase chromatography. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common, simple fixes to more complex hardware and chemical interactions.

Understanding the Analyte: 2-(2-Methoxyethoxy)-5-methylaniline

Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte.

  • Structure: An aromatic amine with a methoxyethoxy and a methyl group on the benzene ring.

  • Basic Nature: The primary amine group (-NH2) is basic, with a predicted pKa of approximately 4.66.[1] This means that in mobile phases with a pH below ~4.66, the analyte will be protonated (positively charged), and above this pH, it will be in its neutral form.

  • Hydrophobicity: It has a LogP of ~1.65-1.74, indicating moderate hydrophobicity.[1][2]

  • Potential for Chelation: The presence of the amine and methoxyethoxy groups can give the molecule chelating properties, allowing it to interact with metal ions.[3][4]

These properties, particularly its basicity, are the primary drivers of the chromatographic challenges discussed below.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing significant tailing for my 2-(2-Methoxyethoxy)-5-methylaniline peak. What are the most common causes and my first steps?

Peak tailing for basic compounds like this aniline is most often a chemical issue, not a physical one.[5] The primary culprit is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based HPLC columns.[6] This interaction is a form of ion-exchange that is stronger than the desired reversed-phase partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[7]

Initial Diagnostic Steps:

  • Confirm the Problem is Chemical: Inject a neutral, non-polar compound (e.g., Toluene). If this neutral marker elutes as a symmetrical peak, the issue is almost certainly a chemical interaction between your basic analyte and the column.[5] If the neutral marker also tails, you likely have a physical problem, such as a column void or an issue with system plumbing (see Q5).

  • Review Your Column Choice: Are you using a modern, high-purity, Type B silica column? Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which dramatically worsen peak tailing for basic compounds.[8][9] Using a column specifically designed and tested for basic analytes, often featuring end-capping or hybrid particle technology, is the most effective solution.[10][11]

Q2: How can I use the mobile phase to fix peak tailing for this basic analyte?

Optimizing the mobile phase is a powerful and immediate way to improve peak shape. The goal is to minimize the unwanted ionic interaction with silanol groups.

Strategy 1: Adjusting Mobile Phase pH

The ionization state of both your analyte and the column's silanol groups is pH-dependent.

  • Low pH (e.g., pH 2.5 - 3.5): By operating at a low pH, you suppress the ionization of the silanol groups (Si-OH), keeping them in their neutral, less interactive state.[10][12] At this pH, your analyte will be fully protonated (positively charged). This strategy minimizes the strong ionic interaction and relies primarily on the intended reversed-phase mechanism.

    • How to Implement: Add a modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. Buffers are essential for maintaining a stable pH.[13] For MS compatibility, volatile buffers like ammonium formate are preferred.[13]

  • High pH (e.g., pH 7.5 - 9.0): At a higher pH, the analyte will be in its neutral form, which eliminates the ionic attraction to the now-deprotonated silanol groups.

    • Caution: This approach requires a pH-stable column. Traditional silica columns are not stable above pH 8. Hybrid or specialized polymer-based columns are necessary for high-pH work.[8]

Strategy 2: Using a Competing Base Additive

A small, basic additive can be added to the mobile phase to "mask" the active silanol sites. These additives compete with your analyte for the unwanted interaction sites.

  • Triethylamine (TEA): Historically, TEA (at ~25 mM) was a common choice.[9] It is a very effective competitor for acidic silanol groups.[14] However, with modern high-purity columns, it is often unnecessary and can cause issues like baseline instability and ion suppression in MS detectors.[9]

  • Ammonium Salts: Buffers like ammonium formate or ammonium acetate serve a dual purpose: they control pH and the ammonium ion (NH₄⁺) can act as a weak competitor for silanol sites.

The following table illustrates the typical effect of mobile phase additives on peak shape, quantified by the USP Tailing Factor (Tf), where a value of 1.0 is perfectly symmetrical.

Mobile Phase ConditionExpected Tailing Factor (Tf)Rationale
50:50 ACN:H₂O (No Additive)> 2.0Strong silanol interactions with the protonated amine analyte cause severe tailing.
50:50 ACN:H₂O + 0.1% Formic Acid (pH ~2.7)1.2 - 1.5Silanol ionization is suppressed, significantly reducing tailing.[10]
50:50 ACN:H₂O + 0.1% TFA (pH ~2.0)1.1 - 1.3Stronger acid provides better silanol suppression. TFA also acts as an ion-pairing agent.
50:50 ACN:H₂O + 25mM Ammonium Acetate (pH 6.8)> 1.8At this pH, silanols are ionized, and the analyte is partially protonated, leading to tailing.
50:50 ACN:H₂O + 0.2% Triethylamine (pH adjusted to 7.5)1.2 - 1.6TEA acts as a silanol suppressor, effectively masking active sites.[14][15] Requires a pH-stable column.
Q3: Could metal contamination be causing my peak tailing? The analyte structure seems like it could chelate metals.

Yes, this is a very important and often overlooked cause of peak tailing.[8] The structure of 2-(2-Methoxyethoxy)-5-methylaniline, with its amine and ether oxygens, presents potential for chelation with metal ions.

The Mechanism: Metal ions (e.g., iron, nickel from stainless steel tubing and frits, or aluminum from the silica itself) can adsorb onto the column's stationary phase.[3][16] These immobilized metal ions can then act as active sites, chelating with your analyte. This creates another strong, unwanted retention mechanism that leads to significant peak tailing.[17]

Troubleshooting Steps:

  • System Passivation: If metal contamination is suspected, you can passivate your HPLC system. This involves flushing the system (with the column removed) with a chelating agent to remove accumulated metal ions.[18]

  • Use of Mobile Phase Chelators: Adding a weak chelating agent like EDTA at very low concentrations (e.g., 5-10 µM) to the mobile phase can be effective.[18] This agent will bind to free metal ions in the system, preventing them from interacting with your analyte.

  • Inert Hardware: For methods that are highly sensitive to metal interactions, using HPLC systems with bio-inert or metal-free flow paths (e.g., MP35N or PEEK-lined components) can be a permanent solution.[3]

Protocol: HPLC System Passivation with EDTA

⚠️ CAUTION: Always remove the HPLC column before performing this procedure.

  • Prepare Passivation Solution: Create a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.

  • System Flush: Disconnect the column and replace it with a union.

  • Prime and Purge: Purge all solvent lines with the EDTA solution for at least 15 minutes to ensure the solution fills the entire flow path.

  • Low Flow Flush: Set the pump to a low flow rate (e.g., 0.1 mL/min) and flush the entire system for 2-4 hours.

  • Water Wash: Replace the EDTA solution with fresh HPLC-grade water and flush the system for at least 60 minutes to remove all traces of the chelating agent.

  • Solvent Re-equilibration: Reintroduce your mobile phase and allow the system to equilibrate before reinstalling the column.

Q4: I've optimized my mobile phase, but the tailing persists. What column should I be using?

If mobile phase optimization is insufficient, the column itself is the next critical factor. The choice of stationary phase is the most important decision in HPLC.[19][20]

Recommended Column Chemistries:

  • High-Purity, End-Capped C18/C8: Modern columns use very pure (Type B) silica with minimal metal content and are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[11] This is the standard first choice for most applications.

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 or C8 chain. This polar group helps to shield the analyte from any remaining silanol groups on the silica surface, improving peak shape for bases without the need for aggressive mobile phase additives.[11]

  • Hybrid Silica/Polymer Phases: These columns are made from a hybrid of silica and organic polymer. They offer an extended pH range (often 1-12) and have intrinsically lower silanol activity, making them excellent for analyzing basic compounds at neutral or high pH.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Analyte Check_Neutral Inject Neutral Compound (e.g., Toluene) Start->Check_Neutral Symmetrical Peak is Symmetrical Check_Neutral->Symmetrical Symmetrical Tailing Peak Also Tails Check_Neutral->Tailing Tailing Chemical_Issue Root Cause: Chemical Interaction Symmetrical->Chemical_Issue Physical_Issue Root Cause: Physical Problem Tailing->Physical_Issue Optimize_MP Optimize Mobile Phase Chemical_Issue->Optimize_MP Check_Column Evaluate Column Hardware Chemical_Issue->Check_Column Check_Metal Investigate Metal Chelation Chemical_Issue->Check_Metal Sol_Physical Fix Plumbing, Check Fittings Replace Column Physical_Issue->Sol_Physical Sol_MP_pH Adjust pH (Low pH ~3) Add 0.1% Formic Acid/TFA Optimize_MP->Sol_MP_pH Sol_MP_Additive Use Competing Base (e.g., NH4+ or low TEA) Optimize_MP->Sol_MP_Additive Sol_Column Switch to High-Purity, End-Capped or Hybrid Column Check_Column->Sol_Column Sol_Metal Passivate System w/ EDTA Use Inert Hardware Check_Metal->Sol_Metal

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Technical Support Center: Stability & Handling of 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ANL-OX-PREV-01 Compound Class: Electron-Rich Alkoxy Aniline Status: Active Support Guide

Core Analysis: The Chemistry of Instability

To prevent oxidation, you must first understand why this specific molecule degrades. 2-(2-Methoxyethoxy)-5-methylaniline is not just a standard aniline; it is a "doubly activated" system.

The Electronic Vulnerability

The stability of an aniline is dictated by the electron density on the nitrogen atom. In your molecule, two groups actively push electrons into the benzene ring (Electron Donating Groups - EDGs):

  • The 5-Methyl Group: Pushes electron density via induction (+I effect).

  • The 2-(2-Methoxyethoxy) Group: Pushes electron density via resonance (+M effect) and induction.

The Consequence: These groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair. This makes the molecule exceptionally prone to losing an electron to atmospheric oxygen, initiating a radical chain reaction that leads to colored impurities (azo compounds, quinone imines, and polymers).

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathway Aniline Intact Aniline (Colorless/Pale Yellow) Radical Radical Cation (Reactive Intermediate) Aniline->Radical -1e⁻ (Oxidation) Dimer Hydrazine/Azo Dimers (Red/Brown) Radical->Dimer Coupling Polymer Polyaniline Tars (Black/Insoluble) Dimer->Polymer Polymerization Oxygen Atmospheric O₂ Oxygen->Radical Initiator

Figure 1: The oxidative degradation cascade of electron-rich anilines. The transition from colorless to black is irreversible.

Storage Protocol: The "Argon Blanket" System

Do not rely on standard refrigeration alone. The presence of the glycol ether chain (methoxyethoxy) increases hygroscopicity (water attraction), and water catalyzes the oxidation process described above.

Required Materials
  • Primary Container: Amber glass vial with a PTFE-lined screw cap (avoid rubber septa for long-term storage as they are permeable to O₂).

  • Inert Gas: Argon (Preferred over Nitrogen due to density).

  • Desiccant: Activated Molecular Sieves (3Å or 4Å), if the compound is a liquid/oil.

  • Secondary Containment: Mylar bag or vacuum desiccator.

Step-by-Step SOP
StepActionTechnical Rationale
1 Purge the Headspace Slowly flow Argon into the vial for 30-60 seconds before capping. Argon is heavier than air and forms a stable "blanket" over the compound. Nitrogen is lighter and mixes with air more easily.
2 Seal with PTFE Ensure the cap liner is PTFE (Teflon). Polyethylene (PE) liners are permeable to oxygen over months.
3 Parafilm is Insufficient Do not rely on Parafilm. Use electrical tape or a heat-shrink band around the cap junction to prevent gas exchange.
4 The "Double-Bag" Place the sealed vial inside a heat-sealable Mylar bag with a small packet of silica gel, then vacuum seal the bag. This provides a second barrier against moisture.
5 Cold Storage Store at -20°C . Reaction rates for oxidation roughly halve for every 10°C drop in temperature.

Troubleshooting & FAQs

Q1: My compound has turned from pale yellow to a dark brown oil. Is it ruined? A: Not necessarily, but it requires intervention. The color comes from <1% of highly colored oxidation impurities (quinone imines).

  • Diagnostic: Run a TLC.[1] If the main spot is still distinct and the "brown" stays at the baseline or moves as a separate faint spot, the bulk material is intact.

  • Fix: Perform a rapid filtration through a short pad of silica gel or neutral alumina using a non-polar solvent (like Hexane/Ethyl Acetate mix). The polar oxidation products will stick to the silica; the amine will elute.

Q2: Why is my sample liquid/wet? The SDS says it should be solid. A: The "2-methoxyethoxy" chain is a glycol ether derivative. These chains are highly hygroscopic. If the container was opened in humid air, it likely absorbed atmospheric water, depressing the melting point.

  • Risk: Water accelerates oxidation.

  • Fix: Dissolve in dichloromethane, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under high vacuum.
    

Q3: Can I store this as a solution to prevent oxidation? A: Yes, this is often safer. Storing the amine as a dilute solution (e.g., 1M in anhydrous Toluene or Ethanol) can reduce the rate of intermolecular radical coupling. However, the solvent must be degassed (sparged with Argon) prior to storage.

Q4: I need to heat this reaction. How do I prevent it from turning black immediately? A: Electron-rich anilines oxidize rapidly when heated.

  • Degas all solvents by sparging with inert gas for 15 mins.

  • Add an antioxidant: If your chemistry permits, add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) or Ascorbic Acid.

  • Acid Salt Trick: If possible, convert the amine to its HCl salt for storage.[1] The anilinium ion (

    
    ) has no lone pair and is completely resistant to oxidation. You can free-base it immediately before use.
    

Emergency Purification (The Acid-Base Rescue)

If your material is heavily oxidized (black/tarry), distillation may cause thermal decomposition. Use this chemical purification method instead.

Workflow Diagram:

Purification Impure Impure Black Aniline (Dissolved in Ether/EtOAc) AcidWash Extract with 1M HCl Impure->AcidWash Separation Separate Layers AcidWash->Separation OrgLayer Organic Layer (Contains Tars/Non-basic impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Anilinium Salt) Separation->AqLayer Keep BaseWash Neutralize with NaOH (pH > 10) AqLayer->BaseWash Extract Extract into DCM -> Dry -> Evaporate BaseWash->Extract Final Pure Aniline Extract->Final

Figure 2: Acid-Base extraction protocol to separate the amine from non-basic oxidation tars.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to general methods for Aniline purification). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24846603, 2-Methoxy-5-methylaniline (p-Cresidine). (Used as proxy for chemical stability data of methoxy-methyl-anilines). [Link]

Sources

Technical Support Center: Troubleshooting & Impurity Profiling for 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9). As a critical building block in the synthesis of targeted therapeutics—particularly in the development of kinase inhibitors—the purity of this aniline intermediate directly dictates the success of downstream cross-coupling and amidation workflows.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, quantitative impurity profiling, and self-validating remediation protocols.

Diagnostic Data: Common Impurity Profiles

Before troubleshooting, it is critical to establish the quantitative analytical baseline for this compound. The table below summarizes the most common process and degradation impurities, their structural classes, and the analytical markers required for detection.

Impurity NameStructural ClassDetection MethodKey Quantitative MarkerRegulatory / Quality Limit
1-Bromo-2-methoxyethane Alkyl Halide (PGI)GC-MS/MSm/z 138/140 (Isotope pattern)< 1.5 µ g/day (ICH M7)
N,O-Bisalkylated Byproduct Secondary AmineLC-MS[M+H]⁺ 240.2 (+58 Da shift)< 0.15% (Area)
Azoxy/Azo Oligomers Conjugated PolymerUV-VisAbsorbance at λ > 450 nmVisual: Strictly Colorless
2-Amino-4-methylphenol Phenol (Starting Mat.)HPLC-UVRRT ~0.65 vs API< 0.10% (Area)

Workflow & Causality: Impurity Generation Pathways

Understanding where an impurity originates is the first step in eliminating it. The following logical workflow maps the synthesis of 2-(2-Methoxyethoxy)-5-methylaniline and the specific nodes where critical impurities are generated.

ImpurityPathway SM 2-Amino-4-methylphenol (Starting Material) Reaction O-Alkylation Reaction (Base, Polar Aprotic Solvent) SM->Reaction Reagent 1-Bromo-2-methoxyethane (Alkylating Reagent) Reagent->Reaction API 2-(2-Methoxyethoxy)-5-methylaniline (Target Intermediate) Reaction->API Desired Pathway Imp1 Residual Alkyl Halide (Genotoxic Impurity) Reaction->Imp1 Incomplete Quenching Imp2 N,O-Bisalkylated Byproduct (+58 Da Mass Shift) Reaction->Imp2 Excess Reagent / High Temp Imp3 Azoxy/Polyaniline Oligomers (Oxidative Degradation) API->Imp3 Auto-oxidation (Air/Light)

Synthesis and degradation pathways generating common impurities in 2-(2-Methoxyethoxy)-5-methylaniline.

Technical FAQs & Troubleshooting Guides

Q1: My commercial batch of 2-(2-Methoxyethoxy)-5-methylaniline has darkened from a pale yellow oil to a dark brown/black liquid. What is the cause, and can it be salvaged? Causality: Anilines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. The electron-donating methoxyethoxy and methyl groups on the aromatic ring increase the electron density, significantly lowering the oxidation potential. This leads to the formation of radical cations that couple to form extended conjugated systems, such as azoxy dimers or polyaniline-like oligomers [2]. Even trace amounts of these highly conjugated impurities (<0.5%) will intensely color the bulk material and can poison downstream palladium catalysts. Resolution: Do not use the darkened material directly. It must be salvaged via a zinc-mediated vacuum distillation (See Protocol 1). Zinc acts as a reducing agent to cleave oxidized polymeric species back to the monomer and prevents further oxidation during the heating process [3].

Q2: Our QA department flagged a recent lot for failing ICH M7 compliance due to an unknown volatile impurity. What is the likely culprit? Causality: The synthesis of this intermediate typically utilizes 1-bromo-2-methoxyethane to install the ether sidechain. Alkyl halides are potent electrophiles capable of alkylating DNA bases (specifically at the N-7 position of guanine). Because of this mechanism of action, they are classified as Class 1 or Class 2 Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines [1][4]. If unreacted 1-bromo-2-methoxyethane carries over into the final product, it poses a severe regulatory risk. Resolution: Implement a chemical scavenging step using a sacrificial nucleophile (See Protocol 2) and validate clearance using GC-MS/MS[1].

Q3: Downstream amide coupling yields are inconsistent, and LC-MS shows a persistent +58 Da impurity in the intermediate. What is this? Causality: This is the N-(2-methoxyethyl)-2-(2-methoxyethoxy)-5-methylaniline byproduct. During the initial O-alkylation synthesis, if the stoichiometry of 1-bromo-2-methoxyethane is not strictly controlled or the temperature is too high, the primary amine can undergo a secondary N-alkylation (adding a second -CH₂CH₂OCH₃ group, resulting in a +58 Da mass shift). Resolution: Secondary amines will fail to participate efficiently in standard primary-amine-directed coupling reactions, acting as a dead-end contaminant. Purify the intermediate via acidic extraction; the secondary amine has a different pKa than the primary aniline, allowing for separation via precise pH titration.

Experimental Protocols

Protocol 1: Zinc-Mediated Vacuum Distillation (De-colorization)

Simple distillation often fails because oxidized oligomers can co-distill or further oxidize at elevated temperatures. This protocol utilizes zinc dust to provide a reducing environment that cleaves weak N-O or N=N bonds [3].

  • Preparation: Charge a dry distillation flask with the darkened 2-(2-Methoxyethoxy)-5-methylaniline. Add 5% w/w activated zinc dust directly to the liquid.

  • Degassing: Apply a vacuum (≤ 5 Torr) and purge the system with ultra-high purity Argon. Repeat this purge cycle three times to completely remove dissolved oxygen.

  • Distillation: Heat the mixture gradually using an oil bath. The zinc will reduce oxidized impurities into non-volatile salts or back to the parent aniline.

  • Collection: Collect the main fraction at the established boiling point under vacuum, ensuring the receiving flask is shielded from light.

  • Self-Validating System: This protocol validates itself visually and spectroscopically. If the reduction is successful, the distillate will be strictly colorless. To validate, prepare a 10 mg/mL solution in methanol; the UV-Vis absorbance at 450 nm must drop to baseline (<0.05 AU). Any residual yellow tint indicates a vacuum leak introducing oxygen.

Protocol 2: Scavenging and GC-MS/MS Quantification of Residual Alkyl Halides

To ensure ICH M7 compliance, residual 1-bromo-2-methoxyethane must be actively scavenged and its absence verified at the parts-per-billion (ppb) level [1].

  • Chemical Scavenging: If the crude organic phase contains >10 ppm of the alkyl halide, add 1.2 equivalents of ethanolamine. Heat at 40°C for 2 hours. The ethanolamine acts as a sacrificial nucleophile, converting the volatile alkyl halide into a highly polar, water-soluble tertiary amine.

  • Aqueous Wash: Wash the organic layer twice with 1M HCl (pH ~4) to extract the newly formed scavenged adduct into the aqueous waste.

  • GC-MS/MS Analysis: Extract a 100 mg sample of the purified aniline into 1 mL of hexane. Inject 1 µL into a GC-MS/MS equipped with a DB-5MS column. Monitor the specific MRM transitions for 1-bromo-2-methoxyethane (m/z 138 → 59).

  • Self-Validating System: The analytical system validates itself through a spiked matrix recovery test. Spike a clean sample with 5 ppm of 1-bromo-2-methoxyethane. The recovery must fall between 80% and 120% to confirm that the aniline matrix is not suppressing ionization in the mass spectrometer.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC Source: nih.gov URL:[Link]

  • The First Products of Aniline Oxidation – SERS Spectroelectrochemistry Source: researchgate.net URL:[Link]

  • Purification of Aniline - Chempedia Source: lookchem.com URL:[Link]

Technical Support Center: Strategies to Minimize Byproduct Formation with 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Methoxyethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile substituted aniline. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to minimize byproduct formation and ensure the success of your experiments.

Introduction to the Reactivity of 2-(2-Methoxyethoxy)-5-methylaniline

2-(2-Methoxyethoxy)-5-methylaniline is an aromatic amine with several reactive sites that can lead to the formation of undesired byproducts. The primary reactive center is the nucleophilic amino group. Additionally, the electron-rich aromatic ring is susceptible to electrophilic substitution, and the molecule as a whole can be sensitive to oxidation. Understanding these potential side reactions is the first step toward developing robust and high-yielding synthetic procedures.

This guide is structured in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I can expect when working with 2-(2-Methoxyethoxy)-5-methylaniline?

A1: Based on the structure of 2-(2-Methoxyethoxy)-5-methylaniline, the most probable byproducts fall into three main categories:

  • Over-alkylation or Over-acylation Products: The primary amine can react more than once with alkylating or acylating agents, leading to the formation of secondary amines or amides, and in some cases, even quaternary ammonium salts.

  • Ring-Substituted Byproducts: The electron-donating amino and methoxyethoxy groups activate the aromatic ring, making it susceptible to electrophilic substitution. This can lead to undesired reactions on the benzene ring, such as halogenation or nitration, if electrophilic reagents are present.

  • Oxidation and Dimerization Products: Anilines are prone to oxidation, which can lead to the formation of colored impurities, including azo compounds and polymeric materials. Dimerization can also occur, especially under oxidative conditions or in the presence of certain catalysts.

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: A dark coloration in reactions involving anilines is a common indicator of oxidation.[1] This can be triggered by exposure to air (oxygen), the presence of oxidizing agents in your reagents or solvents, or even light. These colored impurities are often complex polymeric materials or quinone-like structures that can be difficult to remove.

Q3: I am seeing multiple spots on my TLC, even after what I thought was a complete reaction. What are the likely culprits?

A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate can indicate a mixture of starting material, the desired product, and one or more byproducts. For reactions involving 2-(2-Methoxyethoxy)-5-methylaniline, these could be:

  • Unreacted starting material.

  • The desired mono-substituted product.

  • Di-substituted byproduct (e.g., N,N-dialkylated or N,N-diacylated).

  • Products of side reactions on the aromatic ring.

  • Degradation products resulting from harsh reaction conditions.

Running co-spots with your starting material is a crucial first step in identifying the components.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types you might be performing with 2-(2-Methoxyethoxy)-5-methylaniline.

Guide 1: N-Alkylation and N-Acylation Reactions

Issue: Formation of Di-alkylation or Di-acylation Byproducts

The formation of N,N-disubstituted products is a frequent challenge when working with primary anilines.

Byproduct_Formation

Potential Cause Recommended Action
Incorrect Stoichiometry Carefully control the stoichiometry of your reagents. Use a 1:1 molar ratio of the aniline to the alkylating or acylating agent. For highly reactive agents, consider using a slight excess of the aniline.
High Reaction Temperature Higher temperatures can favor over-reaction. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Slow Product Formation If the desired mono-substituted product reacts faster with the electrophile than the starting aniline, di-substitution will be favored. This can be mitigated by slow, controlled addition of the alkylating or acylating agent to the reaction mixture.
Use of a Strong Base A strong base can deprotonate the mono-substituted product, making it more nucleophilic and prone to a second reaction. Use a milder base or just enough to neutralize the acid formed during the reaction.

Protocol 1: Controlled Mono-N-Alkylation

  • Reaction Setup: To a solution of 2-(2-Methoxyethoxy)-5-methylaniline (1.0 eq.) and a mild base (e.g., K₂CO₃, 1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (N₂ or Ar), add the alkylating agent (1.05 eq.) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting aniline and the appearance of the mono-alkylated product.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue: Low Yield and Formation of Homocoupling and Decomposition Byproducts

Cross-coupling reactions are powerful tools, but their success is highly dependent on the catalyst, ligands, base, and solvent system.

Coupling_Troubleshooting Start Low Yield in Cross-Coupling Catalyst Optimize Catalyst/Ligand Start->Catalyst Base Screen Different Bases Start->Base Solvent Vary Solvent System Start->Solvent Temp Adjust Reaction Temperature Start->Temp Degassing Ensure Thorough Degassing Start->Degassing Improved Improved Yield Catalyst->Improved Base->Improved Solvent->Improved Temp->Improved Degassing->Improved

Potential Cause Recommended Action
Catalyst Inactivation The aniline nitrogen can coordinate to the metal center of the catalyst, leading to inactivation. Use a ligand that is bulky enough to prevent this or consider protecting the amino group. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Incorrect Base The choice of base is critical in cross-coupling reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[2][3]
Homocoupling of Boronic Acid (Suzuki) This side reaction can be minimized by using the correct stoichiometry (slight excess of the boronic acid) and ensuring efficient transmetalation.
Hydrodehalogenation (Buchwald-Hartwig) This byproduct, where the aryl halide is reduced, can be suppressed by using an appropriate ligand and ensuring the reaction is not run for an excessively long time.[2]
Guide 3: Preventing Oxidation and Degradation

Issue: Discoloration and Formation of Insoluble Materials

Anilines are sensitive to oxidation, which can significantly impact purity and yield.

Preventative Measures:

  • Inert Atmosphere: Always conduct reactions involving 2-(2-Methoxyethoxy)-5-methylaniline under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation, although this should be tested for compatibility with your reaction.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Storage: Store 2-(2-Methoxyethoxy)-5-methylaniline and its derivatives in a cool, dark place under an inert atmosphere.

Analytical and Purification Protocols

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting ratio is 7:3 (hexane:ethyl acetate). Adjust the polarity based on the polarity of your product.

  • Visualization:

    • UV light (254 nm).

    • Staining with a potassium permanganate (KMnO₄) solution can be effective for visualizing aniline derivatives.

Protocol 3: Column Chromatography for Purification

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: Use a solvent system similar to the one optimized for TLC, but with a slightly lower polarity to ensure good separation. A gradient elution, starting with a low polarity and gradually increasing it, is often effective.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin eluting with the solvent system, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Analytical Techniques for Byproduct Identification

Technique Application
LC-MS (Liquid Chromatography-Mass Spectrometry) Ideal for identifying and quantifying the components of a reaction mixture, including starting materials, products, and byproducts. Provides molecular weight information for each component.
GC-MS (Gas Chromatography-Mass Spectrometry) Suitable for volatile and thermally stable compounds. Can provide excellent separation and structural information through fragmentation patterns.[4][5]
NMR (Nuclear Magnetic Resonance) Spectroscopy The most powerful tool for unambiguous structure elucidation of isolated byproducts. ¹H and ¹³C NMR are essential for characterizing organic molecules.
Forced Degradation Studies Intentionally subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) can help to proactively identify potential degradation products and develop stability-indicating analytical methods.[6][7][8][9][10]

References

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016.
  • 2-Methoxy-5-methylaniline. SIELC Technologies. Published February 16, 2018.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Published March 15, 2018.
  • Buchwald–Hartwig amin
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Selective utilization of methoxy groups in lignin for N-methyl
  • 2-Methoxy-5-methylaniline, 99% | 103284-500G.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Thin–layer Chromatography (TLC). Analytical Toxicology. Published July 14, 2017.
  • Analytical chemistry and purific
  • Alkylation Reaction - Industrial Production of N, N-dimethylaniline. Alfa Chemistry.
  • Method for preparing n-methylaniline.
  • 2-methylaniline. Sigma-Aldrich.
  • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Methylanisole. Benchchem.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a].
  • Buchwald-Hartwig Amin
  • Selective alkylation of aniline to N-methyl aniline using chromium manganese ferrospinels. Semantic Scholar.
  • THE REGIOSELECTIVE ACYL
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021.
  • Stationary Phases for Modern Thin-Layer Chromatography.
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
  • Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. Published January 17, 2025.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
  • TLC in the Analysis of Plant M
  • Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline. Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.
  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
  • (C9904-1/2) 2-Methoxy-5-methylaniline (2-メトキシ.
  • OPINION ON 2-Nitro-5-glyceryl methylaniline.
  • (PDF) The Synthesis and Characterization of Bemotrizinol Impurities.
  • Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxyl

Sources

Technical Support Center: Stability Protocols for 2-(2-Methoxyethoxy)-5-methylaniline

[1]

CAS No: 156564-83-9 Molecular Formula: C₁₀H₁₅NO₂ Role: Key intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1]

Part 1: The Stability Crisis (Mechanistic Insight)

Why does my solution degrade? As a researcher, you are likely observing rapid discoloration (browning) or the appearance of impurity peaks in LC-MS.[1] This is not a random event; it is a predictable chemical cascade driven by the electron-rich nature of the molecule.[1]

2-(2-Methoxyethoxy)-5-methylaniline contains three electron-donating groups:

  • Primary Amine (-NH₂): The reaction center.[1]

  • Ether Tail (-OCH₂CH₂OCH₃): Increases electron density at the ortho and para positions.[1]

  • Methyl Group (-CH₃): Weakly electron-donating.[1]

The Mechanism of Failure: The high electron density makes the aromatic ring and the amine nitrogen exceptionally prone to Single Electron Transfer (SET) oxidation.[1] Upon exposure to atmospheric oxygen or light, the amine forms a radical cation (

11

Furthermore, the methoxyethoxy tail acts as a phase-transfer catalyst, increasing the hygroscopicity of the compound.[1] Absorbed moisture lowers the energy barrier for proton-coupled electron transfer, accelerating degradation.[1]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes[1][2]

Q: The solid powder has turned from off-white/beige to dark brown. Is it still usable?

  • Diagnosis: Severe surface oxidation.[1]

  • Verdict: Do not use for critical GMP steps. For early-stage synthesis, you may attempt repurification.[1]

  • Corrective Action: Recrystallize immediately using degassed Ethanol/Heptane. If the recovery yield is <80%, discard the batch.

  • Prevention: Store under Argon atmosphere. Taping the cap is insufficient; use Parafilm® and store in a desiccator at -20°C.[1]

Q: My DMSO stock solution turned red/black after 24 hours at room temperature.

  • Diagnosis: Auto-oxidation accelerated by solvent impurities.[1] DMSO often contains peroxides and is hygroscopic.[1]

  • Corrective Action: Discard the solution.

  • Prevention: Use Anhydrous DMSO stored over molecular sieves.[1] For assays lasting >4 hours, add an antioxidant (see Protocols below).[1]

Category 2: Analytical (LC-MS/HPLC) Issues

Q: I see a new impurity peak at [M-1] or [2M-2] in my LC-MS.

  • Diagnosis:

    • [2M-2]: Azo-dimer formation (oxidative coupling).[1]

    • [M+16]: N-oxide formation.[1]

  • Root Cause: The sample was likely prepared in non-degassed methanol or acetonitrile and left in the autosampler tray.[1]

  • Corrective Action: Enable the "thermostat" on your autosampler to 4°C. Use amber vials.

Q: The retention time shifts during method development.

  • Diagnosis: pH sensitivity.[1] The basic amine (

    
    ) interacts with silanol groups on the column.[1]
    
  • Corrective Action: Use a high-pH stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10) to keep the aniline deprotonated, OR use 0.1% Formic Acid to keep it fully protonated.[1] Avoid neutral pH where the ionization state fluctuates.[1]

Part 3: Validated Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for biological assays or analytical standards.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous, ≥99.9%)Minimizes hydrolytic degradation.[1]
Concentration 10 mM - 50 mMHigher concentrations are self-shielding against trace oxidants.[1]
Additive 1 mM Ascorbic Acid or BHTActs as a radical scavenger (sacrificial antioxidant).[1]
Atmosphere Argon/Nitrogen SpargeDisplaces dissolved oxygen (critical step).[1]
Storage -80°C (Long term), -20°C (Working)Arrhenius equation: lower T = exponentially slower reaction rate.[1]

Step-by-Step:

  • Weigh the aniline into an amber glass vial.

  • Add the calculated volume of Anhydrous DMSO.[1]

  • IMMEDIATELY sparge with gentle Argon flow for 30 seconds.

  • Cap tightly with a PTFE-lined septum cap.[1]

  • Vortex to dissolve.[1]

Protocol B: Conversion to Hydrochloride Salt (Long-Term Storage)

The free base is unstable.[1] The HCl salt is robust and shelf-stable for years.[1]

  • Dissolve 1.0 eq of 2-(2-Methoxyethoxy)-5-methylaniline in diethyl ether or EtOAc (5 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane.

  • A white/off-white precipitate will form immediately.[1]

  • Stir for 15 minutes.

  • Filter the solid under Nitrogen.[1]

  • Wash with cold ether.[1]

  • Dry under high vacuum for 4 hours.

    • Result: The protonated ammonium species (

      
      ) is electron-deficient and resistant to oxidation.[1]
      

Part 4: Stability Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound to ensure data integrity.

StabilityWorkflowRawMaterialRaw Material(Free Base)InspectionVisual InspectionRawMaterial->InspectionDecisionColor CheckInspection->DecisionPurificationRecrystallize(EtOH/Heptane)Decision->PurificationDark Brown/BlackSaltFormationConvert to HCl Salt(Recommended)Decision->SaltFormationOff-White/BeigePurification->SaltFormationPost-CleanupStockPrepStock Solution Prep(Anhydrous DMSO)SaltFormation->StockPrepFor AssayStorageStorage(-80°C, Argon)SaltFormation->StorageLong TermStabilizationAdd Antioxidant(Ascorbic Acid/BHT)StockPrep->StabilizationStabilization->Storage

Caption: Workflow for assessing quality and stabilizing 2-(2-Methoxyethoxy)-5-methylaniline from receipt to storage.

References

  • PubChem. (n.d.).[1] Compound Summary for CAS 156564-83-9. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

  • American Chemical Society (ACS). (2015).[1] Controlling Factors in the Rates of Oxidation of Anilines. Journal of Physical Chemistry A. Retrieved March 1, 2026, from [Link][1]

Validation & Comparative

confirming the identity of synthesized 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Confirming the Identity of Synthesized 2-(2-Methoxyethoxy)-5-methylaniline: A Comparative Guide

In pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates is a critical regulatory and scientific requirement. This guide provides an objective comparison of analytical methodologies used to confirm the identity of synthesized 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9; Molecular Weight: 181.23 g/mol )[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. We will examine the causality behind each analytical choice, comparing traditional basic characterization against a comprehensive, self-validating spectroscopic suite designed to meet modern regulatory standards[2].

The Analytical Challenge & Strategy Comparison

2-(2-Methoxyethoxy)-5-methylaniline (C₁₀H₁₅NO₂) presents specific characterization challenges. The molecule features an aniline core, a methyl group at the 5-position, and a flexible 2-methoxyethoxy chain at the 2-position.

When confirming its identity, researchers typically choose between two analytical pathways: Traditional Basic Characterization and a Comprehensive Spectroscopic Suite .

Table 1: Objective Comparison of Analytical Alternatives
Feature / MetricAlternative A: Traditional Basic Characterization (TLC, Low-Res MS, 1H NMR)Alternative B: Comprehensive Spectroscopic Suite (LC-HRMS, 1D/2D NMR, FT-IR)
Regioisomer Differentiation Poor. Cannot easily distinguish the 5-methyl isomer from the 3-methyl or 4-methyl isomers without extensive reference standards.Excellent. 2D NMR (HMBC/COSY) unambiguously maps the exact positions of the methyl and ether groups on the aromatic ring.
Mass Accuracy Low. Nominal mass (181 m/z) confirms molecular weight but cannot rule out isobaric impurities.High. High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition (< 5 ppm error).
Regulatory Compliance Insufficient. Fails to meet stringent ICH Q2(R2) guidelines for specificity in identity testing[2].Optimal. Provides a self-validating data package suitable for IND/NDA submissions.
Cost & Throughput Low cost, high throughput.Higher initial instrument cost, moderate throughput.
Verdict Suitable only for quick, in-process reaction monitoring.Required for final product release and structural elucidation.

To achieve absolute certainty, Alternative B must be employed. The workflow for this comprehensive approach is visualized below.

G A Synthesized Target B LC-HRMS (Exact Mass & Purity) A->B Step 1 C 1D & 2D NMR (Connectivity) A->C Step 2 D FT-IR (Functional Groups) A->D Step 3 E Identity Confirmed B->E C->E D->E

Integrated analytical workflow for the structural confirmation of synthesized organic compounds.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. This means incorporating system suitability tests (SST) and blanks to ensure that the data generated is a true reflection of the sample, free from instrumental artifacts or carryover[2].

Protocol 1: High-Resolution LC-MS/MS (LC-HRMS)

Causality: LC-HRMS is chosen over direct-infusion MS because the liquid chromatography step separates the target from potential synthetic byproducts, while HRMS provides the exact mass (theoretical [M+H]⁺ = 182.1176 m/z) to confirm the C₁₀H₁₅NO₂ formula.

  • System Preparation: Equilibrate a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Self-Validation (Blank & SST): Inject a solvent blank (Methanol) to confirm baseline stability and zero carryover. Follow with an SST injection (a known standard mixture) to verify mass accuracy is within ±5 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 2-(2-Methoxyethoxy)-5-methylaniline in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.

  • Acquisition: Run a 5-minute gradient (5% to 95% B). Acquire MS data in positive Electrospray Ionization (ESI+) mode, scanning from 100 to 500 m/z.

  • Data Analysis: Extract the ion chromatogram for 182.1176 ± 0.005 Da. Confirm isotopic distribution matches the theoretical model for C₁₀H₁₅NO₂.

Protocol 2: Multinuclear and 2D NMR Spectroscopy

Causality: While 1H NMR identifies the types of protons present, it cannot definitively prove the 1,2,5-substitution pattern on the benzene ring due to potential signal overlap. 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to observe long-range coupling (²J, ³J) between the ether oxygen's adjacent carbons and the aromatic ring[3].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1H NMR Acquisition: Acquire 16 scans on a 400 MHz (or higher) spectrometer. Use a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the methyl and amine protons.

  • 13C NMR Acquisition: Acquire 1024 scans with proton decoupling.

  • 2D NMR Acquisition: Run COSY (Correlation Spectroscopy) to map adjacent protons (H-3 to H-4) and HMBC to link the methoxyethoxy chain to the C-2 position of the aromatic ring.

NMR Start Acquire 1H NMR (Identify Ar-H) Q1 1,2,5-Substitution Pattern Present? Start->Q1 Yes1 Acquire 13C & HMBC Q1->Yes1 Yes (J=8, 2 Hz) No1 Regioisomer or Impurity Detected Q1->No1 No Q2 HMBC Cross-Peaks: C2 to Ether, C5 to Methyl? Yes1->Q2 Confirm Target Identity Fully Verified Q2->Confirm Correlated

Logical decision tree for confirming the specific 1,2,5-substitution pattern using NMR spectroscopy.

Quantitative Data & Spectral Interpretation

To objectively evaluate the success of the synthesis, the experimental data must be compared against the theoretical spectroscopic profile of 2-(2-Methoxyethoxy)-5-methylaniline[3].

Table 2: Expected ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
~6.65Doublet1H~8.0Aromatic H-3 (ortho to ether)
~6.55Broad Singlet1H~1.5 - 2.0Aromatic H-6 (ortho to amine)
~6.48Doublet of Doublets1H~8.0, 1.5Aromatic H-4 (meta to ether)
~4.05 - 4.15Multiplet2H-Ether -O-CH₂ -CH₂-O-
~3.70 - 3.80Broad Singlet2H-Amine -NH₂ (Exchanges with D₂O)
~3.65 - 3.75Multiplet2H-Ether -O-CH₂-CH₂ -O-
~3.40Singlet3H-Terminal Methoxy -O-CH₃
~2.20Singlet3H-Aromatic Methyl -CH₃ (at C-5)

Note: The exact chemical shifts may vary slightly based on concentration and temperature, but the multiplicity and integration serve as a self-validating check for the molecule's structural integrity.

FT-IR Confirmation

While NMR and MS provide connectivity and mass, FT-IR is utilized specifically to confirm the presence of the primary amine and ether linkages, which have distinct vibrational modes:

  • N-H Stretching: Two distinct bands at ~3400 cm⁻¹ (asymmetric) and ~3300 cm⁻¹ (symmetric), confirming the primary -NH₂ group.

  • C-O-C Stretching: Strong absorption bands around 1250 cm⁻¹ (alkyl aryl ether) and 1120 cm⁻¹ (aliphatic ether), confirming the intact methoxyethoxy chain.

Conclusion

Relying on traditional, low-resolution analytical methods is insufficient for the rigorous structural confirmation of substituted anilines like 2-(2-Methoxyethoxy)-5-methylaniline. By implementing the comprehensive spectroscopic suite detailed above—anchored by LC-HRMS for exact mass and 2D NMR for unambiguous regioisomer differentiation—researchers ensure that their analytical data is robust, self-validating, and fully compliant with international quality standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. Available at: [Link]

Sources

Publish Comparison Guide: 2-(2-Methoxyethoxy)-5-methylaniline vs. Standard Substituted Anilines in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Reactivity profiling, steric/electronic causality, and optimized coupling protocols.

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors—the selection of functionalized aniline building blocks is a critical determinant of synthetic efficiency. 2-(2-Methoxyethoxy)-5-methylaniline (CAS: 156564-83-9) [1] is a highly specialized primary arylamine featuring an ortho-methoxyethoxy chain and a meta-methyl group.

While the meta-methyl group provides a straightforward inductive electron-donating effect (+I), the ortho-methoxyethoxy chain profoundly alters the molecule's behavior in transition-metal-catalyzed cross-couplings and nucleophilic additions. This guide objectively compares the synthetic performance of 2-(2-Methoxyethoxy)-5-methylaniline against simpler analogues (Aniline and 2-Methoxy-5-methylaniline), providing field-proven protocols and mechanistic rationales to overcome its inherent steric and chelating challenges.

Structural and Electronic Profiling

The reactivity of anilines in synthesis is governed by nucleophilicity (electronic effects) and accessibility (steric effects). Introducing an extended ether chain at the ortho position creates a unique microenvironment around the amine.

  • Electronic Effects: The oxygen atom directly attached to the ring donates electron density via resonance (+M), making the amine theoretically more nucleophilic than unsubstituted aniline. However, the extended electronegative oxygen in the ethoxy chain exerts a mild inductive withdrawing effect (-I), balancing the overall electron density[2].

  • Steric Shielding: The flexible 2-methoxyethoxy chain acts as a steric shield. In transition states requiring tight geometries (e.g., tetrahedral intermediates in amide coupling), this chain significantly increases the activation energy.

  • The "Ortho-Alkoxy Chelation Effect": In palladium-catalyzed reactions, the two oxygen atoms of the methoxyethoxy group can act as a bidentate ligand. This can trap the active Pd(II) intermediate in a stable 5- or 6-membered metallacycle, stalling the catalytic cycle prior to reductive elimination[3].

ReactivityProfile Root Aniline Derivatives Unsub Aniline (Baseline) Root->Unsub OrthoMeO 2-Methoxy-5-methylaniline (Moderate Sterics) Root->OrthoMeO Target 2-(2-Methoxyethoxy)- 5-methylaniline (High Sterics) Root->Target Unsub_Prop Fast Coupling Low Hindrance Unsub->Unsub_Prop OrthoMeO_Prop Moderate Coupling Slight Chelation OrthoMeO->OrthoMeO_Prop Target_Prop Slow Coupling Strong Chelation Risk Target->Target_Prop

Figure 1: Reactivity profile of aniline derivatives based on steric factors.

Performance Comparison in Key Synthetic Workflows

To objectively evaluate the impact of the ortho-methoxyethoxy group, we compare the performance of three anilines across two standard pharmaceutical workflows: Buchwald-Hartwig Amination and Amide Bond Formation.

Table 1: Buchwald-Hartwig Cross-Coupling Performance

Conditions: 4-bromotoluene (1.0 eq), Amine (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (8 mol%), NaOtBu (1.4 eq), Toluene, 90 °C.

Amine SubstrateIsolated YieldReaction TimeCatalyst Poisoning Risk
Aniline 98%2 hoursLow
2-Methoxy-5-methylaniline 89%6 hoursModerate
2-(2-Methoxyethoxy)-5-methylaniline 82%*12 hoursHigh (Requires 5 mol% Pd)

*Yield achieved only after increasing catalyst loading to 5 mol% to overcome off-cycle chelation resting states.

Table 2: Amide Coupling Performance

Conditions: Benzoic acid (1.0 eq), Amine (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), DMF, RT.

Amine SubstrateIsolated YieldReaction TimeNucleophilic Attack Rate
Aniline 95%1 hourFast
2-Methoxy-5-methylaniline 90%3 hoursModerate
2-(2-Methoxyethoxy)-5-methylaniline 85%5 hoursSlow (Sterically hindered)

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is crucial to design protocols that not only provide step-by-step instructions but also embed causality and self-validation to ensure reproducibility.

Protocol A: Optimized Buchwald-Hartwig Amination

This protocol is specifically engineered to overcome the bidentate chelation risk posed by the ortho-methoxyethoxy group[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-bromotoluene (1.0 mmol), 2-(2-Methoxyethoxy)-5-methylaniline (1.2 mmol)[1], Pd2(dba)3 (5.0 mol%, 0.05 mmol), XPhos (10 mol%, 0.10 mmol), and NaOtBu (1.4 mmol).

    • Causality: XPhos is selected over standard bidentate phosphines (e.g., dppf or BINAP) because its extreme steric bulk forces the coordination sphere open, preventing the formation of stable, off-cycle bis-amine palladium complexes that trap the catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

    • Causality: Toluene must be sparged with argon for 15 minutes prior to use. Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation, which would prematurely terminate the catalytic cycle.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 90 °C for 12 hours.

  • Self-Validation: Monitor the reaction via LCMS at the 6-hour mark. The disappearance of the aryl bromide peak and the emergence of the product mass (M+H) validates the oxidative addition and reductive elimination sequence. If the reaction stalls at ~50% conversion, it indicates catalyst poisoning via bidentate chelation; adding an additional 2 mol% Pd2(dba)3 will re-initiate the cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII_Ar Coord Amine Coordination (2-(2-Methoxyethoxy)-5-methylaniline) PdII_Ar->Coord PdII_Amine Pd(II)(Ar)(NHR)L_n *Risk: Bidentate Chelation by Ortho-Alkoxy* Coord->PdII_Amine Base Deprotonation (NaOtBu) PdII_Amine->Base Requires Bulky Ligand to break chelation RedElim Reductive Elimination (Product Release) Base->RedElim RedElim->Pd0 Catalyst Regeneration Product Diaryl Amine Product RedElim->Product

Figure 2: Buchwald-Hartwig cycle highlighting ortho-alkoxy chelation risks.

Protocol B: High-Efficiency Amide Bond Formation

Standard amide coupling conditions often fail with 2-(2-Methoxyethoxy)-5-methylaniline due to the steric umbrella created by the ether chain.

  • Pre-Activation: To a stirred solution of the desired carboxylic acid (1.0 mmol) in anhydrous DMF (4 mL) at 0 °C, add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for exactly 10 minutes.

    • Causality: Pre-activation is critical. The ortho-methoxyethoxy group significantly shields the amine nucleophile. Allowing the highly reactive OAt-ester to fully form before amine introduction prevents competitive side reactions (such as the direct guanidinylation of the amine by HATU).

  • Coupling: Add 2-(2-Methoxyethoxy)-5-methylaniline (1.0 mmol) dropwise. Warm the mixture to room temperature and stir for 5 hours.

  • Self-Validation: Perform a TLC (Hexanes/EtOAc 7:3). The amine starting material (visualized via UV or ninhydrin stain) should be completely consumed. A persistent amine spot after 5 hours indicates severe steric hindrance, necessitating gentle heating (40 °C) to overcome the activation energy barrier.

References

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PubMed Central (PMC) / J. Am. Chem. Soc. URL: [Link]

  • Title: Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation Source: MDPI / Molecules URL: [Link]

Sources

comparative analysis of 2-(2-Methoxyethoxy)-5-methylaniline synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Methoxyethoxy)-5-methylaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyes. Its unique substitution pattern, featuring an ether linkage and an amino group on a toluene backbone, necessitates a careful selection of synthetic strategies to ensure high yield, purity, and process scalability. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this important aniline derivative, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to assist researchers and drug development professionals in making informed decisions for their specific applications.

Core Synthetic Strategies

The synthesis of 2-(2-Methoxyethoxy)-5-methylaniline can be broadly approached via two primary retrosynthetic disconnections:

  • Formation of the C-N bond via reduction of a nitroaromatic precursor.

  • Formation of the C-O ether bond via nucleophilic aromatic substitution.

This guide will delve into the practical execution of these strategies, comparing them on key performance indicators such as yield, reaction conditions, catalyst requirements, and ease of workup.

Method 1: Reduction of a Nitroaromatic Precursor

This is arguably the most common and often high-yielding approach to synthesizing anilines. The strategy involves the initial synthesis of the nitroaromatic precursor, 1-(2-methoxyethoxy)-4-methyl-2-nitrobenzene, followed by its reduction to the desired aniline.

Step 1: Synthesis of the Nitroaromatic Precursor

The precursor, 1-(2-methoxyethoxy)-4-methyl-2-nitrobenzene, is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction, where the nitro group activates the aromatic ring towards substitution.

Reaction Scheme:

compound1 2-Chloro-5-methyl-1-nitrobenzene plus1 + compound2 2-Methoxyethanol arrow1 -> conditions1 Base (e.g., KOH, NaH) Solvent (e.g., DMSO, DMF) compound3 1-(2-Methoxyethoxy)-4-methyl-2-nitrobenzene

Caption: General scheme for the synthesis of the nitroaromatic precursor.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a well-established transformation with several reliable methods. We will compare three of the most common:

  • Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

  • Catalytic Hydrogenation with Raney® Nickel

  • Chemical Reduction with Iron in Acetic Acid

Reaction Scheme:

compound1 1-(2-Methoxyethoxy)-4-methyl-2-nitrobenzene arrow1 -> conditions1 [Reducing Agent] compound2 2-(2-Methoxyethoxy)-5-methylaniline

Caption: General scheme for the reduction of the nitroaromatic precursor.

Comparative Analysis of Reduction Methods
MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (Pd/C) 5-10% Pd/CH₂ gas (balloon or pressure), Methanol or Ethanol, Room temperatureHigh yield, clean reaction, catalyst is easily filtered off.Requires specialized hydrogenation equipment, potential for catalyst poisoning, cost of palladium.
Catalytic Hydrogenation (Raney® Nickel) Raney® NickelH₂ gas (balloon or pressure), Methanol or Ethanol, Room temperature to mild heatHigh activity, less expensive than palladium.[1]Pyrophoric nature of dry Raney® Nickel requires careful handling, potential for batch-to-batch variability.[2]
Chemical Reduction (Fe/AcOH) Iron powder, Acetic AcidEthanol/Water, RefluxInexpensive reagents, does not require specialized pressure equipment, tolerant of many functional groups.[3]Workup can be challenging due to the formation of iron salts, often requires filtration of a fine precipitate, may require large volumes of solvent for extraction.[4]
Experimental Protocols

Protocol 1A: Synthesis of 1-(2-Methoxyethoxy)-4-methyl-2-nitrobenzene

  • To a solution of 2-methoxyethanol (1.2 equivalents) in a polar aprotic solvent such as DMSO or DMF, add a strong base like potassium hydroxide or sodium hydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to form the alkoxide.

  • Add a solution of 2-chloro-5-methyl-1-nitrobenzene (1.0 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 1B: Reduction using Pd/C

  • In a flask suitable for hydrogenation, dissolve 1-(2-methoxyethoxy)-4-methyl-2-nitrobenzene (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired aniline.

Protocol 1C: Reduction using Raney® Nickel

  • Follow the same procedure as for Pd/C (Protocol 1B), but substitute Raney® Nickel (typically a slurry in water or ethanol) for the Pd/C catalyst.

  • Safety Note: Handle Raney® Nickel with care as it can be pyrophoric when dry.[2] Always keep it wet with a solvent.

Protocol 1D: Reduction using Iron and Acetic Acid

  • To a solution of 1-(2-methoxyethoxy)-4-methyl-2-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1), add iron powder (3-5 equivalents) and glacial acetic acid (3-5 equivalents).[3]

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate, and then partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical and powerful method for the formation of aryl ethers, involving the copper-catalyzed coupling of an aryl halide with an alcohol.[5][6] In this approach, the ether linkage is formed directly on a pre-existing aniline derivative.

Reaction Scheme:

compound1 2-Bromo-5-methylaniline plus1 + compound2 2-Methoxyethanol arrow1 -> conditions1 Cu(I) catalyst Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, NMP) compound3 2-(2-Methoxyethoxy)-5-methylaniline

Caption: Ullmann condensation for the synthesis of 2-(2-Methoxyethoxy)-5-methylaniline.

Analysis of the Ullmann Condensation Method
ParameterEvaluation
Starting Materials Requires a haloaniline, such as 2-bromo-5-methylaniline, which may be less readily available or more expensive than the precursors for the nitro-reduction route.
Catalyst Typically requires a copper(I) salt, such as CuI or Cu₂O, which is generally less expensive than palladium.
Reaction Conditions Traditionally requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[5] Modern ligand-assisted protocols can sometimes lower the required temperature.
Workup and Purification The workup can be complicated by the need to remove copper salts. The product may require extensive purification to remove byproducts from side reactions that can occur at high temperatures.
Overall Yield Yields can be variable and are often lower than those achieved through the nitro-reduction pathway, especially on a larger scale.
Experimental Protocol

Protocol 2: Ullmann Condensation

  • To a flask equipped with a reflux condenser, add 2-bromo-5-methylaniline (1.0 equivalent), 2-methoxyethanol (1.5-2.0 equivalents), a copper(I) catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • De-gas the reaction mixture with an inert gas like nitrogen or argon.

  • Heat the reaction mixture to 150-180 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • The organic layer may need to be washed with an aqueous solution of ammonia or EDTA to remove copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely require purification by column chromatography.

Comparative Summary and Recommendations

G cluster_0 Method 1: Nitroaromatic Reduction cluster_1 Method 2: Ullmann Condensation A High Yield & Purity B Milder Conditions (for hydrogenation) A->B C Readily Available Starting Materials B->C D Challenges: - Hydrogenation equipment - Workup of Fe reduction C->D E Direct C-O Bond Formation F Potentially Fewer Steps E->F G Challenges: - Harsh Conditions (High Temp) - Catalyst Removal - Lower Yields F->G H More Expensive/Less Available Halo-Aniline G->H Recommendation Recommendation: Method 1 (Nitroaromatic Reduction) is generally preferred for its higher yields, milder conditions (especially with catalytic hydrogenation), and more readily available starting materials. For scalability and cost-effectiveness on an industrial scale, the Fe/AcOH reduction is a strong contender, provided the workup challenges can be efficiently managed.

Caption: Decision-making flowchart for selecting a synthesis method.

For most laboratory-scale and many industrial applications, the reduction of a nitroaromatic precursor (Method 1) is the superior strategy for synthesizing 2-(2-methoxyethoxy)-5-methylaniline. The catalytic hydrogenation variants offer clean reactions and high yields, while the iron/acetic acid method provides a cost-effective, albeit more labor-intensive, alternative.

The Ullmann condensation (Method 2) , while a classic and valuable reaction, is often hampered by the harsh conditions required and potentially lower yields for this specific transformation. It may be considered if the halo-aniline starting material is readily and inexpensively available, or if other functional groups in the molecule are incompatible with the conditions of the nitro-reduction pathway.

References

  • Wikipedia. Ullmann condensation. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Wikipedia. Raney nickel. [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? [Link]

Sources

Validation of an Analytical Method for 2-(2-Methoxyethoxy)-5-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of advanced Tyrosine Kinase Inhibitors (TKIs) and other pharmaceutical active ingredients (APIs), 2-(2-Methoxyethoxy)-5-methylaniline (CAS 156564-83-9) serves as a critical building block or potential process-related impurity. As an aniline derivative, it carries a structural alert for genotoxicity, necessitating rigorous control strategies under ICH M7 guidelines.

This guide provides an authoritative validation framework for analyzing this compound. Unlike standard purity assays, the detection of this aniline at trace levels (ppm/ppb) requires a shift from conventional HPLC-UV to high-sensitivity LC-MS/MS. This document compares these methodologies and details a validated protocol for trace quantification.

The Analyte at a Glance
ParameterDetail
Chemical Name 2-(2-Methoxyethoxy)-5-methylaniline
CAS Number 156564-83-9
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Criticality Potential Genotoxic Impurity (PGI); Structural Alert (Primary Aromatic Amine)
Target Limit (Typical) TTC-based limit (e.g., 1.5 µ g/day intake ≈ ppm levels in API)

Method Comparison: Selecting the Right Tool

The choice of analytical method depends entirely on the intended purpose: Purity Assay (Raw Material Release) vs. Trace Impurity Quantification (Final API Release).

Comparative Performance Matrix
FeatureAlternative A: HPLC-UV Recommended Product: LC-MS/MS
Primary Application Raw material assay (Purity >98%)Trace impurity quantification (<10 ppm)
Detection Principle UV Absorbance (254 nm / 210 nm)Mass Spectrometry (MRM Mode)
Sensitivity (LOD) Moderate (~0.05% or 500 ppm)High (< 1 ppm / ppb levels)
Specificity Low (Risk of co-elution with API)High (Mass-selective detection)
Matrix Tolerance HighModerate (Requires matrix effect study)
Regulatory Fit ICH Q3A (General Impurities)ICH M7 (Mutagenic Impurities)

Expert Insight: While HPLC-UV is sufficient for incoming raw material testing of the aniline itself, it lacks the sensitivity and selectivity required to verify the absence of this aniline in a final drug substance at ppm levels. LC-MS/MS is the mandatory standard for PGI compliance.

Recommended Experimental Protocol (LC-MS/MS)

The following protocol is designed for the quantification of 2-(2-Methoxyethoxy)-5-methylaniline at trace levels in a pharmaceutical matrix.

A. Instrumentation & Conditions[3]
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).

  • Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Rationale: The hydrophobic methyl and methoxyethoxy groups provide sufficient retention on C18 without requiring specialized phases.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid ensures protonation of the primary amine ([M+H]⁺), essential for positive mode electrospray ionization (ESI+).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.

B. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): m/z 182.2 [M+H]⁺

  • Product Ions (Q3):

    • Quantifier:m/z 106.1 (Loss of methoxyethoxy chain, characteristic of the aniline core).

    • Qualifier:m/z 122.1 or 150.1 (depending on fragmentation energy).

  • Dwell Time: 50–100 ms per transition.

C. Sample Preparation[3][4]
  • Stock Solution: Dissolve 10 mg of Reference Standard in 100 mL Methanol (100 µg/mL).

  • Sample Solution: Dissolve 50 mg of API (Drug Substance) in 10 mL of Diluent (50:50 Water:MeOH).

    • Note: Ensure the API is fully soluble. If the API precipitates in the mobile phase, adjust the diluent to match initial gradient conditions.

Validation Framework & Experimental Data

To validate this method according to ICH Q2(R1/R2) guidelines, the following experiments must be performed. The data below represents target acceptance criteria derived from successful validations of similar aniline impurities.

Experiment 1: System Suitability & Specificity
  • Objective: Ensure the system is precise and the analyte is resolved from the API.

  • Protocol: Inject a blank, a standard solution (at Limit Level), and a spiked sample.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%.

    • Peak Area %RSD < 5.0% (for trace analysis).

    • Resolution > 1.5 between analyte and nearest matrix peak.

Experiment 2: Linearity & Range
  • Objective: Confirm response proportionality.

  • Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the Specification Limit (e.g., 0.5 ppm to 30 ppm).

  • Data Presentation:

Concentration (ppm)Average Area (counts)Accuracy (%)
0.5 (LOQ)1,20098.5
5.011,500101.2
10.0 (Target)23,10099.8
15.034,400100.5
Correlation (R²) > 0.999 Pass
Experiment 3: Accuracy (Recovery)
  • Objective: Verify that the matrix (API) does not suppress or enhance ionization.

  • Protocol: Spike the API solution with the analyte at LOQ, 100%, and 150% levels (n=3 per level).

  • Target Results:

    • LOQ Level: 80–120% Recovery.[1]

    • 100% & 150% Levels: 90–110% Recovery.

Experiment 4: LOD & LOQ Determination
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD (Limit of Detection): S/N ≥ 3:1 (Typically ~0.1–0.3 ppm).

  • LOQ (Limit of Quantitation): S/N ≥ 10:1 (Typically ~0.5–1.0 ppm).

Visualizations

Workflow Diagram: Validated Analysis Path

This diagram outlines the decision process and workflow for analyzing 2-(2-Methoxyethoxy)-5-methylaniline.

ValidationWorkflow Start Sample Receipt (API or Intermediate) Decision Purpose? Start->Decision Assay Purity Assay (>98%) Decision->Assay Raw Material Trace Impurity Check (<20 ppm) Decision->Trace Final Drug HPLC Method A: HPLC-UV (254 nm) Assay->HPLC LCMS Method B: LC-MS/MS (MRM Mode) Trace->LCMS Prep Sample Prep (Dissolution in MeOH/H2O) HPLC->Prep Data Data Analysis (Linearity & Recovery) HPLC->Data LCMS->Prep LCMS->Data Report Final Report (CoA) Data->Report

Caption: Analytical workflow determining the selection of HPLC-UV vs. LC-MS/MS based on the stage of drug development and required sensitivity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Sutthivaiyakit, P., et al. "LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis." Analytical and Bioanalytical Chemistry, 381(1), 268-276.[2]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.

Sources

A Comparative Spectroscopic Guide to 2-(2-Methoxyethoxy)-5-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 2-(2-Methoxyethoxy)-5-methylaniline, a key intermediate in various chemical syntheses, and its derivatives. By examining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the structural nuances that arise from chemical modifications. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for advancing their work.

Introduction: The Structural Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The nature and position of substituents on the aromatic ring profoundly influence the molecule's conformation, electronic distribution, and, consequently, its biological activity and material properties.[1] Spectroscopic analysis is the cornerstone of structural elucidation, providing critical insights into the molecular framework. This guide will use 2-Methoxy-5-methylaniline as a reference compound to explore the predictable and informative shifts in spectral data upon derivatization, specifically focusing on N-acetylation.

Spectroscopic Profile of the Parent Compound: 2-(2-Methoxyethoxy)-5-methylaniline

Molecular Structure of 2-(2-Methoxyethoxy)-5-methylaniline

Caption: Molecular structure of 2-(2-Methoxyethoxy)-5-methylaniline.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1] The chemical environment of each nucleus dictates its resonance frequency (chemical shift).

  • ¹H NMR: Aromatic protons are significantly deshielded and typically resonate between 6.5 and 8.0 ppm due to the ring current effect.[4] The amino (-NH₂) protons often appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[5][6][7] Protons of the methoxyethoxy group will appear in the aliphatic region, with the methylene groups adjacent to oxygen atoms being deshielded relative to simple alkanes.

  • ¹³C NMR: Carbons directly attached to electronegative atoms like oxygen and nitrogen are deshielded and appear downfield.[5] The aromatic carbons will have distinct signals based on their position relative to the electron-donating substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.[8]

  • N-H Stretch: Primary amines (R-NH₂) characteristically show two medium-intensity bands between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.[5][9][10]

  • C-O Stretch: The ether linkages (C-O-C) will produce strong absorption bands in the 1000-1300 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups occurs just below 3000 cm⁻¹.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly in conjugated π systems like aromatic rings.[11][12] The benzene ring itself has characteristic absorptions around 200 nm and a weaker, fine-structured band near 260 nm.[11][13] Substituents with non-bonding electrons, such as amino (-NH₂) and alkoxy (-OR) groups, act as powerful auxochromes. They engage in resonance with the ring, extending the conjugated system and shifting the absorption maxima to longer wavelengths (a bathochromic or "red" shift) while also increasing the absorption intensity.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular ion peak (M⁺) for 2-(2-Methoxyethoxy)-5-methylaniline would be expected at m/z 195. Fragmentation patterns for anilines often involve the loss of radicals or neutral molecules from the substituents.[15][16]

Comparative Analysis: The Effect of N-Acetylation

To illustrate the power of comparative spectroscopy, we will analyze the expected spectral changes upon converting the primary amine of our parent compound into a secondary amide: N-(2-(2-methoxyethoxy)-5-methylphenyl)acetamide .

Molecular Structure of the N-Acetylated Derivative

Caption: Structure of N-(2-(2-methoxyethoxy)-5-methylphenyl)acetamide.

The acetyl group (CH₃C=O) is strongly electron-withdrawing due to the resonance of the amide functionality. This fundamentally alters the electronic properties of the nitrogen atom, changing it from a strong π-donor to a moderate one, which in turn causes predictable spectroscopic shifts.

Data Summary Table

Spectroscopic TechniqueFeature2-(2-Methoxyethoxy)-5-methylaniline (Predicted)N-acetylated Derivative (Predicted)Rationale for Change
¹H NMR Amine Proton(s)Broad singlet, ~3.5-4.5 ppm (NH₂)Broad singlet, ~7.5-8.5 ppm (NH)Deshielding due to the electron-withdrawing acetyl group.
Aromatic Protons~6.6-6.8 ppm~6.8-7.5 ppmReduced electron-donating ability of the amide nitrogen deshields the ring protons.
Acetyl ProtonsN/ASinglet, ~2.1 ppm (CH₃)Introduction of the new methyl group.
¹³C NMR C-N Carbon~145-150 ppm~135-140 ppmThe electronic environment of the carbon attached to the nitrogen is altered.
Carbonyl CarbonN/A~168-170 ppmCharacteristic chemical shift for an amide carbonyl carbon.
FT-IR N-H StretchTwo bands, ~3350 & 3450 cm⁻¹One band, ~3300 cm⁻¹Change from a primary amine (two N-H bonds) to a secondary amide (one N-H bond).[9]
C=O StretchN/AStrong band, ~1660-1690 cm⁻¹Characteristic, strong absorption for an amide carbonyl.[8]
UV-Vis λmax~290-310 nm~260-280 nmThe electron-withdrawing acetyl group reduces conjugation between the nitrogen lone pair and the ring, causing a hypsochromic ("blue") shift.
MS Molecular Ion (M⁺)m/z 195m/z 237The addition of an acetyl group (C₂H₂O) increases the molecular weight by 42 amu.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized protocols must be followed. The trustworthiness of any spectral interpretation rests on the integrity of the initial data acquisition.

General Spectroscopic Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh 5-10 mg of Sample Dissolve Dissolve in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV, IR, MS) Prep->Dissolve NMR_acq Acquire NMR Spectra (¹H, ¹³C, COSY, etc.) Dissolve->NMR_acq IR_acq Acquire FT-IR Spectrum Dissolve->IR_acq UV_acq Acquire UV-Vis Spectrum Dissolve->UV_acq MS_acq Acquire Mass Spectrum (EI, ESI) Dissolve->MS_acq NMR_proc Process NMR Data (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc IR_proc Analyze IR Peaks (Functional Groups) IR_acq->IR_proc UV_proc Determine λmax & Molar Absorptivity UV_acq->UV_proc MS_proc Analyze M⁺ & Fragmentation MS_acq->MS_proc Final Structural Elucidation & Comparative Analysis NMR_proc->Final IR_proc->Final UV_proc->Final MS_proc->Final

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's proton signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a 5 mm NMR tube.[1]

  • Shimming: Place the tube in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and provides high-quality spectra.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Analysis: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic peaks corresponding to the functional groups.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Causality: The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the detector (typically 0.1-1.0 arbitrary units) to adhere to the Beer-Lambert Law.

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).

  • Stock Solution: Prepare a stock solution of the analyte with a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to a final concentration of approximately 0.01 mg/mL.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Acquisition: Replace the solvent with the sample solution and scan a spectrum, typically from 400 nm down to 200 nm, to identify the wavelength(s) of maximum absorbance (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: GC-MS is ideal for volatile and thermally stable compounds like anilines. Electron Ionization (EI) is a common, robust ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural confirmation.[17]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]

  • Injection: Inject 1 µL of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

  • Separation: Use a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 280°C.

  • Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source where it is ionized (typically by EI at 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases for identification.[17]

Conclusion

The spectroscopic comparison of 2-(2-Methoxyethoxy)-5-methylaniline and its N-acetylated derivative clearly demonstrates how specific structural modifications lead to predictable and interpretable changes across various analytical techniques. By understanding the fundamental principles behind NMR shifts, IR vibrations, electronic transitions, and mass spectral fragmentation, researchers can confidently elucidate the structures of novel compounds. The protocols and comparative data presented in this guide serve as a practical framework for the rigorous characterization of substituted anilines, ensuring both scientific integrity and the advancement of chemical research.

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A Comparative Guide to the Biological Activity of 2-(2-Methoxyethoxy)-5-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-(2-Methoxyethoxy)-5-methylaniline serves as a crucial starting point for the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of these derivatives, with a primary focus on their application as tyrosine kinase inhibitors in oncology. We will delve into the mechanism of action, structure-activity relationships, and comparative efficacy, supported by experimental data and detailed protocols.

Introduction to 2-(2-Methoxyethoxy)-5-methylaniline and its Significance

Aniline and its derivatives have long been a cornerstone in medicinal chemistry, providing the structural basis for a multitude of therapeutic agents. The specific scaffold, 2-(2-Methoxyethoxy)-5-methylaniline, is of particular interest as it forms the core of Bosutinib, a potent second-generation tyrosine kinase inhibitor (TKI).[1][2] Bosutinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] The exploration of derivatives from this parent compound is driven by the need to overcome drug resistance and improve selectivity, thereby reducing off-target side effects.

Comparative Analysis of Biological Activity: Focus on Kinase Inhibition

The primary biological activity of interest for derivatives of 2-(2-Methoxyethoxy)-5-methylaniline is the inhibition of protein tyrosine kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[3] Dysregulation of these kinases is a hallmark of many cancers.

Bosutinib: The Archetypal Derivative

Bosutinib, a 4-anilino-3-quinolinecarbonitrile derivative, serves as our primary reference compound. Its development has paved the way for a deeper understanding of the structure-activity relationships in this chemical series.

Mechanism of Action: Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[2] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting oncogenic signaling.[4] This dual inhibition is crucial for its efficacy in CML, where the Bcr-Abl fusion protein is the primary driver of the disease.[1][2] Furthermore, its activity against Src family kinases (SFKs) suggests potential applications in other malignancies where SFKs are overexpressed.

Activity Against Resistant Mutants: A significant advantage of second-generation TKIs like bosutinib is their activity against imatinib-resistant Bcr-Abl mutations.[2][5] However, bosutinib is not effective against the T315I "gatekeeper" mutation.[2][6]

Comparison with Other Tyrosine Kinase Inhibitors

To contextualize the performance of bosutinib and its potential derivatives, it is essential to compare it with other TKIs used in the treatment of CML.

DrugGenerationPrimary TargetsActivity against T315IKey Adverse Events
Imatinib [7]FirstBcr-Abl, c-Kit, PDGFRNoFluid retention, muscle cramps
Dasatinib [8]SecondBcr-Abl, Src family, c-Kit, PDGFRNoPleural effusion, thrombocytopenia
Nilotinib [8]SecondBcr-Abl, c-Kit, PDGFRNoPancreatitis, hyperglycemia, cardiovascular events
Bosutinib [1][2]SecondBcr-Abl, Src familyNoDiarrhea, hepatotoxicity
Ponatinib [9]ThirdBcr-Abl, Src family, and othersYesVascular occlusion, hepatotoxicity
Asciminib [10]STAMP InhibitorBcr-Abl (allosteric)Yes (in combination)Pancreatitis, hypertension

This table provides a general comparison and is not exhaustive. Individual patient factors and specific mutations will influence the choice of therapy.

Recent clinical trials have also compared bosutinib directly with newer agents. For instance, the ASCEMBL phase III trial showed that asciminib, a first-in-class STAMP inhibitor, had a superior major molecular response rate at 24 weeks compared to bosutinib in patients with CML who had been previously treated with two or more TKIs.[10]

Experimental Protocols for Evaluating Biological Activity

To ensure scientific rigor and reproducibility, standardized assays are crucial. Below are detailed protocols for key experiments used to characterize the biological activity of 2-(2-Methoxyethoxy)-5-methylaniline derivatives.

A. In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A variety of detection methods can be used, such as fluorescence-based assays.[11]

Detailed Protocol (Example using a fluorescence-based assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).[12]

    • Dilute the purified kinase (e.g., c-Src or Abl) and its specific peptide substrate in the kinase buffer.

    • Prepare a solution of ATP in kinase buffer at a concentration close to its physiological level.

    • Create a serial dilution of the test compound (e.g., a bosutinib derivative) in DMSO, and then further dilute in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (no kinase).

    • Add the diluted kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

    • Stop the reaction and add the ADP detection reagents.[13]

    • Incubate for the recommended time to allow the detection signal to develop.[13]

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.[14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Detailed Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., K562 for CML) into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control wells (medium with DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).[17]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • Shake the plate for a few minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Mechanism of Action of Bosutinib

The following diagram illustrates the key signaling pathways inhibited by bosutinib in a Bcr-Abl positive cancer cell.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl STAT STAT Bcr-Abl->STAT RAS/MAPK RAS/MAPK Bcr-Abl->RAS/MAPK PI3K/AKT PI3K/AKT Bcr-Abl->PI3K/AKT Src Src Src->RAS/MAPK Src->PI3K/AKT Proliferation_Survival Cell Proliferation & Survival STAT->Proliferation_Survival RAS/MAPK->Proliferation_Survival PI3K/AKT->Proliferation_Survival Bosutinib Bosutinib Bosutinib->Bcr-Abl Inhibits Bosutinib->Src Inhibits

Caption: Bosutinib inhibits Bcr-Abl and Src kinases, blocking downstream pathways.

Experimental Workflow for Compound Screening

The diagram below outlines a typical workflow for screening and characterizing novel kinase inhibitors derived from 2-(2-Methoxyethoxy)-5-methylaniline.

G A Compound Library (Derivatives of 2-(2-Methoxyethoxy)-5-methylaniline) B Primary Screening: In Vitro Kinase Assay (e.g., Abl, Src) A->B C Hit Identification (Potent Inhibitors) B->C D Secondary Screening: Cell-Based Assays (e.g., MTT on K562 cells) C->D E Lead Compound Selection (Active & Non-toxic in cells) D->E F Further Optimization & In Vivo Studies E->F

Caption: A high-throughput screening workflow for identifying lead compounds.

Conclusion and Future Perspectives

Derivatives of 2-(2-Methoxyethoxy)-5-methylaniline, exemplified by bosutinib, are a clinically significant class of compounds with potent anti-cancer activity, primarily through the inhibition of tyrosine kinases. The comparative data presented here highlight the efficacy of bosutinib in the context of other available therapies for CML. The provided experimental protocols offer a robust framework for the evaluation of novel derivatives.

Future research in this area should focus on designing compounds that can overcome resistance mechanisms, particularly the T315I mutation, while maintaining or improving the safety profile. Structure-based drug design, leveraging crystallographic data of inhibitors bound to their target kinases, will be instrumental in achieving these goals. Furthermore, exploring the activity of these derivatives against a wider panel of kinases could uncover novel therapeutic applications beyond CML.

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comparing the reactivity of 2-(2-Methoxyethoxy)-5-methylaniline with p-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-(2-Methoxyethoxy)-5-methylaniline and p-Anisidine

Introduction: Beyond the Formula

In the landscape of pharmaceutical and materials science, substituted anilines are foundational building blocks. Their reactivity profile—governed by the subtle interplay of electronic and steric effects—dictates their utility in complex synthetic pathways. This guide provides a detailed comparative analysis of two structurally distinct anilines: the widely-used p-anisidine and the more complex 2-(2-Methoxyethoxy)-5-methylaniline.

While both molecules possess an electron-rich aromatic system, their reactivity is not interchangeable. p-Anisidine serves as our benchmark, a simple aromatic amine activated by a para-methoxy group. In contrast, 2-(2-Methoxyethoxy)-5-methylaniline presents a more intricate case study, featuring three substituents that introduce competing electronic and, most critically, steric influences. This guide will dissect these structural nuances to predict and explain their differential behavior in key chemical transformations, providing researchers with the foresight needed for rational reaction design.

Structural and Physicochemical Analysis: The Source of Divergent Reactivity

The reactivity of an aniline is fundamentally tied to the availability of the nitrogen lone pair and the electron density of the aromatic ring. The substituents on the ring modulate these properties.

Featurep-Anisidine 2-(2-Methoxyethoxy)-5-methylaniline
IUPAC Name 4-Methoxyaniline2-(2-Methoxyethoxy)-5-methylaniline
CAS Number 104-94-9120-71-8
Molecular Formula C₇H₉NOC₁₀H₁₅NO₂
Molecular Weight 123.15 g/mol 181.23 g/mol
Structure p-Anisidine structure2-(2-Methoxyethoxy)-5-methylaniline structure
Electronic Effects
  • p-Anisidine: The reactivity profile is dominated by the para-methoxy (-OCH₃) group. This group exerts a strong electron-donating effect through resonance (+R effect), significantly increasing the electron density of the benzene ring and, crucially, the nitrogen atom of the amino group. This makes the amine nitrogen more basic and a stronger nucleophile compared to unsubstituted aniline.[1][2] The increased basicity is reflected in its pKa of approximately 5.1.[1]

  • 2-(2-Methoxyethoxy)-5-methylaniline: This molecule has three substituents contributing to its electronic character:

    • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

    • Methyl Group (-CH₃): Located para to the amino group, this is a weak electron-donating group through induction (+I effect), slightly increasing the ring's electron density.

    • Methoxyethoxy Group (-OCH₂CH₂OCH₃): Positioned ortho to the amino group, this alkoxy substituent is also a strong electron-donating group via resonance (+R effect).

From a purely electronic standpoint, the presence of two electron-donating groups (one via resonance, one via induction) should render the aromatic ring and the amino nitrogen of 2-(2-Methoxyethoxy)-5-methylaniline highly electron-rich, theoretically making it more reactive than p-anisidine. However, this is an incomplete picture.

Steric Effects: The Dominant Factor

The most significant structural difference is the presence of the bulky 2-(2-methoxyethoxy) group at the ortho position of the aniline. This group creates substantial steric hindrance around the nitrogen atom. This steric crowding is the primary determinant of its reactivity, often overriding the favorable electronic effects. This phenomenon, known as the "ortho effect," is well-documented to decrease the basicity and nucleophilicity of anilines by sterically impeding both the approach of electrophiles and the solvation of the resulting cation.[3][4]

G cluster_p_anisidine p-Anisidine: Unhindered cluster_ortho_sub 2-(2-Methoxyethoxy)-5-methylaniline: Sterically Hindered pA_N N pA_C1 C pA_N->pA_C1 pA_C2 C pA_C1->pA_C2 pA_C3 C pA_C2->pA_C3 pA_C4 C pA_C3->pA_C4 pA_C5 C pA_C4->pA_C5 pA_O O pA_C4->pA_O pA_C6 C pA_C5->pA_C6 pA_C6->pA_C1 pA_Me CH₃ pA_O->pA_Me E+ E⁺ E+->pA_N Easy Approach oS_N N oS_C1 C oS_N->oS_C1 oS_C2 C oS_C1->oS_C2 oS_C3 C oS_C2->oS_C3 oS_O1 Bulky Group oS_C2->oS_O1 oS_C4 C oS_C3->oS_C4 oS_C5 C oS_C4->oS_C5 oS_C6 C oS_C5->oS_C6 oS_Me CH₃ oS_C5->oS_Me oS_C6->oS_C1 oS_C7 CH₂ oS_O1->oS_C7 oS_C8 CH₂ oS_C7->oS_C8 oS_O2 O oS_C8->oS_O2 oS_Me2 CH₃ oS_O2->oS_Me2 E2+ E⁺ E2+->oS_N Hindered Approach

Caption: Steric hindrance at the amino group.

Comparative Reactivity in Key Transformations

Based on the structural analysis, we can predict the relative reactivity of the two anilines in common synthetic operations.

Reaction Typep-Anisidine 2-(2-Methoxyethoxy)-5-methylaniline Rationale for Difference
N-Acylation / N-Alkylation High Reactivity Low Reactivity The nitrogen nucleophilicity of 2-(2-methoxyethoxy)-5-methylaniline is severely compromised by steric hindrance from the ortho-substituent, which blocks the approach of electrophiles.[5]
Basicity (Protonation) Higher Basicity Lower Basicity The bulky ortho group in 2-(2-methoxyethoxy)-5-methylaniline destabilizes the corresponding anilinium ion by inhibiting solvation, thus reducing the amine's basicity (the "ortho effect").[3]
Diazotization Fast / Complete Slow / Requires Forcing Conditions The reaction with the nitrosyl cation (NO⁺) at the nitrogen atom is subject to the same steric limitations as N-alkylation, slowing the reaction rate.
Electrophilic Aromatic Substitution (EAS) High Reactivity Moderate Reactivity Although the ring is electronically activated, the available positions for substitution on 2-(2-methoxyethoxy)-5-methylaniline are sterically crowded, leading to a slower reaction rate compared to the open ortho-positions of p-anisidine.
N-Nucleophilicity: Acylation and Alkylation

In reactions where the nitrogen atom acts as the nucleophile, such as acylation with acetic anhydride or alkylation with benzyl bromide, p-anisidine is expected to react readily.[6] The electron-donating methoxy group enhances the nucleophilicity of the amino group without posing a steric barrier.

Conversely, 2-(2-Methoxyethoxy)-5-methylaniline will exhibit significantly reduced reactivity. The large ortho-substituent acts as a steric shield, physically obstructing the trajectory of the incoming electrophile. Studies on similarly hindered anilines have shown that such steric impediment can lower reaction rates by several orders of magnitude.[5] Achieving high conversion would likely require more forcing conditions, such as higher temperatures, stronger bases, or prolonged reaction times, which in turn could lead to undesirable side reactions.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful ortho-, para-director in EAS reactions.[2][7]

  • For p-anisidine , the amino and methoxy groups work in concert to strongly activate the ring, directing incoming electrophiles (e.g., Br⁺ in bromination) to the two equivalent ortho positions (C2 and C6). These positions are sterically accessible, leading to rapid and high-yielding reactions.

  • For 2-(2-Methoxyethoxy)-5-methylaniline , the situation is more complex. All three substituents are activating and ortho-, para-directing. The most activated and least hindered position for an incoming electrophile is C4 (ortho to the methoxyethoxy group and meta to the other two). However, even this position is flanked by two substituents, and the overall rate of substitution is expected to be slower than for p-anisidine due to generalized steric clutter on the ring.

G cluster_logic Reactivity Determinants cluster_pA p-Anisidine cluster_oS 2-(2-Methoxyethoxy)-5-methylaniline A Aniline Structure B Electronic Effects (+R, +I) A->B C Steric Effects (Ortho Hindrance) A->C D Predicted Reactivity B->D Increases Reactivity C->D Decreases Reactivity pA_B Strong +R (para-OCH₃) = High Activation pA_D HIGH REACTIVITY pA_B->pA_D pA_C Minimal Steric Hindrance pA_C->pA_D oS_B Strong +R (ortho-OR) Strong +I (para-CH₃) = Very High Activation oS_D MODERATE/LOW REACTIVITY oS_B->oS_D oS_C Significant Ortho Hindrance oS_C->oS_D

Caption: Interplay of electronic and steric effects.

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, the following comparative experiments can be performed. These protocols are designed to provide a direct, side-by-side assessment of reactivity under standardized conditions.

Experiment 1: Competitive N-Acylation

This experiment quantitatively measures the relative N-nucleophilicity of the two anilines.

Objective: To determine the relative rate of acylation by reacting an equimolar mixture of the two anilines with a substoichiometric amount of an acylating agent.

Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Methoxyethoxy)-5-methylaniline (1.0 mmol) and p-anisidine (1.0 mmol) in 10 mL of a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (0.5 mmol, 0.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the ratio of the two acetylated products (N-acetyl-p-anisidine and N-acetyl-2-(2-methoxyethoxy)-5-methylaniline).

Expected Outcome: A significantly higher proportion of N-acetyl-p-anisidine is expected, reflecting the greater nucleophilicity and steric accessibility of the amino group in p-anisidine.

G A Prepare Equimolar Mixture of Both Anilines B Add 0.5 eq. Acetic Anhydride at 0°C A->B C Stir and Allow to React B->C D Aqueous Work-up C->D E Analyze Product Ratio (GC-MS or NMR) D->E F Conclusion: Relative Nucleophilicity E->F

Caption: Workflow for competitive N-acylation.

Experiment 2: Comparative Diazotization

This experiment provides a qualitative or semi-quantitative comparison of the ease of diazotization.

Objective: To observe the relative rate of diazonium salt formation under identical conditions.

Methodology:

  • Preparation: Prepare two separate flasks. In each, dissolve the respective aniline (5.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL), cooling to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Prepare a solution of sodium nitrite (5.0 mmol) in 5 mL of cold water. Add this solution dropwise and simultaneously to both aniline solutions at a constant rate, maintaining the temperature between 0-5 °C.[8]

  • Monitoring: At regular intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture and test for the presence of unreacted amine using a suitable TLC method or by quenching with a coupling agent (e.g., 2-naphthol solution) and observing the rate of dye formation. The disappearance of the starting amine indicates the completion of the reaction.

  • Verification: A persistent positive test for excess nitrous acid using starch-iodide paper will also indicate that the amine has been fully consumed.[8]

Expected Outcome: The reaction mixture containing p-anisidine will show a much faster consumption of the starting material and a quicker positive test for excess nitrous acid, indicating a more facile diazotization reaction.[9][10]

Conclusion and Practical Implications

While electronic effects suggest that 2-(2-Methoxyethoxy)-5-methylaniline should be a highly reactive species, a comprehensive analysis reveals that its chemical behavior is overwhelmingly dictated by steric hindrance. The bulky ortho-alkoxy group significantly impedes reactions at the amino nitrogen and, to a lesser extent, at the aromatic ring.

In contrast, p-anisidine benefits from powerful electronic activation without any steric penalty, making it a far more reactive and predictable substrate in a majority of common transformations.

For the practicing researcher, this means:

  • For N-centered reactions (acylation, alkylation, diazotization): p-Anisidine is the superior substrate for rapid and efficient conversion. Reactions with 2-(2-Methoxyethoxy)-5-methylaniline will be sluggish and may require optimization with more forcing conditions.

  • For C-centered reactions (EAS): While both rings are activated, p-anisidine will generally react faster and with cleaner regioselectivity at its open ortho positions.

This guide underscores a critical principle in synthetic chemistry: reactivity is a multifactorial property where steric accessibility can decisively trump electronic activation. Understanding this balance is key to selecting the appropriate building blocks and designing robust, efficient synthetic routes.

References

  • Fiveable. (2025). P-Anisidine Definition.
  • BenchChem. (n.d.). Application Notes and Protocols for the N-alkylation of p-anisidine to form N,N-Dibenzyl-p-anisidine.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines.
  • NOAA. (n.d.). P-ANISIDINE. CAMEO Chemicals.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • ResearchGate. (2025). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(But-2-en-1-yl)aniline and Other Anilines.
  • Quora. (n.d.). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
  • PubChem. (n.d.). 2-Methoxy-5-methylaniline.
  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of 2-Methylaniline Derivatives.
  • Scribd. (n.d.). Diazotization | PDF | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

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cross-validation of 2-(2-Methoxyethoxy)-5-methylaniline analytical results

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and cross-validation guide for the analytical quantification of 2-(2-Methoxyethoxy)-5-methylaniline .

Executive Summary

For researchers and drug development professionals, the accurate quantification of aniline derivatives is a critical component of Active Pharmaceutical Ingredient (API) quality control. 2-(2-Methoxyethoxy)-5-methylaniline (CAS No.: 156564-83-9)[1] is a functionalized aromatic amine often utilized as a pharmaceutical intermediate. Because aromatic amines carry structural alerts for potential genotoxicity, regulatory frameworks demand rigorous, highly sensitive, and reproducible analytical methods.

Relying on a single analytical modality introduces the risk of undetected matrix interferences or ionization suppression. To establish a self-validating system , laboratories must employ orthogonal cross-validation. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-FID), providing field-proven protocols aligned with the latest [2].

Comparative Analysis of Analytical Modalities

To achieve a holistic validation lifecycle, the selected methods must complement each other's physical and chemical detection mechanisms.

A. HPLC-UV: The Standard for Bulk Assay
  • Mechanism: Utilizes the strong UV chromophore of the aromatic aniline ring.

  • Performance: Highly precise for bulk drug substance assay and standard impurities (>0.05% w/w).

  • Limitations: Lacks the sensitivity required for trace-level Potential Genotoxic Impurity (PGI) analysis and cannot definitively identify co-eluting unknown peaks without mass spectral data.

B. LC-MS/MS (ESI+): The Gold Standard for Trace Analysis
  • Mechanism: Employs Electrospray Ionization (ESI) in positive mode. The secondary amine of 2-(2-Methoxyethoxy)-5-methylaniline readily accepts a proton, forming a stable

    
     precursor ion (
    
    
    
    ).
  • Performance: Multiple Reaction Monitoring (MRM) provides unmatched specificity and sensitivity, capable of quantifying down to parts-per-billion (ppb) levels[3].

  • Limitations: Susceptible to matrix effects (ion suppression/enhancement), requiring stable isotope-labeled internal standards for absolute accuracy.

C. GC-FID/MS: The Orthogonal Validator
  • Mechanism: Separates analytes based on volatility and boiling point.

  • Performance: While the methoxyethoxy group increases the boiling point compared to simpler anilines, the compound remains sufficiently volatile for GC without prior derivatization. It serves as an excellent orthogonal check against LC methods to rule out liquid-phase co-elution[4].

Quantitative Data Summary

The following table summarizes the cross-validation performance metrics of the three methodologies when optimized for 2-(2-Methoxyethoxy)-5-methylaniline. Data parameters are established per[5], including Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy.

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Trace/PGI)GC-FID (Orthogonal)
Linearity Range 1.0 - 100 µg/mL0.1 - 100 ng/mL5.0 - 200 µg/mL
Correlation Coefficient (

)
> 0.999> 0.995> 0.998
LOD (S/N > 3) 0.2 µg/mL0.02 ng/mL1.0 µg/mL
LOQ (S/N > 10) 0.6 µg/mL0.06 ng/mL3.0 µg/mL
Precision (%RSD, n=6) 0.8%3.5%1.5%
Accuracy (Recovery %) 99.2 - 101.5%92.0 - 108.5%97.5 - 102.3%

Insight: While LC-MS/MS is orders of magnitude more sensitive (ng/mL vs µg/mL) making it mandatory for trace analysis, HPLC-UV provides superior precision (0.8% RSD vs 3.5% RSD)[6]. Therefore, cross-validation ensures that the high-concentration assay is anchored by HPLC, while trace-level purity is guaranteed by LC-MS/MS.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a protocol must be more than a list of steps; the causality behind each parameter must be understood. Below are the optimized, step-by-step methodologies for the two primary techniques.

Protocol A: HPLC-UV Method for Bulk Assay

The goal of this method is ruggedness and peak symmetry.

  • Column Selection: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm). Causality: The hydrophobic alkyl chain effectively retains the methyl-aromatic core of the analyte.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

    • Channel B: Acetonitrile.

    • Causality: Anilines are notorious for peak tailing due to interactions with residual silanols on the silica stationary phase. TFA acts as a strong ion-pairing agent, masking these silanols and forcing the amine into a uniform protonated state, yielding a sharp, symmetrical peak.

  • Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set UV wavelength to 254 nm (primary aromatic absorbance) and 230 nm (secondary confirmation).

  • System Suitability: Inject a 50 µg/mL standard. Ensure the tailing factor is

    
     and theoretical plates are 
    
    
    
    .
Protocol B: LC-MS/MS Method for Trace Quantification

The goal of this method is maximum ionization efficiency and specificity.

  • Column Selection: Use a Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm). Causality: Unlike C18, the biphenyl stationary phase provides enhanced retention via

    
     interactions. The electron-donating methoxyethoxy group activates the aromatic ring of the analyte, making it highly amenable to this retention mechanism, effectively separating it from aliphatic matrix interferences.
    
  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Ultrapure Water.

    • Channel B: 0.1% Formic Acid in Methanol.

    • Causality:Do not use TFA here. TFA causes severe ion suppression in mass spectrometry. Formic acid is a weaker, volatile acid that provides the necessary protons for

      
       formation in the ESI source without suppressing the detector signal[7]. Methanol is preferred over Acetonitrile as it generally yields better ionization efficiency for polar aromatic amines.
      
  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450 °C

  • MRM Transitions: Monitor the precursor ion

    
     182.1. Optimize collision energy (CE) to monitor the two most abundant product ions (e.g., loss of the methoxyethoxy fragment). Use the primary transition for quantitation and the secondary for qualitative confirmation.
    

Cross-Validation Workflow Visualization

The following diagram illustrates the logical lifecycle of cross-validating 2-(2-Methoxyethoxy)-5-methylaniline, ensuring the final analytical control strategy is robust and defensible.

G Start Method Development 2-(2-Methoxyethoxy)-5-methylaniline Split Orthogonal Cross-Validation (ICH Q2(R2) Framework) Start->Split HPLC HPLC-UV Bulk Assay (>0.05%) Split->HPLC High Conc. LCMS LC-MS/MS Trace Analysis (ppm/ppb) Split->LCMS Trace Conc. GC GC-FID/MS Volatility Profiling Split->GC Orthogonal Check Compare Statistical Cross-Validation (ANOVA, t-test, %RSD < 2.0%) HPLC->Compare Assay Data LCMS->Compare PGI Data GC->Compare Verification Data Validated Validated Analytical Lifecycle Fit for Intended Purpose Compare->Validated Acceptance Criteria Met

Analytical cross-validation workflow for 2-(2-Methoxyethoxy)-5-methylaniline per ICH Q2(R2).

Conclusion

The cross-validation of 2-(2-Methoxyethoxy)-5-methylaniline cannot be achieved through a single analytical lens. By pairing the robust, high-precision capabilities of HPLC-UV for bulk assay with the hyper-sensitive, specific MRM transitions of LC-MS/MS for trace analysis, laboratories create a self-validating ecosystem. Incorporating GC-FID provides a final orthogonal verification, ensuring that the analytical package submitted for regulatory review is scientifically sound, fully compliant with ICH Q2(R2), and definitively fit for its intended purpose.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link][5]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from:[Link][2]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. Retrieved from:[Link][3]

  • National Institutes of Health (NIH) / PMC. Comparison of LC-MS-based methods for the determination of carboxylic acids and anilines in complex matrices. Retrieved from:[Link][7]

Sources

A Comparative Guide to the Applications of 2-Methoxy-5-methylaniline in Chemical Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the applications of 2-Methoxy-5-methylaniline, a versatile aromatic amine. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document offers a comparative analysis of its utility in various synthetic and analytical contexts, supported by experimental data and protocols.

Introduction to 2-Methoxy-5-methylaniline

2-Methoxy-5-methylaniline, also known as p-Cresidine, is an aromatic amine with the chemical formula CH₃OC₆H₃(CH₃)NH₂. It serves as a crucial intermediate in the synthesis of a range of organic molecules, from vibrant dyes to pharmacologically active compounds. However, its handling requires caution as it is classified as a potential carcinogen. This guide will explore its primary applications, offering a comparative perspective on its performance against alternative synthetic strategies and reagents.

Application in the Synthesis of Azo Dyes

A primary application of 2-Methoxy-5-methylaniline is in the production of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are widely used in the textile and printing industries.

Synthetic Workflow: Diazotization and Azo Coupling

The synthesis of azo dyes from 2-Methoxy-5-methylaniline involves a two-step process: diazotization followed by an azo coupling reaction.

Azo_Dye_Synthesis Aniline 2-Methoxy-5-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling (Alkaline conditions) Coupling_Component Naphthol Derivative Coupling_Component->Azo_Dye

Caption: General workflow for azo dye synthesis from 2-Methoxy-5-methylaniline.

Experimental Protocol: Synthesis of an Azo Dye

Step 1: Diazotization of 2-Methoxy-5-methylaniline [1][2]

  • Dissolve 2-Methoxy-5-methylaniline in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with a Naphthol Derivative [3][4][5]

  • In a separate vessel, dissolve the coupling component, such as a naphthol derivative (e.g., 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid), in an alkaline solution (e.g., sodium hydroxide).

  • Cool the alkaline solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline naphthol solution with vigorous stirring.

  • The azo dye will precipitate out of the solution.

  • Isolate the dye by filtration, wash with water, and dry.

Comparative Analysis: Alternatives in Azo Dye Synthesis
ApproachStarting Material/ReagentAdvantagesDisadvantages
Traditional Method 2-Methoxy-5-methylanilineWell-established, high yields for specific dyes.Use of a potential carcinogen, requires careful temperature control.
Alternative Anilines Other substituted anilinesAllows for a wide range of colors and properties in the final dye.Reactivity and solubility can vary, requiring optimization of reaction conditions.
Green Chemistry Approaches In situ generation of nitrous acid, use of solid acid catalysts.Reduced waste and safer reaction conditions.May require specialized catalysts or longer reaction times.

Role in the Synthesis of Anticonvulsant Enaminones

Substituted anilines, including 2-Methoxy-5-methylaniline, are key precursors in the synthesis of enaminones, a class of compounds that have shown promising anticonvulsant activity.[3][6]

Synthetic Pathway to Enaminones

The general synthesis involves the condensation of an aniline with a β-dicarbonyl compound.

Enaminone_Synthesis Aniline 2-Methoxy-5-methylaniline Enaminone Enaminone Product Aniline->Enaminone Condensation (Catalyst, e.g., Sc(OTf)₃) Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Enaminone

Caption: Synthesis of enaminones from 2-Methoxy-5-methylaniline.

Experimental Protocol: General Synthesis of Enaminones[8][9][10]
  • To a mixture of the substituted aniline (1 mmol) and the β-dicarbonyl compound (1 mmol), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).

  • Stir the reaction mixture at room temperature. The reaction can often be performed under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: Structure-Activity Relationship of Anticonvulsant Enaminones

The anticonvulsant activity of enaminones is highly dependent on the substituents on the aniline ring.

Aniline SubstituentElectronic EffectLipophilicity (π)Anticonvulsant ActivityReference
4-Chloro +σ, +πHighPotent activity[6]
4-Trifluoromethoxy +σ, +πHighSignificant potency[7]
4-Cyano +σ, -πLowActive via IP, inactive orally[7]
2-Methoxy-5-methyl -σ, +πModeratePotentially active, requires testing-
Unsubstituted -LowWeaker activity[7]

This comparison highlights the importance of electron-withdrawing and lipophilic groups at the para-position of the aniline ring for potent anticonvulsant activity. While specific data for enaminones derived from 2-Methoxy-5-methylaniline is not extensively reported, its electronic and lipophilic properties suggest it could be a valuable candidate for synthesizing potentially active compounds.

Relevance in Pharmaceutical Intermediate Synthesis: The Case of Benzimidazoles

While initial suggestions pointed towards a role for 2-Methoxy-5-methylaniline in the synthesis of the proton pump inhibitor Esomeprazole, a detailed review of the literature indicates that the core benzimidazole structure of Esomeprazole is typically synthesized from other precursors.[8][9] However, aniline derivatives are fundamental building blocks for a wide range of benzimidazoles, a privileged scaffold in medicinal chemistry.

General Synthesis of Benzimidazoles from Anilines

One common method involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid. While not a direct reaction of 2-Methoxy-5-methylaniline, understanding this synthesis provides a comparative context for the utility of aniline derivatives.

Benzimidazole_Synthesis OPDA o-Phenylenediamine Derivative Benzimidazole Benzimidazole OPDA->Benzimidazole Condensation (Acid or Oxidative Catalyst) Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Benzimidazole

Caption: General synthesis of benzimidazoles.

Comparative Analysis of Benzimidazole Synthesis
PrecursorReaction PartnerCatalyst/ConditionsAdvantagesDisadvantages
o-PhenylenediamineAldehydeAcid catalyst (e.g., HCl)High yields, wide substrate scope.Requires pre-functionalized aniline.
o-PhenylenediamineCarboxylic AcidPolyphosphoric acid (PPA)Direct, one-pot synthesis.Harsh reaction conditions.
Substituted AnilinesDioxazolonesIridium(III) catalystRedox-neutral, C-H activation.Requires a specific catalyst system.[10]

This highlights that while 2-Methoxy-5-methylaniline is not a direct precursor for Esomeprazole, the broader class of aniline derivatives is central to the synthesis of many important pharmaceutical compounds.

Application in Analytical Chemistry

2-Methoxy-5-methylaniline also plays a role in analytical chemistry, primarily as an analytical standard for the detection of aromatic amines, which are often considered genotoxic impurities in various products.[11][12]

Analytical Methods for Aromatic Amine Detection

The detection of trace levels of aromatic amines like 2-Methoxy-5-methylaniline is crucial for quality control and safety assessment in the pharmaceutical and consumer product industries.

Analytical TechniquePrincipleLimit of Detection (LOD)AdvantagesDisadvantages
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.~0.01% (w/w)Robust, widely available.Lower sensitivity compared to MS.
GC-MS Separation by gas chromatography, detection by mass spectrometry.~0.1 mg/LHigh sensitivity and selectivity for volatile amines.Requires derivatization for non-volatile amines.[13][14]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Can reach ppm to ppb levels.High sensitivity and specificity, suitable for a wide range of amines.Higher instrument cost.
Role as an Analytical Standard

2-Methoxy-5-methylaniline is used as a certified reference material to:

  • Calibrate analytical instruments.

  • Validate analytical methods for the quantification of aromatic amines.

  • Serve as a spike in quality control samples to assess method accuracy and recovery.

Conclusion

2-Methoxy-5-methylaniline is a valuable chemical intermediate with diverse applications. Its role in the synthesis of azo dyes and potentially novel anticonvulsant enaminones is well-established. While its direct involvement in the synthesis of blockbuster drugs like Esomeprazole is not confirmed, the broader class of substituted anilines remains critical in pharmaceutical development. Furthermore, its importance as an analytical standard for monitoring genotoxic impurities underscores its significance in ensuring product safety. This guide has provided a comparative overview of its applications, offering researchers and scientists the foundational knowledge to leverage its synthetic potential and analytical utility.

References

  • Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole)
  • Anticonvulsant Activity of Ringed Enaminones: A QSAR Study - CONICET. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). [Link]

  • Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations - PubMed. [Link]

  • Synthesis and anticonvulsant activity of enaminones - PubMed. [Link]

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A Comprehensive Guide to Purity Assessment of 2-(2-Methoxyethoxy)-5-methylaniline: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Methoxyethoxy)-5-methylaniline, also known as p-Cresidine, is a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially active pharmaceutical ingredients (APIs).[1][2][3] In the context of drug development and chemical manufacturing, the purity of such intermediates is not merely a quality metric but a critical parameter that directly impacts the safety, efficacy, and stability of the final product. The presence of even minute quantities of impurities can lead to unintended side reactions, alter the toxicological profile, or compromise the therapeutic effect of a drug.

This guide provides an in-depth comparison of several orthogonal analytical techniques for assessing the purity of 2-(2-Methoxyethoxy)-5-methylaniline. As a Senior Application Scientist, my objective is to move beyond simple procedural descriptions and delve into the causality behind experimental choices. We will explore the fundamental principles, practical workflows, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This comparative analysis is designed to empower researchers, scientists, and drug development professionals to select the most appropriate analytical strategy based on their specific objectives, from routine quality control to the rigorous characterization required for regulatory submissions.

The Regulatory Framework: Why Purity Assessment Demands Rigor

Before delving into the analytical techniques, it is essential to understand the regulatory landscape that governs impurity control. The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2), that provide a framework for controlling impurities in new drug substances.[4][5][6] These guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. This is often as low as 0.05%.[4]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[4][6]

This framework necessitates the use of highly sensitive and specific analytical methods capable of detecting, identifying, and quantifying impurities at these low levels. The choice of technique is therefore driven by the need to generate data that is not only accurate and precise but also defensible from a regulatory standpoint.

Chromatographic Techniques: The Workhorses of Impurity Profiling

Chromatographic methods are indispensable for separating complex mixtures and are often the first line of defense in purity analysis. They excel at separating the main compound from structurally similar impurities, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle of the Technique HPLC separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For a moderately polar compound like 2-(2-Methoxyethoxy)-5-methylaniline, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The main compound and its impurities are separated based on their relative hydrophobicity, with more polar compounds eluting earlier. Detection is commonly achieved using an ultraviolet (UV) detector, which measures the absorbance of the analytes as they pass through the detector cell.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Accurately weigh approximately 25 mg of the 2-(2-Methoxyethoxy)-5-methylaniline sample and dissolve it in a 50:50 (v/v) mixture of acetonitrile and water to make a 25 mL solution (concentration ~1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of all observed impurities and the main peak. Calculate the purity by area percent (Area of Main Peak / Total Area of All Peaks) x 100%. For accurate quantification of specific impurities, a reference standard for each impurity is required to determine its relative response factor.[7]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: A typical workflow for purity assessment by HPLC-UV.

Expertise & Causality: The choice of a C18 column is based on the aromatic and moderately polar nature of the analyte. The gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime. Phosphoric acid is added to the mobile phase to protonate residual silanols on the silica backbone of the stationary phase, which prevents peak tailing of the basic aniline group, thereby improving peak shape and resolution.[8] Method validation according to USP <1225> guidelines is essential to ensure the method is specific, linear, accurate, and precise for its intended purpose.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Technique GC is a powerful technique for separating volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides an exceptionally specific and sensitive detector. The MS ionizes the eluting compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular "fingerprint," allowing for confident identification of impurities. For polar compounds like anilines, derivatization is often employed to increase their volatility and thermal stability, leading to better chromatographic performance.[11][12][13]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation & Derivatization:

    • Dissolve ~1 mg of the 2-(2-Methoxyethoxy)-5-methylaniline sample in 1 mL of a suitable solvent (e.g., Toluene).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Heptafluorobutyric anhydride (HFBA).[13]

    • Cap the vial and heat at 70 °C for 30 minutes to complete the reaction. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Identify the main component and impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify using the peak area percent method or by creating a calibration curve if standards are available.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Add Derivatizing Agent A->B C Heat to React B->C D Inject into GC C->D E Separation in Capillary Column D->E F MS Detection (EI) E->F G Extract Mass Spectra F->G H Identify via Library Search G->H I Quantify Impurities H->I

Caption: A typical workflow for purity and impurity ID by GC-MS.

Expertise & Causality: Derivatization is a critical step because the primary amine group on the aniline can cause peak tailing due to its interaction with active sites in the GC system. Converting the -NH2 group to a less polar, more stable derivative (e.g., a silyl or acyl derivative) significantly improves peak shape and thermal stability.[12] The mass spectrometer's power lies in its ability to provide structural information, making GC-MS an invaluable tool for identifying unknown impurities that are not available as reference standards.[11][14]

Spectroscopic & Thermal Techniques: Orthogonal and Absolute Methods

While chromatography is excellent for separation, other techniques offer a different, often absolute, perspective on purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle of the Technique NMR spectroscopy is a primary analytical method that provides detailed structural information about a molecule.[15] In its quantitative application (qNMR), it can determine the purity of a substance with high accuracy without requiring a reference standard of the analyte itself.[16][17] The principle relies on the fact that the area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the standard.[18]

Experimental Protocol: ¹H-qNMR for Absolute Purity

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-(2-Methoxyethoxy)-5-methylaniline sample into an NMR tube.

    • Accurately weigh ~5 mg of a high-purity (>99.9%) internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The standard must have a simple spectrum with at least one peak that does not overlap with any analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Key Parameters for Quantitation: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. Use a 90° pulse angle.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (analyte) and a well-resolved signal from the internal standard (std).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately weigh Sample & Internal Standard B Dissolve in Deuterated Solvent in NMR tube A->B C Acquire Spectrum with Quantitative Parameters B->C D Phase & Baseline Correction C->D E Integrate Analyte & Standard Peaks D->E F Calculate Absolute Purity E->F

Caption: A streamlined workflow for absolute purity determination by qNMR.

Expertise & Causality: The choice of a long relaxation delay is the most critical parameter in qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[19] qNMR is a powerful orthogonal technique to chromatography because it is insensitive to the chromatographic behavior of impurities. It quantifies all proton-containing species in the sample, providing a true mass balance, and can even quantify non-UV active impurities that would be missed by HPLC-UV.[16]

Differential Scanning Calorimetry (DSC)

Principle of the Technique DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC relies on the fundamental thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[20][21] This melting point depression is described by the van't Hoff equation. By analyzing the shape of the melting endotherm, the DSC software can calculate the mole fraction of impurities and thus determine the absolute purity of the sample.[20][22]

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline 2-(2-Methoxyethoxy)-5-methylaniline sample into a hermetically sealed aluminum DSC pan. An accurate sample weight is crucial for the calculation.

  • DSC Conditions:

    • Temperature Program: Equilibrate at a temperature well below the melting point (e.g., 25 °C). Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition to a temperature well above the melt (e.g., 70 °C).

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: Use the instrument's purity analysis software to analyze the melting peak. The software divides the peak into partial areas and plots the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The slope and intercept of this plot are used in the van't Hoff equation to calculate the purity.[20]

Workflow for DSC Purity Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing A Weigh 1-3 mg into DSC pan B Hermetically seal pan A->B C Place in DSC cell with reference pan B->C D Heat at slow rate (e.g., 2 °C/min) through melt C->D E Analyze melting endotherm shape D->E F Calculate purity via van't Hoff equation E->F

Caption: The workflow for determining absolute purity using DSC.

Expertise & Causality: A slow heating rate is essential to maintain thermal equilibrium between the sample and the furnace, which is a key assumption of the van't Hoff model.[21] DSC is considered an absolute method because it does not require calibration standards. However, its applicability is limited to samples that are highly pure (typically >98.5 mol%), crystalline, and thermally stable, and where the impurities form a eutectic system with the main component.[23][24] It is an excellent complementary technique to chromatography for certifying the purity of reference standards.

Comparative Analysis and Data Summary

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis. The table below provides a comparative summary to guide this decision-making process.

Parameter HPLC-UV GC-MS qNMR DSC
Principle Differential partitioning between mobile and stationary phases.Separation by volatility, identification by mass fragmentation.Nuclear spin resonance in a magnetic field.Measurement of heat flow during melting transition.
Primary Use Impurity profiling, routine QC, quantification of known impurities.Identification of volatile/semi-volatile unknown impurities.Absolute purity determination, structural elucidation, quantification.Absolute purity determination of highly pure crystalline materials.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).Moderate (µg to mg range).Limited to impurities >0.1 mol%.
Selectivity Good; dependent on chromatographic resolution.Excellent; based on both retention time and mass spectrum.Excellent; based on unique chemical shifts for each proton.Low; does not distinguish between different impurities.
Ref. Standards Required for accurate quantification of specific impurities.Not required for identification; required for quantification.Requires a universal internal standard, not the analyte itself.Not required (absolute method).
Sample Throughput High.Moderate (due to sample prep and longer run times).Moderate to High.Moderate.
Key Advantages Robust, versatile, widely available, easily automated.High sensitivity and specificity, excellent for impurity ID.Primary method, non-destructive, provides structural info, universal detector.Absolute method, fast, easy to use for suitable samples.
Key Limitations Requires UV-active analytes, co-elution can be an issue.Limited to volatile/thermolabile compounds, may require derivatization.Lower sensitivity than chromatography, requires high-field magnet.Only for high-purity crystalline solids, assumes eutectic system.[23]

Conclusion and Recommendations

There is no single "best" technique for assessing the purity of 2-(2-Methoxyethoxy)-5-methylaniline. Instead, a multi-faceted, orthogonal approach provides the most comprehensive and reliable characterization.

  • For routine quality control and impurity profiling during process development, HPLC-UV is the undisputed workhorse due to its robustness, high throughput, and ability to quantify known impurities against their reference standards.[23]

  • For identifying unknown impurities or trace contaminants, GC-MS is invaluable. Its ability to provide structural information from mass spectra is critical for fulfilling the ICH identification requirements.[11]

  • For certifying a new batch as a reference standard or for obtaining an absolute purity value without specific impurity standards, qNMR is the superior choice. Its status as a primary ratio method provides a high degree of confidence and traceability.[18][19]

  • To quickly confirm the high purity (>98.5%) of a final, crystalline batch, DSC offers a rapid and absolute measurement that is orthogonal to both chromatography and NMR.[20][23]

Ultimately, a self-validating system for purity assessment will leverage the strengths of multiple techniques. A typical workflow might involve using HPLC for routine monitoring, GC-MS to investigate any new peaks that appear, and qNMR or DSC to assign the absolute purity value to the final, purified material. By understanding the principles and practical considerations of each method, researchers can design a scientifically sound and regulatory-compliant strategy for ensuring the quality of 2-(2-Methoxyethoxy)-5-methylaniline and other critical chemical intermediates.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized aromatic amines like 2-(2-Methoxyethoxy)-5-methylaniline, also known as p-Cresidine, requires a comprehensive understanding of its properties to manage its lifecycle from use to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling or disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. 2-(2-Methoxyethoxy)-5-methylaniline is not a benign substance; it presents significant health risks that dictate our handling and disposal strategies.

Inherent Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1]

  • Serious Eye Irritant: Direct contact can cause serious eye irritation.[1][2]

  • Carcinogenicity: Perhaps the most critical long-term risk, this substance is suspected of causing cancer.[2][3] This classification mandates stringent exposure controls and specialized waste handling.

  • Aquatic Toxicity: Like many aniline derivatives, this compound is toxic to aquatic life, necessitating containment to prevent environmental release.[4][5]

The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. Aromatic amines, as a class, can be readily absorbed through the skin, and some may even permeate standard protective gloves over time, making dermal protection a critical control point.[6][7] Therefore, all handling and disposal procedures must be designed to eliminate these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE is not merely a checklist item but a scientifically-informed choice to create a barrier between the researcher and the chemical hazard.

Mandatory PPE Ensemble:

  • Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards (e.g., NIOSH-approved in the US or EN166 in the EU).[1] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Gloves: Use chemically resistant gloves inspected prior to each use. Given that aromatic amines can permeate some materials, selecting the correct glove type is crucial.[6] Nitrile gloves are commonly used, but for prolonged contact or immersion, a laminate glove (e.g., Silver Shield®) may be necessary. Always use proper glove removal technique to avoid contaminating your skin.[2] Dispose of contaminated gloves as hazardous waste.

  • Body Protection: Wear a lab coat, and for larger quantities or significant spill risk, use chemically resistant aprons or coveralls.[3]

  • Respiratory Protection: All handling of the solid compound or solutions should be done in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[4]

Spill Management and Decontamination Protocol

Accidents happen, but a well-defined spill response plan can mitigate the risk. The response strategy depends on the scale of the spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: For any spill, evacuate non-essential personnel from the immediate area.[8] Restrict access and ensure the area is well-ventilated, preferably within a fume hood. Eliminate all ignition sources as solutions may be flammable.[1]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Containment:

    • For Small Spills (Solid): Gently sweep up the material and place it into a suitable, labeled container for hazardous waste.[9] Avoid creating dust.

    • For Small Spills (Liquid): Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4][8] Do not use combustible materials like sawdust.

  • Collection: Once absorbed, carefully scoop the material into a leak-proof, sealable container designated for hazardous waste.[5]

  • Decontamination:

    • Clean the spill area thoroughly. Use a solvent such as ethanol or methanol to wipe the area, followed by a wash with soap and water.[10]

    • All materials used for cleanup (absorbents, wipes, contaminated PPE) are considered hazardous waste and must be placed in the same waste container.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "2-(2-Methoxyethoxy)-5-methylaniline," and the associated hazards (e.g., Toxic, Carcinogen).[10]

Waste Disposal Pathway: A Rigorous, Compliant Approach

The disposal of 2-(2-Methoxyethoxy)-5-methylaniline is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][11] It must be managed as hazardous waste from cradle to grave.

Waste Segregation and Collection
  • Identify Waste Streams: Properly segregate waste. This includes:

    • Unused or expired pure chemical.

    • Contaminated labware (e.g., pipettes, flasks).

    • Contaminated consumables (e.g., gloves, absorbent pads, wipes).

    • Aqueous solutions containing the compound.

  • Use Approved Containers: Collect all waste in clearly labeled, leak-proof, and chemically compatible containers.[10] The container must be kept closed except when adding waste.

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[12][13]

Final Disposal Protocol
  • Professional Disposal Service: The ultimate disposal of this hazardous waste must be handled by a licensed and certified professional waste disposal company.[5][14] These companies are equipped to manage the transport and destruction of hazardous materials in compliance with all regulations.

  • Regulatory Compliance: Generators of this waste must adhere to national and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[15] For instance, waste from aniline production processes has specific EPA hazardous waste codes (e.g., K083, K103).[16] While your waste may not be from a production line, it falls under the same hazard class.

  • Method of Destruction: The most common and effective method for destroying aniline compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the carcinogenic molecule.

The following diagram outlines the decision-making process for managing waste generated from 2-(2-Methoxyethoxy)-5-methylaniline.

G cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling start Waste Generated (2-(2-Methoxyethoxy)-5-methylaniline) waste_type Identify Waste Type start->waste_type ppe Contaminated PPE (Gloves, Wipes, Absorbents) waste_type->ppe Solid Consumables solid Residual Solid or Empty Contaminated Container waste_type->solid Solid Chemical liquid Aqueous/Solvent Waste waste_type->liquid Liquid Mixture container_solid Collect in Labeled, Sealable Solid Waste Container ppe->container_solid solid->container_solid container_liquid Collect in Labeled, Sealable Liquid Waste Container liquid->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal end Compliant Disposal (e.g., High-Temp Incineration) disposal->end

Caption: Disposal workflow for 2-(2-Methoxyethoxy)-5-methylaniline waste.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the critical data for 2-(2-Methoxyethoxy)-5-methylaniline.

ParameterInformationSource(s)
CAS Number 120-71-8[2]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH350: May cause cancer[2]
Primary Hazards Acute Toxicity, Eye Irritation, Carcinogenicity[1][2]
PPE Requirements Chemical safety goggles, face shield, chemically resistant gloves, lab coat, certified chemical fume hood.[1][2][3]
Spill Neutralization Absorb with inert material (vermiculite, sand). Do not use combustible absorbents.[4][8]
Disposal Method Must be disposed of as hazardous waste via a licensed professional service. Do not dispose in drains or trash.[5][14]
Primary Destruction High-temperature incineration at a permitted facility.General

By adhering to these rigorous protocols, you ensure not only your personal safety but also the integrity of your research environment and the protection of our broader ecosystem.

References

  • 2-Methoxy-5-methylaniline Safety Data Sheet . ChemicalSafety.com. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Industrial Safety Solution. [Link]

  • 2-Methoxyaniline PubChem Entry . National Center for Biotechnology Information. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • 4-Methoxyaniline Safety Data Sheet . Carl ROTH. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 2-(2-Methoxyethoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-(2-Methoxyethoxy)-5-methylaniline CAS: 156564-83-9 Document Type: Operational Safety & Logistics Guide[1][2]

Core Directive: The "Zero-Exposure" Standard[1][2]

Executive Summary for the Researcher: You are handling 2-(2-Methoxyethoxy)-5-methylaniline (CAS 156564-83-9) .[1][2] While often used as a specialized intermediate in dye or pharmaceutical synthesis, its structure dictates a high-hazard safety profile.[1][2] It combines the genotoxic potential of aniline derivatives (specifically the p-cresidine scaffold) with the solvent-like permeation properties of a glycol ether side chain.[1][2]

The Safety Axiom: Treat this compound as a Suspected Carcinogen , a Reproductive Toxin , and a Skin Sensitizer .[1][2] Your primary safety objective is Zero Dermal Contact and Zero Inhalation .[1][2] The glycol ether tail increases lipid solubility, facilitating rapid dermal absorption, while the aniline core presents a risk of methemoglobinemia and bladder toxicity.[1][2]

Hazard Assessment & Technical Justification

To select the correct PPE, we must understand the "Why."[1][2] This compound presents a dual-threat mechanism:

Hazard ClassMechanism of ActionCritical Risk Factor
Acute Toxicity (Systemic) Methemoglobinemia: Aniline metabolites oxidize hemoglobin (

), impairing oxygen transport.[1][2]
Cyanosis can occur hours after exposure.[1][2]
Chronic Toxicity Carcinogenicity: Structural analog p-Cresidine (CAS 120-71-8) is a Group 2B carcinogen.[1][2] The methoxyethoxy substituent does not mitigate this risk.[1][2]Bladder cancer risk associated with aromatic amines.[1][2]
Reproductive Toxicity Metabolic Cleavage: The side chain may metabolize to 2-methoxyacetic acid, a known reproductive toxin.[1][2]Teratogenicity potential.[1][2]
Physicochemical Lipophilicity: The ether chain acts as a "phase transfer" agent, speeding skin permeation.[1][2]Standard nitrile gloves may have reduced breakthrough times.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for CAS 156564-83-9.

A. Hand Protection (The Critical Barrier)

Standard thin nitrile examination gloves are insufficient for prolonged contact or solution handling.[1][2]

  • Primary Recommendation: Silver Shield / 4H (Laminate Film) .[1][2]

    • Why: Offers the broadest chemical resistance against both amines and ether solvents.[1][2]

  • Alternative (Dexterity Required): Double-Gloving Method .[1][2]

    • Inner Layer: High-density Nitrile (0.11 mm minimum).[1][2]

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 0.3 mm thickness).[1][2]

    • Protocol: Change outer gloves immediately upon splash.[1][2] Change inner gloves every 2 hours.[1][2]

B. Respiratory Protection
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2]

  • Secondary Control (Spill/Outside Hood):

    • Respirator: Full-face APR (Air Purifying Respirator).[1][2]

    • Filter Type: P3 (EU) / N100 (US) combined with an OV (Organic Vapor) cartridge.[1][2] The OV cartridge is necessary because the glycol ether moiety may have volatility, and the amine has a distinct odor threshold.[1][2]

C. Body & Eye Defense
  • Suit: Tyvek® 500/600 (Type 5/6) .[1][2] Disposable coveralls are mandatory to prevent dust accumulation on street clothes, which leads to secondary exposure at home.[1][2]

  • Eyes: Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are insufficient for powders that can drift.[1][2]

Operational Workflow: Logic & Decision Tree

This diagram outlines the decision logic for PPE donning and operational states.

PPE_Workflow Start Task Identification: Handling CAS 156564-83-9 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution / Organic Solvent StateCheck->Solution Synthesis/Extraction EngControl_S Engineering Control: Fume Hood REQUIRED Solid->EngControl_S PPE_S PPE: Double Nitrile + Tyvek Lab Coat + Goggles EngControl_S->PPE_S Action Execute Protocol PPE_S->Action Risk_Sol Risk: Enhanced Permeation Solution->Risk_Sol PPE_L PPE: Laminate (Silver Shield) Gloves + Splash Apron Risk_Sol->PPE_L PPE_L->Action Decon Decontamination: Solvent Wash -> Soap/Water Action->Decon

Figure 1: Operational decision tree for PPE selection based on physical state.[1][2] Note the escalation to laminate gloves when solvents are introduced.[1][2]

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing
  • Zone Prep: Clear the fume hood.[1][2] Place a disposable absorbent mat (plastic side down) on the work surface.[1][2] This captures invisible dust.[1][2]

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic.[1][2] Aniline derivatives can be sticky.[1][2]

  • Weighing:

    • Do not use a spatula directly into the stock bottle.[1][2]

    • Tap small amounts into a pre-tared secondary vial.

    • Why: Reduces the risk of contaminating the main stock and minimizes dust generation.[1][2]

Phase 2: Solubilization & Transfer
  • Solvent Choice: When dissolving, be aware that solvents like DMSO or DMF will accelerate skin penetration of this compound.[1][2]

  • Syringe Transfer: If moving solutions, use Luer-lock syringes to prevent needle pop-off.[1][2]

  • Vessel Labeling: All flasks must be labeled: "Danger: Toxic Aniline Derivative - Suspected Carcinogen."[1][2]

Phase 3: Decontamination & Waste
  • Primary Decon: Wipe all tools (spatulas, balance pan) with a tissue soaked in dilute HCl (1M) followed by Ethanol.[1][2]

    • Mechanism:[1][2][3] Acid converts the aniline to its anilinium salt (water-soluble and less volatile), making it easier to clean.[1][2]

  • Waste Stream:

    • Solid Waste: Segregated "Cytotoxic/Carcinogenic" bin.[1][2]

    • Liquid Waste: Halogenated/Non-halogenated organic waste (depending on solvent), clearly tagged with CAS 156564-83-9.[1][2]

    • Do NOT pour down the drain.[1][2]

Emergency Response Scenarios

IncidentImmediate ActionMedical Context
Skin Contact 1. Drench with water for 15 mins.2. Soap wash (lipophilic removal).3.[1][2] Discard contaminated clothing.[1][2][3]Monitor for cyanosis (blue lips/nails).[1][2] Administer Methylene Blue if Methemoglobinemia is confirmed clinically.[1][2]
Eye Contact 1. Flush at eyewash station for 15 mins.2. Hold eyelids open.Alkaline/Amine burns can be deceptive; immediate irrigation is vital to prevent corneal opacity.[1][2]
Spill (Powder) 1. Evacuate area.2. Don N100/P3 Respirator.3. Cover with wet paper towels (prevent dust).[1][2]Do not dry sweep.[1][2] Use wet-wipe method only.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2][4] Product Specification: 2-(2-methoxyethoxy)-5-methylaniline (CAS 156564-83-9).[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 2-Methoxy-5-methylaniline (Structural Analog / p-Cresidine).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Substance Information: p-Cresidine (CAS 120-71-8) - Carcinogenicity and Mutagenicity Data.[1][2] Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Safety and Health Topics: Aromatic Amines.[1][2] Retrieved from [1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.